molecular formula C9H13NO3 B1591824 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No. 20845-48-1

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Cat. No.: B1591824
CAS No.: 20845-48-1
M. Wt: 183.2 g/mol
InChI Key: HFVQSYMOYJUHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVQSYMOYJUHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599372
Record name 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-48-1
Record name 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Strategic Overview

Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of a triol functionality, as in 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, can enhance aqueous solubility and provide multiple points for further chemical modification, making it a valuable building block for drug discovery and development.[1][2]

The synthetic strategy detailed herein is predicated on well-established organic transformations, ensuring a high probability of success. The core of this approach is the creation of the triol moiety on the carbon alpha to the pyridine ring, starting from the readily available 4-acetylpyridine. The synthesis is divided into two key stages:

  • Hydroxymethylation via Aldol Condensation: A base-catalyzed reaction between 4-acetylpyridine and formaldehyde to introduce the hydroxymethyl groups.

  • Reduction of the Carbonyl Group: Conversion of the ketone functionality of the intermediate to a hydroxyl group to yield the final triol.

This approach is analogous to the industrial synthesis of other important triols, such as trimethylolpropane.[3]

Proposed Synthesis Pathway and Mechanistic Insights

The overall synthetic scheme is presented below:

Caption: Proposed two-step synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Step 1: Base-Catalyzed Aldol Condensation

In the presence of a base, the alpha-protons of the methyl group in 4-acetylpyridine are abstracted to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add three formaldehyde molecules to the alpha-carbon.

Aldol_Mechanism start 4-Acetylpyridine enolate Enolate Intermediate start->enolate Base (OH-) adduct1 Aldol Adduct enolate->adduct1 Nucleophilic Attack formaldehyde Formaldehyde formaldehyde->adduct1 repeat Repeat 2x adduct1->repeat intermediate β-hydroxy ketone Intermediate repeat->intermediate

Sources

physicochemical properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the core (CAS No. 20845-48-1). As a molecule with potential applications in pharmaceutical and materials science, a thorough understanding of its fundamental characteristics is paramount for its effective utilization.[1][2] This document outlines the structural attributes, key physicochemical parameters, and the established experimental methodologies for their determination, offering a foundational resource for researchers.

Introduction: The Significance of Physicochemical Characterization

In the realm of drug development and materials science, the journey from a promising molecule to a viable product is paved with rigorous characterization. The physicochemical properties of a compound govern its behavior, from its synthesis and purification to its formulation and, in the case of pharmaceuticals, its interaction with biological systems. Even minor variations in properties like solubility, crystallinity, and lipophilicity can significantly impact a product's performance, safety, and efficacy.[3][4][5] Therefore, a detailed understanding of these characteristics is not merely academic but a critical component of successful research and development. This guide focuses on 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a molecule whose structure suggests a unique interplay of hydrophilicity and aromaticity.

Molecular Structure and Predicted Properties

The structure of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with a molecular formula of C9H13NO3 and a molecular weight of 183.2 g/mol , is central to its physicochemical profile.[6] It features a pyridine ring, a heterocyclic aromatic amine, attached to a propane backbone that is further substituted with three hydroxyl groups.

Key Structural Features and Their Implications:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule, allowing it to exist in a protonated, cationic form at physiological pH. This has profound implications for its solubility and potential interactions with biological targets.

  • Hydroxymethyl Groups: The three -CH2OH groups are capable of extensive hydrogen bonding, suggesting high polarity and a strong affinity for aqueous environments.

  • Quaternary Carbon Center: The central carbon atom is fully substituted, which can influence the molecule's conformational flexibility and crystal packing.

These structural elements allow for the prediction of several key physicochemical parameters, providing a theoretical framework to be validated by experimental data.

Table 1: Predicted Physicochemical Properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

PropertyPredicted ValueMethod of PredictionSignificance
Boiling Point424.2 ± 40.0 °CComputationalIndicates thermal stability.
Density1.291 ± 0.06 g/cm³ComputationalRelevant for formulation and process development.
pKa13.04 ± 0.10ComputationalGoverns the degree of ionization at different pH values.[1][6]

Experimental Determination of Key Physicochemical Properties

While predictive models offer valuable insights, experimental validation is essential for accurate characterization. The following sections detail the standard methodologies for determining the most critical physicochemical properties of a pharmaceutical candidate like 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in different pH environments. For a basic compound like 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, the pKa of its conjugate acid will determine its charge state in the body.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8]

Experimental Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol Outline:

  • A precisely weighed sample of the compound is dissolved in a solution of constant ionic strength, typically 0.15 M KCl, to minimize activity coefficient variations.[9]

  • The pH meter is calibrated using at least two standard buffer solutions.[9]

  • The solution is titrated with a standardized solution of a strong acid, such as HCl.

  • The pH is recorded at regular intervals as the titrant is added.

  • The pKa is determined from the titration curve, where the pH equals the pKa at the point where half of the compound has been neutralized.[10]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative solubility in a lipid-like solvent (n-octanol) versus an aqueous solvent. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Recommended Methodology: Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12][13]

Experimental Workflow for LogP Determination:

Caption: Workflow for LogP determination by the shake-flask method.

Protocol Outline:

  • Equal volumes of n-octanol and an appropriate aqueous buffer are shaken together to ensure mutual saturation.

  • A known quantity of the compound is dissolved in one of the phases.

  • The two phases are mixed and agitated until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique.

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, dissolution rate, and bioavailability.[3][4][5][14][15]

Key Techniques for Solid-State Characterization:

  • X-Ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form (polymorph) of the compound. Different polymorphs can have different physical properties.[4][15]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect phase transitions, which can indicate the presence of different polymorphs or solvates.[4][5]

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to determine the presence of water or other solvents in the crystal lattice.

Conclusion

The , dictated by its unique molecular structure, are fundamental to its potential applications. A thorough experimental investigation of its pKa, LogP, and solid-state characteristics, following the established protocols outlined in this guide, is essential for any research and development program involving this compound. The data obtained from these studies will provide the necessary foundation for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this molecule into a valuable product.

References

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Wiley. (n.d.). Solid State Characterization of Pharmaceuticals. Retrieved from [Link]

  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1996, August). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Journal of Visualized Experiments. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved from [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (CAS No. 20845-48-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a unique trifunctional building block with significant potential in medicinal chemistry and materials science. This guide will cover its chemical and physical properties, a detailed plausible synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications as a pharmaceutical intermediate. The information presented herein is intended to empower researchers to leverage the unique structural features of this compound in their respective fields.

Introduction

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with CAS number 20845-48-1, is a pyridine derivative featuring a neopentyl triol core. The strategic placement of the pyridin-4-yl group on the central quaternary carbon, flanked by three hydroxymethyl groups, imparts a unique combination of properties. The pyridine moiety offers a basic nitrogen atom for salt formation and hydrogen bonding, which is crucial for modulating physicochemical properties such as solubility and for interactions with biological targets.[1][2][3] The triol functionality provides multiple points for derivatization, making it an excellent scaffold for the construction of more complex molecules and polymers. This guide will delve into the technical details of this promising compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is presented below. The physical properties are largely predicted, as extensive experimental data is not publicly available.

PropertyValueSource
CAS Number 20845-48-1[4]
Molecular Formula C₉H₁₃NO₃[4]
Molecular Weight 183.2 g/mol [4]
Predicted Boiling Point 424.2 ± 40.0 °C[4]
Predicted Density 1.291 ± 0.06 g/cm³[4]
Predicted pKa 13.04 ± 0.10[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
GHS Precautionary Statements P261, P305+P351+P338[4]

Safety Profile:

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[4] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5] If skin irritation occurs, wash with plenty of soap and water.[5]

Synthesis Protocol

Reaction Principle: The methyl group of 4-picoline is sufficiently acidic to be deprotonated by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde in an aldol addition reaction.[9] This process is repeated three times to replace all three protons of the methyl group with hydroxymethyl groups.

Detailed Step-by-Step Methodology:

  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Reagent Charging: The flask is charged with 4-picoline (0.1 mol, 9.31 g) and a catalytic amount of a suitable base, such as sodium hydroxide (0.01 mol, 0.4 g), dissolved in 100 mL of a suitable solvent like ethanol.

  • Formaldehyde Addition: An aqueous solution of formaldehyde (37%, 0.4 mol, 32.4 g) is added dropwise from the dropping funnel to the stirred solution of 4-picoline at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 40°C.

  • Reaction: After the addition is complete, the reaction mixture is heated to 60-70°C and stirred for 12-24 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1M HCl).

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Workflow Diagram:

SynthesisWorkflow reagents 4-Picoline, Formaldehyde, Base reaction Aldol Condensation (60-70°C, 12-24h) reagents->reaction 1. Mix workup Neutralization & Solvent Removal reaction->workup 2. Cool & Neutralize purification Column Chromatography workup->purification 3. Purify product 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol purification->product SignalingPathway cluster_drug Drug Development cluster_application Therapeutic Targets PyridineTriol 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol Derivatization Chemical Modification (Esterification, Etherification, etc.) PyridineTriol->Derivatization Scaffold LeadCompound Novel Lead Compound Derivatization->LeadCompound Synthesis Anticancer Anticancer Agents LeadCompound->Anticancer Antimicrobial Antimicrobial Agents LeadCompound->Antimicrobial Antiviral Antiviral Agents LeadCompound->Antiviral

Caption: Role of the title compound in drug development.

Conclusion

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a highly functionalized building block with considerable promise for applications in drug discovery and materials science. Its unique structure, combining a hydrophilic triol core with a versatile pyridine moiety, offers a wealth of opportunities for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its characteristics, a plausible synthetic route, and its potential applications, with the aim of facilitating its use in innovative research and development endeavors.

References

Sources

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a versatile building block in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular formula and weight, and explores its potential applications as an organic and pharmaceutical intermediate. While specific synthesis and characterization data for this compound are not extensively published, this guide synthesizes available information and presents logical, field-proven methodologies for its handling and potential use, particularly as a ligand in the burgeoning field of metal-organic frameworks (MOFs).

Core Molecular Attributes and Physicochemical Properties

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, also identified by its CAS Number 20845-48-1, is a polyhydric alcohol featuring a central quaternary carbon. This carbon is substituted with a pyridin-4-yl group and three hydroxymethyl (-CH₂OH) groups, bestowing upon it a unique combination of polarity, hydrogen bonding capability, and a rigid aromatic scaffold. These features make it a compound of significant interest for creating complex molecular architectures.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[1][2][3]
Molecular Weight 183.2 g/mol [1][2][3]
CAS Number 20845-48-1[1][2]
Predicted Boiling Point 424.2 ± 40.0 °C[1][3]
Predicted Density 1.291 ± 0.06 g/cm³[1][3]
Predicted pKa 13.04 ± 0.10[1][3]

Synonyms:

  • 2-Hydroxymethyl-2-(4-pyridyl)-1,3-propanediol[1]

  • 2-(hydroxymethyl)-2-(4-pyridinyl)-1,3-Propanediol[1][3]

  • 4-Pyridyl-2-hydroxymethyl-1,3-propanediol[2]

Structural Elucidation and Significance

The structure of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is foundational to its chemical behavior. The central quaternary carbon atom provides a stable, three-dimensional core. The three primary alcohol groups are available for a variety of chemical transformations, such as esterification, etherification, or coordination with metal centers. The pyridinyl nitrogen introduces a basic site, capable of hydrogen bonding or metal coordination, which is a key feature for its application in supramolecular chemistry and materials science.

Caption: 2D representation of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Applications and Research Interest

This molecule is primarily recognized as a versatile intermediate in organic and pharmaceutical synthesis.[1][2] Its trifunctional nature, combining alcohol and pyridine moieties, allows for its use as a scaffold or linker in the design of more complex molecules.

A particularly promising application is its use as a building block, or ligand, for the synthesis of Metal-Organic Frameworks (MOFs).[4] The pyridine nitrogen and the hydroxyl groups can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, catalysis, and separation technologies.

Proposed Synthetic Workflow

Proposed Reaction Scheme: 4-Acetylpyridine + 3 HCHO (excess) → Intermediate Aldol Adduct → 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

The workflow for such a synthesis would involve a series of controlled steps to ensure product purity and yield.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage start 1. Reagent Preparation (4-Acetylpyridine, Formaldehyde, Base Catalyst e.g., Ca(OH)₂) reaction 2. Aldol-Cannizzaro Reaction - Mix reagents in a suitable solvent (e.g., water/methanol) - Control temperature (e.g., 40-60°C) - Monitor reaction progress via TLC or LC-MS start->reaction quench 3. Reaction Quenching & Neutralization - Cool reaction mixture - Neutralize with acid (e.g., Formic Acid) reaction->quench extraction 4. Extraction - Extract with an organic solvent (e.g., Ethyl Acetate) to remove impurities quench->extraction crystallization 5. Crystallization - Concentrate aqueous layer - Induce crystallization by cooling or anti-solvent addition extraction->crystallization filtration 6. Isolation & Drying - Filter the solid product - Wash with cold solvent - Dry under vacuum crystallization->filtration analysis 7. Product Characterization - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry - Melting Point filtration->analysis

Caption: Proposed workflow for the synthesis and purification of the target compound.

Safety and Handling

Based on available data, 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol should be handled with care in a laboratory setting. It is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a molecule with significant untapped potential. Its defined molecular weight of 183.2 g/mol and formula of C₉H₁₃NO₃, combined with its unique trifunctional structure, position it as a valuable building block for advanced applications.[1][2][3] While it is currently utilized as an intermediate in organic synthesis, its most promising future may lie in the field of materials science, particularly in the rational design of functional MOFs.[1][2][4] Further research into scalable synthetic routes and detailed characterization of its coordination chemistry will be crucial for unlocking its full potential in drug development and advanced materials.

References

  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1 - Ruixibiotech. Available at: [Link]

Sources

Introduction: The Prominence of the Pyridine Scaffold and Clarification of Scope

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridinyl Azole and Polyol Compounds in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to engage in hydrogen bonding make it an invaluable scaffold in drug design.[4][5][6] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5][7]

While the topic specified is "pyridinyl triol compounds," a thorough review of the scientific literature reveals this exact classification is not widely documented. The available research more prominently features structurally related classes, namely pyridinyl triazoles , pyridinyl imidazoles , and pyridinyl propanediols . These compounds often share common biological targets and therapeutic goals. Therefore, this guide will provide a comprehensive technical overview of these well-documented pyridinyl derivatives, focusing on their synthesis, mechanism of action, and therapeutic potential, thereby addressing the likely scientific interest in pyridine-based compounds with polar, hydrogen-bonding functionalities analogous to a triol structure. A significant portion of this review will concentrate on their role as inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[8][9][10][11][12]

Chemical Synthesis of Pyridinyl Azole Derivatives

The synthesis of pyridinyl azole compounds, particularly those targeting p38 MAP kinase, often involves multi-step procedures to construct the heterocyclic core and introduce necessary substituents for biological activity. A common and effective strategy involves the construction of a triazole ring linked to a pyridine moiety.

General Synthetic Strategy: Pyridinyl Triazoles

A representative synthesis for 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are potent p38 MAP kinase inhibitors, is outlined below.[8][9] This approach starts from pyridine-4-carboxylic acid hydrazide and builds the triazole ring through a series of reactions.

Experimental Protocol: Synthesis of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles

Step 1: Synthesis of Thiourea Intermediate

  • Dissolve pyridine-4-carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add an appropriate arylisothiocyanate (1 equivalent).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated thiourea derivative by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 1-aryl-5-mercapto-2-(4-pyridinyl) triazole

  • Suspend the thiourea derivative from Step 1 in an aqueous saturated sodium carbonate solution.

  • Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and carefully acidify with a dilute acid (e.g., 2N HCl) to a pH of ~5-6.

  • Collect the precipitated mercapto-triazole product by filtration, wash thoroughly with water, and dry.

Step 3: Alkylation to 5-alkylthio-1-aryl-2-(4-pyridinyl) triazole

  • Dissolve the mercapto-triazole from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add the desired alkyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of Pyridinyl Triazoles A Pyridine-4-carboxylic acid hydrazide + Arylisothiocyanate B Step 1: Reflux in Ethanol A->B C Thiourea Intermediate B->C D Step 2: Reflux in aq. Na2CO3 C->D E Mercapto-triazole D->E F Step 3: Alkyl Iodide, K2CO3 in DMF E->F G Final Product: 5-alkylthio-1-aryl-2-(4-pyridinyl) triazole F->G

Caption: Workflow for the synthesis of pyridinyl triazole derivatives.

Mechanism of Action: Targeting the p38 MAP Kinase Pathway

Many biologically active pyridinyl imidazole and triazole compounds function as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[8][9][12] This enzyme is a critical component of cellular signaling cascades that respond to inflammatory cytokines and environmental stress.

Role in Inflammatory Signaling

The p38 MAPK pathway plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In inflammatory conditions like rheumatoid arthritis, this pathway is often hyperactivated. By inhibiting p38 MAPK, pyridinyl compounds can effectively block the downstream production of these cytokines, thereby reducing inflammation.

ATP-Competitive Inhibition

Crystallographic and kinetic studies have revealed that these pyridinyl inhibitors are competitive with ATP, binding to the ATP-binding pocket of the p38 kinase.[8][10][12] This binding action prevents the phosphorylation of p38's downstream targets, effectively halting the signaling cascade.

The binding is characterized by two key interactions:

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring forms a crucial hydrogen bond with the backbone N-H of the methionine residue at position 109 (Met109) in the hinge region of the kinase.[8][10]

  • Hydrophobic Interactions: An aryl substituent, typically a 4-fluorophenyl group, fits into a nearby hydrophobic pocket that is not occupied by ATP, contributing to the inhibitor's potency and selectivity.[8][10]

p38 MAPK Signaling Pathway Diagram

G cluster_pathway p38 MAPK Signaling Pathway Stress Inflammatory Cytokines / Stress MKK MAP2K (MKK3/6) Stress->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MAPKAPK2) p38->Substrates Response Inflammatory Response (TNF-α, IL-1β production) Substrates->Response Inhibitor Pyridinyl Triazole/Imidazole Compound Inhibitor->Block Block->p38 Inhibition

Caption: Inhibition of the p38 MAPK pathway by pyridinyl compounds.

Structure-Activity Relationships (SAR)

The development of potent pyridinyl inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have identified key structural motifs that are essential for high-affinity binding to p38 MAPK.[10][11]

  • The Pyridin-4-yl Moiety: This group is critical for activity, as its nitrogen atom forms the essential hydrogen bond with Met109 in the ATP binding site.[8][10]

  • The 4-Fluorophenyl Group: This substituent on the azole ring is consistently found in potent inhibitors. It occupies a hydrophobic pocket, and the fluorine atom is thought to enhance binding affinity.[10][11]

  • The Azole Core: While the initial discoveries focused on pyridinyl imidazoles, subsequent research showed that replacing the imidazole ring with a triazole can maintain or even improve inhibitory activity.[8][9][10]

  • Substituents on the Pyridine Ring: Adding substituents to the pyridine ring can further modulate activity. For instance, introducing an amino group at the C2 position of the pyridine in some scaffolds led to compounds with potent enzyme inhibition in the double-digit nanomolar range.[11]

  • Lipophilic Chains: In some series, such as 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis, a clear correlation was observed between the length of a lipophilic chain on the pyridine ring and the resulting biological activity.[13]

Summary of Key SAR Findings
Structural FeatureRole in ActivityIC50 Range (p38α)References
4-Pyridinyl MoietyEssential for H-bond with Met109Crucial for any activity[8][10]
4-Fluorophenyl GroupBinds to hydrophobic pocket0.10 - 5.1 µM[10]
Triazole CoreAlternative to Imidazole ScaffoldPotent inhibition observed[8][9]
Amino Group at Pyridine C2Enhances Potency38 - 81 nM[11]

Pharmacological Properties and Therapeutic Potential

The ability of pyridinyl compounds to inhibit p38 MAPK and other biological targets translates into significant therapeutic potential across a range of diseases.

  • Inflammatory Diseases: As potent inhibitors of pro-inflammatory cytokine production, these compounds are primarily considered for treating conditions like rheumatoid arthritis and inflammatory bowel disease.[8][9]

  • Cancer: Some pyridinyl-1H-1,2,3-triazole derivatives have been shown to be potent inhibitors of tubulin polymerization.[14] These compounds induce cell cycle arrest in the G2/M phase, making them promising anti-cancer agents.[14] A recent review highlights that the presence of -OMe, -OH, and -C=O groups on pyridine derivatives can enhance their antiproliferative activity against various cancer cell lines.[1][2][15]

  • Antimicrobial Activity: Various pyridyl-triazole derivatives have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria.[16] The pyridine nucleus is a common feature in many antimicrobial drugs.[3][7]

  • Neurodegenerative Diseases: Dysregulated metal ions are implicated in the aggregation of the amyloid-β peptide in Alzheimer's disease. Dual-function triazole-pyridine ligands have been designed to chelate these metal ions and limit metal-induced peptide aggregation, suggesting a potential therapeutic strategy.[17]

Experimental Protocols: Biological Evaluation

To assess the efficacy of newly synthesized compounds, a robust and reproducible biological assay is required. An in-vitro kinase assay is the standard method for determining the inhibitory activity of compounds against p38 MAPK.

Protocol: In Vitro p38 MAPK Inhibition Assay (ELISA-based)

This protocol outlines a method to measure the inhibition of p38 phosphorylation.[8][9]

  • Coating: Coat a 96-well microplate with a substrate for p38 MAPK (e.g., a specific peptide or protein like ATF-2). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Compound Addition: Add serial dilutions of the test compounds (pyridinyl triazoles) and a standard inhibitor (e.g., SB202190) to the wells. Include a control group with no inhibitor.

  • Kinase Reaction: Add the active p38 MAP kinase enzyme and ATP to each well to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.

  • Detection: After washing the plate, add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours.

  • Secondary Antibody: After another wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1 hour.

  • Signal Development: Add a chromogenic substrate for HRP (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

  • Measurement: Stop the reaction with a stop solution (e.g., dilute sulfuric acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Kinase Inhibition Assay Workflow Diagram

G cluster_assay ELISA-based Kinase Assay Workflow A 1. Coat Plate with Substrate B 2. Wash & Block Wells A->B C 3. Add Test Compounds B->C D 4. Add p38 Kinase & ATP C->D E 5. Incubate (Phosphorylation) D->E F 6. Add Primary Antibody (Anti-Phospho) E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Add Substrate & Measure Absorbance G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for an in vitro p38 MAPK inhibition assay.

Future Perspectives

The pyridinyl azole and polyol scaffold remains a highly promising area for drug discovery. Future research will likely focus on several key areas:

  • Improving Selectivity: While many potent p38 MAPK inhibitors have been developed, achieving selectivity against different p38 isoforms and other kinases remains a challenge. Fine-tuning the SAR could lead to compounds with better safety profiles.

  • Overcoming Drug Resistance: In infectious disease applications, such as tuberculosis, understanding and circumventing resistance mechanisms is crucial for developing durable therapies.[13]

  • Exploring New Targets: The versatility of the pyridine ring means that libraries of these compounds could be screened against other emerging therapeutic targets.

  • Optimizing Pharmacokinetics: Early-stage drug development often reveals challenges with absorption, distribution, metabolism, and excretion (ADME).[18] Future synthetic efforts will need to co-optimize biological activity with favorable pharmacokinetic properties to produce viable drug candidates.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (URL: [Link])

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed. (URL: [Link])

  • Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (URL: [Link])

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed. (URL: [Link])

  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])

  • Structure activity relationship. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Experimental procedure for the synthesis of triaryl pyridines, indolyl... - ResearchGate. (URL: [Link])

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives - SciELO. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC. (URL: [Link])

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (URL: [Link])

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (URL: [Link])

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (URL: [Link])

  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed. (URL: [Link])

  • Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation - PubMed. (URL: [Link])

  • Pyridine Derivatives in Drug Development: The Importance of 3-Pyridylacetic Acid Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega - ACS Publications. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed. (URL: [Link])

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - ResearchGate. (URL: [Link])

  • Effects of Puerarin on the Pharmacokinetics of Triptolide in Rats - PubMed. (URL: [Link])

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression - PubMed. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide - PMC - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with CAS Number 20845-48-1, is a pyridine derivative with a polyol structure.[1][2][3] Its unique architecture, featuring a central quaternary carbon, three hydroxyl groups, and a pyridin-4-yl moiety, makes it a molecule of interest for applications in pharmaceutical synthesis and materials science. As an organic synthesis intermediate, its unambiguous characterization is paramount for ensuring the quality and reliability of subsequent research and development.[1] This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound and details the methodologies for their acquisition and interpretation, designed for researchers, scientists, and drug development professionals.

The structural integrity and purity of such a molecule are typically confirmed through a combination of spectroscopic techniques. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers working with this compound. The protocols described herein are based on established analytical techniques for pyridine-containing polyols and are designed to be self-validating.[4]

Molecular Structure and Predicted Spectroscopic Summary

The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The central quaternary carbon is bonded to a pyridin-4-yl group and three hydroxymethyl (-CH₂OH) groups. This creates a symmetrical environment for the hydroxymethyl groups, which is expected to be reflected in the NMR spectra.

Caption: Molecular structure of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Pyridine-H (α to N)~8.5Doublet (d)2HDue to the electron-withdrawing effect of the nitrogen atom.
Pyridine-H (β to N)~7.4Doublet (d)2HShielded relative to the alpha protons.
-CH₂-~3.6Singlet (s)6HThe three methylene groups are chemically equivalent due to free rotation.
-OHVariable (~4.5-5.5)Broad Singlet (br s)3HChemical shift is concentration and temperature dependent.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C (quaternary, attached to propane)~155
Pyridine C (α to N)~150
Pyridine C (β to N)~122
Quaternary C (central)~45
-CH₂OH~65
Predicted IR Data
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (alcohol)3200 - 3600Broad and strong, indicative of hydrogen bonding.
C-H (aromatic)3000 - 3100Sharp, medium intensity.
C-H (aliphatic)2850 - 3000Sharp, medium intensity.
C=N, C=C (pyridine ring)1400 - 1600Medium to strong absorptions.
C-O (alcohol)1000 - 1260Strong absorption.
Predicted Mass Spectrometry Data
Ionization ModePredicted m/zFragment
ESI+184.0917[M+H]⁺
ESI+206.0736[M+Na]⁺
EI183.0895[M]⁺
EI152.0735[M - CH₂OH]⁺
EI106.0495[C₅H₄N-CH₂]⁺

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale for Experimental Choices

Solvent Selection: Due to the presence of three hydroxyl groups, the compound is expected to be polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton peak at ~2.5 ppm does not typically interfere with the signals of interest.[5] Deuterated water (D₂O) or methanol (CD₃OD) could also be used, but D₂O would lead to the exchange of the hydroxyl protons, causing their signals to disappear, which can be a useful diagnostic experiment.[5][6]

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: a. Accurately weigh 10-20 mg of the sample. b. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. c. Add a small amount of TMS as an internal standard if the spectrometer does not use the solvent signal for locking.[4] d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumentation: a. Use a 400 MHz (or higher field) NMR spectrometer for better signal dispersion.

  • Acquisition Parameters (Typical):

    • ¹H NMR:

      • Pulse program: Standard single pulse (zg30).

      • Number of scans: 16.

      • Spectral width: 16 ppm.

    • ¹³C NMR:

      • Pulse program: Proton-decoupled single pulse (zgpg30).

      • Number of scans: 1024 (or more, as ¹³C is less sensitive).

      • Spectral width: 240 ppm.

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple.

  • The two sets of protons on the pyridine ring will appear as doublets in the aromatic region (~7.0-9.0 ppm). The protons alpha to the nitrogen are deshielded and will appear at a lower field (~8.5 ppm) compared to the beta protons (~7.4 ppm).[8][9]

  • A key feature is the single singlet for the six methylene protons of the three -CH₂OH groups. Their chemical equivalence arises from the free rotation around the C-C single bonds.

  • The three hydroxyl protons will likely appear as a single broad singlet. Its position is highly variable and depends on factors like concentration and temperature.

¹³C NMR Spectrum:

  • The spectrum will show five distinct signals.

  • The three carbons of the pyridine ring will be in the aromatic region (120-160 ppm). The carbon attached to the propane moiety will be quaternary and its signal will be less intense.[10][11]

  • The central quaternary carbon of the propane backbone will appear around 45 ppm.

  • The three equivalent methylene carbons will give a single signal around 65 ppm.[10]

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, IR will confirm the presence of hydroxyl groups and the pyridine ring.

Rationale for Experimental Choices

Sample Preparation: Due to the compound likely being a solid, the KBr pellet method is a common and reliable technique.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[13] For liquid samples, transmission cells with IR-transparent windows (like NaCl or KBr) would be suitable.[14]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small amount of the sample directly onto the ATR crystal. d. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: a. Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: a. Scan the sample over the range of 4000 to 400 cm⁻¹. b. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Interpretation of Predicted IR Spectrum
  • O-H Stretch: A very prominent, broad band between 3200 and 3600 cm⁻¹ is the most characteristic feature, confirming the presence of the hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.[14]

  • C-H Stretches: Sharp peaks between 3000-3100 cm⁻¹ correspond to the aromatic C-H bonds of the pyridine ring, while those between 2850-3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene groups.[15]

  • Pyridine Ring Vibrations: A series of absorptions between 1400 and 1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[2][16]

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching of the alcohol groups.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Rationale for Experimental Choices

Ionization Technique: The choice of ionization method is critical.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is well-suited for polar, thermally labile molecules like this polyol.[17][18] It typically produces the protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight.

  • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation.[3][19] While it may not always show a strong molecular ion peak for this type of molecule, the resulting fragmentation pattern can provide valuable structural information.[20]

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: a. Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire the spectrum in positive ion mode. c. Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Interpretation of Predicted Mass Spectrum
  • Molecular Ion: With ESI in positive mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 184.0917. Adducts with sodium [M+Na]⁺ at m/z 206.0736 may also be observed.

  • Fragmentation (EI): If EI is used, the molecular ion [M]⁺ at m/z 183.0895 might be observed. Common fragmentation pathways would involve the loss of a hydroxymethyl radical (-•CH₂OH), resulting in a fragment at m/z 152.0735.[20] Further fragmentation of the pyridine ring is also possible.[21][22]

MS_Fragmentation M_plus [M]⁺ m/z = 183.0895 M_minus_CH2OH [M - CH₂OH]⁺ m/z = 152.0735 M_plus->M_minus_CH2OH - •CH₂OH Py_CH2 [C₅H₄N-CH₂]⁺ m/z = 106.0495 M_minus_CH2OH->Py_CH2 - 2(CH₂O)

Caption: Predicted EI fragmentation pathway.

Conclusion

The comprehensive spectroscopic characterization of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol relies on the synergistic use of NMR, IR, and MS. This guide provides the predicted data and detailed methodologies necessary for researchers to confidently identify and verify the structure and purity of this compound. The provided protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data. Adherence to these guidelines will facilitate the successful application of this versatile molecule in further scientific endeavors.

References

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

  • The Journal of Organic Chemistry. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

  • PubMed. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Hilger, H. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • RSC Publishing. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. [Link]

  • YouTube. (2025). FT IR and Calibration Curve to Calculate Alcohol Content (USF). [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • NIH. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. [Link]

  • Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • NIH. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • YouTube. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragme... | Study Prep. [Link]

  • Unknown. (n.d.). Notes on NMR Solvents. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • NIH. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Chegg. (2022). 1a) Predict the 1H NMR spectrum of 4-(hydroxymethyl). [Link]

  • YouTube. (2023). Learn Mass Spec Fragmentation and Molecular Weight - LearnChem 150. [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

  • NIH. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This document is structured to empower researchers with the practical knowledge needed to work with this compound, from its theoretical synthetic pathways to its anticipated physicochemical properties. While the specific historical context remains elusive, the scientific principles guiding its creation and potential function are well-established.

Section 1: Physicochemical and Structural Profile

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a polyol featuring a central quaternary carbon atom bonded to a pyridine ring and three hydroxymethyl groups. This unique structure imparts a combination of polarity from the hydroxyl groups and the nitrogen-containing aromatic ring, suggesting potential for hydrogen bonding and solubility in polar solvents.

Property Value Source
CAS Number 20845-48-1[1][2]
Molecular Formula C9H13NO3[1]
Molecular Weight 183.2 g/mol [1]
Predicted Boiling Point 424.2 ± 40.0 °C[1]
Predicted Density 1.291 ± 0.06 g/cm3 [1]
Predicted pKa 13.04 ± 0.10[1]

These predicted values provide a baseline for experimental design, particularly in purification and formulation development. The presence of multiple hydroxyl groups and a basic pyridine nitrogen suggests the compound can act as both a hydrogen bond donor and acceptor, influencing its interaction with biological targets.

Section 2: A Proposed Synthetic Pathway

While the original synthetic route is not documented, a plausible and efficient synthesis can be designed based on well-established reactions in organic chemistry. A logical approach involves a base-catalyzed condensation reaction between a suitable pyridine derivative and formaldehyde. This method is analogous to the synthesis of other polyols like trimethylolpropane.[3][4][5]

The proposed two-step synthesis starts with 4-picoline (4-methylpyridine) and proceeds through an intermediate, 2-(pyridin-4-yl)propane-1,3-diol, before the final hydroxymethylation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(pyridin-4-yl)propane-1,3-diol

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-picoline and an aqueous solution of formaldehyde (37 wt. %).

  • Base Catalysis: Slowly add a catalytic amount of a strong base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the base with a suitable acid (e.g., hydrochloric acid). The product can be extracted using an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

  • Second Condensation: The crude 2-(pyridin-4-yl)propane-1,3-diol is then subjected to another condensation reaction with an excess of formaldehyde under similar base-catalyzed conditions.

  • Reaction Conditions: The reaction mixture is heated to ensure the addition of the third hydroxymethyl group.

  • Purification: The final product, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, can be purified by recrystallization or column chromatography to achieve high purity.

Synthesis_Pathway cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 Picoline 4-Picoline Intermediate 2-(pyridin-4-yl)propane-1,3-diol Picoline->Intermediate Step 1: Condensation Formaldehyde1 Formaldehyde (2 eq) Base Catalyst FinalProduct 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol Intermediate->FinalProduct Step 2: Hydoxymethylation Formaldehyde2 Formaldehyde (1 eq) Base Catalyst

Caption: Proposed two-step synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Section 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure. The proton NMR should show characteristic peaks for the pyridine ring protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the expected value of 183.2 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups and the C=N and C=C stretches of the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Experimental_Workflow Synthesis Synthesis (Steps 1 & 2) Workup Reaction Workup & Crude Isolation Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Final Pure Compound Purity->Final

Caption: General experimental workflow for synthesis and analysis.

Section 4: Potential Applications and Future Directions

The structural motifs within 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol suggest several potential areas of application for researchers in drug discovery and materials science.

  • Pharmaceutical Intermediate: The pyridine ring is a common scaffold in many pharmaceutical agents. This compound could serve as a versatile building block for the synthesis of more complex molecules with potential biological activity.[1] Its polyol nature could enhance the solubility and pharmacokinetic properties of a parent drug molecule.

  • Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions, making this compound a candidate for the development of coordination polymers or metal-organic frameworks (MOFs). The hydroxyl groups could also participate in coordinating to metal centers or form hydrogen-bonded networks within the crystal lattice.

  • Polymer Chemistry: The trifunctional nature of this molecule, with its three hydroxyl groups, makes it a potential cross-linking agent or monomer for the synthesis of polyesters, polyurethanes, and other polymers with unique properties.

Further research into the biological activity of this compound and its derivatives is warranted. Screening for activity against various drug targets could unveil novel therapeutic applications.

Section 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially during the synthesis steps involving formaldehyde and organic solvents.

  • Hazard Statements: Based on similar compounds, it may cause skin and eye irritation and may cause respiratory irritation.[1][6] Always consult the material safety data sheet (MSDS) from the supplier for specific handling and disposal information.[1]

Conclusion

While the historical discovery of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol remains to be fully elucidated, its chemical structure and properties present a compelling case for its further investigation and utilization in various scientific disciplines. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore the full potential of this intriguing molecule. The proposed synthetic route is robust and relies on well-understood chemical transformations, offering a clear path for its preparation in a laboratory setting. As research progresses, the scientific community will undoubtedly uncover the full extent of this compound's utility and perhaps, in time, its origins will come to light.

References

  • Breusch, F. L., & Oguzer, V. (1955). Notizen: Über die Darstellung von Trimethylol-methan. Chemische Berichte, 88(10), 1511-1513. (Note: This reference is for a related compound, trimethylol methane, and provides context for polyol synthesis.)
  • PubChem. (n.d.). 2-(2-Pyridyl)propane-1,3-diol. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-. Retrieved from [Link]

  • Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

Sources

Methodological & Application

synthesis of metal-organic frameworks using 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Exploratory Synthesis of Metal-Organic Frameworks Using 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Abstract

The field of metal-organic frameworks (MOFs) is driven by the rational design of porous crystalline materials from molecular building blocks. The choice of organic ligand is paramount, as its geometry and functionality dictate the resulting framework's topology and chemical properties. This document presents a detailed, exploratory guide to the synthesis of novel MOFs using a promising but underexplored organic ligand: 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. This ligand is of particular interest due to its unique combination of a directional pyridyl coordination site and three pendant hydroxyl groups. This multi-functionality offers the potential for creating hydrophilic frameworks with high capacity for post-synthetic modification, making them attractive candidates for applications in drug delivery and biocompatible materials. As no established protocols for this specific ligand exist, this guide is built upon foundational principles of MOF chemistry, providing a robust starting point for researchers to pioneer new materials. We will detail a proposed solvothermal synthesis protocol, outline critical characterization techniques, and discuss the potential implications for drug development.

Introduction: Rationale and Ligand Analysis

The synthesis of a new MOF begins with a thorough understanding of the organic linker. The ligand, 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, presents a compelling structural motif.

  • Coordination Site: The pyridyl nitrogen atom provides a well-defined, directional coordination site, known to form stable bonds with a variety of metal ions, including Zn(II), Cu(II), and Co(II).

  • Functional Groups: The three hydroxyl (-OH) groups are significant. While they can participate in coordination, they are more likely to remain pendant within the MOF pores. This imparts two key potential advantages:

    • Hydrophilicity: The hydroxyl groups can form hydrogen bonds with water molecules, potentially increasing the MOF's stability and dispersibility in aqueous environments, a critical factor for many biomedical applications.

    • Post-Synthetic Modification (PSM): These groups serve as reactive handles for covalently attaching other molecules, such as drugs, targeting ligands, or polymers, after the framework has been synthesized.

  • Steric Profile: The bulky, tetrahedral arrangement of the substituents around the central carbon atom will create significant steric hindrance, which can be leveraged to direct the formation of open, non-interpenetrated framework structures.

This combination of a reliable coordination group with dense, useful functionality makes this ligand a prime candidate for creating sophisticated, task-specific MOFs.

Ligand_Analysis cluster_ligand Ligand: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol cluster_features Key Chemical Features cluster_properties Resulting MOF Properties L Core Structure Coord Pyridyl Nitrogen (Coordination Site) Func Three -OH Groups (Functional Sites) Steric Tetrahedral Core (Steric Influence) Prop1 Directional Bonding & Framework Topology Coord->Prop1 Directs Prop2 Hydrophilicity & PSM Capability Func->Prop2 Imparts Prop3 Porosity Control & Network Interpenetration Steric->Prop3 Influences

Caption: Logical relationship between ligand features and potential MOF properties.

Proposed Synthesis Protocol: A Solvothermal Approach

Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is the most common and effective method for producing high-quality MOF crystals. The following protocol is a well-reasoned starting point for experimentation.

Reagents and Materials
ReagentFormulaPuritySupplierNotes
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diolC9H13NO3>97%(User Defined)The organic ligand. Ensure it is completely dry before use.
Zinc Nitrate HexahydrateZn(NO3)2·6H2O>98%Sigma-AldrichA common and reliable source of Zn(II) ions. Other metal salts can be substituted.
N,N-Dimethylformamide (DMF)C3H7NOAnhydrousSigma-AldrichHigh-boiling point solvent, excellent for solvating both the ligand and metal salt.
Ethanol (EtOH)C2H5OHACS GradeFisher ScientificUsed for washing and solvent exchange.
Chloroform (CHCl3)CHCl3ACS GradeFisher ScientificUsed for the final activation step to evacuate pores.
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 20 mL glass scintillation vial, combine:

    • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (18.3 mg, 0.1 mmol).

    • Zinc Nitrate Hexahydrate (29.7 mg, 0.1 mmol).

    • Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for pyridyl-based linkers. This ratio can be varied in subsequent optimization experiments.

  • Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

  • Homogenization: Cap the vial and sonicate for 10-15 minutes, or until all solids are completely dissolved, resulting in a clear, homogeneous solution.

  • Reaction Assembly: Place the sealed vial into a programmable oven.

  • Thermal Program: Heat the vial according to the following profile:

    • Ramp from room temperature to 100 °C over 2 hours.

    • Hold at 100 °C for 24 hours.

    • Cool slowly to room temperature over 12 hours.

    • Rationale: The slow ramp and cooling rates are crucial for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction. The reaction time of 24 hours is a standard duration for many MOF syntheses.

  • Product Isolation: After cooling, small, colorless crystals should be visible at the bottom of the vial. Decant the mother liquor carefully.

  • Washing: Add 10 mL of fresh DMF to the vial, cap, and let it sit for 12 hours. Decant and repeat this washing step three times.

    • Rationale: This removes any unreacted starting materials or impurities trapped within the pores.

  • Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of ethanol. Let it sit for 24 hours. Repeat this step twice.

    • Rationale: Ethanol is more volatile than DMF and is easier to remove in the final activation step.

  • Activation: Decant the ethanol and add 10 mL of chloroform. Let it sit for 24 hours. After this final exchange, decant the chloroform and dry the crystalline solid under a high vacuum at 80 °C for 12 hours. The resulting white powder is the activated MOF, ready for characterization.

    • Rationale: This "supercritical" or solvent-exchange activation method is gentle and helps prevent the porous framework from collapsing upon removal of the guest solvent molecules.

Characterization Workflow: Validating Success

Confirming the synthesis of a new, porous material requires a suite of analytical techniques. The workflow below outlines the essential steps from initial confirmation to detailed structural analysis.

Characterization_Workflow cluster_synthesis Synthesis & Activation cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_advanced Advanced Structural Analysis start Activated Crystalline Powder pxrd PXRD (Phase Purity & Crystallinity) start->pxrd Confirm ftir FT-IR (Ligand Incorporation) pxrd->ftir Then tga TGA (Thermal Stability) ftir->tga If Crystalline bet N2 Adsorption @ 77K (Porosity & Surface Area) tga->bet If Stable scxrd SCXRD (Definitive Structure) bet->scxrd If Porous, Seek Single Crystals

Caption: A logical workflow for the characterization of a newly synthesized MOF.

  • Powder X-Ray Diffraction (PXRD): This is the first and most critical analysis. A sharp, well-defined diffraction pattern confirms the formation of a crystalline material. Comparing the experimental pattern to simulated patterns from known structures (if any) or from a single-crystal structure can confirm phase purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of the activated MOF should show a shift in the C=N stretching frequency of the pyridine ring (typically around 1600 cm⁻¹) compared to the free ligand, which is direct evidence of coordination to the metal center. The broad O-H stretch (around 3300 cm⁻¹) should remain, confirming the presence of the hydroxyl functional groups.

  • Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF. A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of residual solvent, followed by a long plateau, and finally a sharp drop at the decomposition temperature. A decomposition temperature above 300 °C is generally considered good for many applications.

  • Gas Adsorption Analysis (BET): To confirm porosity, a nitrogen adsorption isotherm should be measured at 77 K. A Type I isotherm is characteristic of microporous materials like MOFs. The data can be used to calculate the Brunauer-Emmett-Teller (BET) surface area, a key metric for a MOF's potential in applications like gas storage or catalysis.

  • Single-Crystal X-Ray Diffraction (SCXRD): If single crystals of sufficient quality are obtained, SCXRD provides an unambiguous determination of the 3D atomic structure. This is the gold standard for characterizing a new MOF, revealing bond lengths, bond angles, pore dimensions, and the overall network topology.

Potential Applications in Drug Development

A MOF synthesized from 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is intrinsically suited for drug development applications for several reasons:

  • Enhanced Biocompatibility: The hydrophilic exterior presented by the hydroxyl groups may improve the MOF's dispersibility and stability in physiological media, potentially reducing aggregation and improving interactions with biological systems.

  • High Drug Loading: The inherent porosity of the MOF can be used to encapsulate therapeutic agents. The polarity of the internal surface, decorated with -OH groups, might show preferential adsorption for polar drug molecules.

  • Covalent Drug Conjugation: The hydroxyl groups are ideal sites for post-synthetic modification. Drugs containing carboxylic acids, for example, could be attached via esterification, creating a prodrug system where the drug is released through hydrolysis of the ester bond. This allows for controlled and sustained release, a major goal in modern pharmacology.

Conclusion

The use of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol as a building block for metal-organic frameworks represents an exciting frontier for the design of new functional materials. While this document provides a hypothetical, yet robust, starting point, researchers are encouraged to explore variations in metal ions, solvent systems, temperatures, and molar ratios. The unique combination of a strong coordinating group and dense, reactive functionality in this ligand promises to yield novel MOFs with significant potential, particularly in the targeted and controlled delivery of therapeutics. The protocols and characterization workflow detailed herein provide a comprehensive guide for the successful exploration of this promising system.

References

  • Title: Metal-organic frameworks based on pyridine-containing ligands Source: Coordination Chemistry Reviews URL: [Link]

  • Title: Post-synthetic modification of metal-organic frameworks Source: Chemical Society Reviews URL: [Link]

  • Title: Solvothermal synthesis of metal organic frameworks Source: Chemical Society Reviews URL: [Link]

  • Title: A facile and general "solvent-assisted ligand exchange" strategy for embedding active species in metal-organic frameworks Source: Journal of the American Chemical Society URL: [Link]

  • Title: The chemistry and applications of metal-organic frameworks Source: Science URL: [Link]

Application Notes and Protocols for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol as a Tripodal Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Tripodal ligands, molecules with three coordinating arms extending from a central point, are of significant interest in coordination chemistry and materials science.[1] Their unique topology allows for the formation of stable, well-defined metal complexes with specific geometries.[2] This guide focuses on the application of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a versatile tripodal ligand featuring a central pyridine nitrogen and three peripheral hydroxyl groups. This combination of a moderately soft nitrogen donor and hard oxygen donors makes it an excellent candidate for coordinating with a wide range of metal ions, leading to the formation of discrete coordination complexes and high-surface-area metal-organic frameworks (MOFs).[3] The inherent functionality of the pyridyl and hydroxyl groups also offers opportunities for post-synthetic modification and targeted applications, particularly in catalysis and drug delivery.[4][5]

This document provides a comprehensive overview of the synthesis of this tripodal ligand, its coordination chemistry with various metal ions, and its application in the construction of MOFs for drug delivery. Detailed experimental protocols, characterization data, and workflow diagrams are provided to enable researchers to effectively utilize this versatile building block in their own work.

Part 1: Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

The synthesis of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol can be achieved through a Grignard-type reaction involving the addition of a 4-pyridyl nucleophile to a suitable electrophilic core bearing three protected hydroxymethyl groups. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of similar polyol compounds.[6]

Synthetic Workflow

Synthesis_Workflow A 4-Bromopyridine C 4-Lithiopyridine (in situ) A->C Lithiation B n-Butyllithium B->C E 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol C->E Nucleophilic Addition D Tris(hydroxymethyl)acetaldehyde D->E Complexation_Workflow Ligand 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., Cu(II), Zn(II), Co(II)) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Ethanol, DMF) Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Stirring, Heating (optional) Complex Metal Complex Isolation->Complex Filtration, Washing, Drying MOF_Synthesis_Workflow Ligand Tripodal Ligand ReactionVessel Teflon-lined Autoclave Ligand->ReactionVessel MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->ReactionVessel Solvent Solvent (e.g., DMF, DEF) Solvent->ReactionVessel Heating Solvothermal Reaction ReactionVessel->Heating Sealing Washing Solvent Exchange Heating->Washing Cooling & Crystal Collection Activation Activation (Heating under vacuum) Washing->Activation MOF Porous MOF Activation->MOF

Sources

Application Notes & Protocols for the Synthesis of Coordination Polymers with Pyridinyl Diols

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental synthesis of coordination polymers (CPs) utilizing pyridinyl diol ligands. This document emphasizes the rationale behind experimental design, offers detailed protocols for various synthetic methodologies, and includes self-validating characterization techniques to ensure the integrity of the synthesized materials.

Introduction: The Strategic Role of Pyridinyl Diols in Coordination Polymer Design

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks.[1] The choice of the organic ligand is paramount in dictating the final architecture, and consequently, the properties of the resulting CP. Pyridinyl diols, as ligands, offer a unique combination of a directional pyridyl nitrogen for metal coordination and hydroxyl groups capable of forming strong hydrogen bonds. This dual functionality allows for the construction of robust and predictable supramolecular architectures.

The nitrogen atom of the pyridine ring acts as a primary coordination site for a wide range of metal ions, while the diol moieties can engage in intra- and intermolecular hydrogen bonding, further stabilizing the crystal packing and influencing the dimensionality of the resulting framework.[2] This interplay between coordination bonds and hydrogen bonding is a key principle in the crystal engineering of novel CPs with desired topologies and functionalities.[3][4]

Key Advantages of Pyridinyl Diol Ligands:

  • Directional Bonding: The lone pair of electrons on the pyridyl nitrogen provides a well-defined coordination vector.

  • Hydrogen Bonding Capability: The hydroxyl groups are excellent hydrogen bond donors and acceptors, promoting the formation of extended networks.

  • Versatility: The pyridinyl diol framework can be readily modified with other functional groups to tune the electronic and steric properties of the ligand, thereby influencing the resulting CP's characteristics.

  • Potential for Chirality: The presence of stereocenters in the diol backbone can lead to the formation of chiral CPs, which are of significant interest in enantioselective separations and catalysis.

This guide will explore three common and effective methods for the synthesis of coordination polymers using pyridinyl diol ligands: solvothermal synthesis, hydrothermal synthesis, and slow evaporation.

General Considerations for Synthesis

Before proceeding with the specific protocols, several key experimental parameters must be considered, as they significantly influence the outcome of the synthesis.

Selection of Metal Ions and Counter-Anions

The choice of the metal ion is critical as its coordination geometry, oxidation state, and Lewis acidity will direct the assembly of the CP. Common metal ions include those from the first-row transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) and lanthanides.[5][6] The counter-anion associated with the metal salt can also play a role, either by coordinating to the metal center or by participating in hydrogen bonding within the crystal lattice.[7]

Molar Ratios of Reactants

The stoichiometry between the metal salt and the pyridinyl diol ligand is a crucial parameter that can affect the dimensionality and topology of the resulting CP. It is often necessary to screen a range of molar ratios to identify the optimal conditions for the formation of the desired product.

Choice of Solvent

The solvent system not only dissolves the reactants but can also act as a template or a competing ligand. The polarity, boiling point, and coordinating ability of the solvent all play a significant role. For instance, in solvothermal and hydrothermal methods, the solvent's properties at elevated temperatures and pressures are particularly important.[8]

Temperature and Reaction Time

Temperature influences the kinetics and thermodynamics of the crystallization process. Higher temperatures can promote the formation of more thermodynamically stable phases.[9] The reaction time should be sufficient to allow for the complete formation of the crystalline product.

pH of the Reaction Mixture

The pH can affect the protonation state of the pyridinyl diol ligand and the coordination environment of the metal ion, thereby influencing the final structure of the CP.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of coordination polymers using pyridinyl diol ligands.

Solvothermal Synthesis

Solvothermal synthesis is a widely used method for preparing crystalline CPs. The reaction is carried out in a sealed vessel (e.g., a Teflon-lined stainless-steel autoclave) at temperatures above the boiling point of the solvent.[8] This method often yields high-quality single crystals suitable for X-ray diffraction studies.

Protocol: Solvothermal Synthesis of a Zn(II)-Pyridinyl Diol Coordination Polymer

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3-bis(4-pyridyl)propane-1,3-diol (L)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Analytical balance

  • Glass vials

  • Oven

Procedure:

  • In a glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate glass vial, dissolve 0.1 mmol of the pyridinyl diol ligand (L) in 5 mL of ethanol.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C.[9]

  • Maintain the temperature for 72 hours.

  • After 72 hours, slowly cool the oven to room temperature over a period of 24 hours.

  • Carefully open the autoclave and collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the crystals in air.

Causality Behind Experimental Choices:

  • Solvent Mixture (DMF/Ethanol): DMF is a high-boiling point solvent that can effectively dissolve the reactants and facilitate the formation of the CP. Ethanol is used to dissolve the ligand and can also act as a modulating agent.

  • Temperature (120 °C): This temperature is chosen to provide sufficient thermal energy to overcome the kinetic barriers of crystal nucleation and growth, without decomposing the organic ligand.[9]

  • Slow Cooling: Gradual cooling is crucial for obtaining well-defined, single crystals by allowing the system to slowly reach thermodynamic equilibrium.

Self-Validation:

The identity and purity of the synthesized coordination polymer should be confirmed by techniques such as single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure, powder X-ray diffraction (PXRD) to confirm the bulk phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.

Hydrothermal Synthesis

Hydrothermal synthesis is similar to the solvothermal method, but it specifically uses water as the solvent.[10] This "green" chemistry approach is often employed for the synthesis of robust metal-organic frameworks.[11]

Protocol: Hydrothermal Synthesis of a Cu(II)-Pyridinyl Diol Coordination Polymer

Materials:

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Pyridine-3,5-diyldimethanol (L)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Analytical balance

  • pH meter

  • Oven

Procedure:

  • Dissolve 0.1 mmol of Copper(II) Chloride Dihydrate in 10 mL of deionized water in the Teflon liner of the autoclave.

  • Add 0.1 mmol of the pyridinyl diol ligand (L) to the solution.

  • Stir the mixture until the ligand is fully dissolved. The pH of the solution can be adjusted at this stage if necessary.

  • Seal the autoclave and place it in an oven at 160 °C for 48 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the blue crystals by filtration, wash them with deionized water and then with a small amount of ethanol.

  • Air-dry the crystals.

Causality Behind Experimental Choices:

  • Solvent (Water): Water is an environmentally benign solvent and its properties under hydrothermal conditions (high dielectric constant and ionic product) can facilitate the dissolution of reactants and the crystallization of the product.[10]

  • Temperature (160 °C): Higher temperatures are often required in hydrothermal synthesis to increase the reactivity of the precursors and promote the formation of dense, stable frameworks.

Self-Validation:

Characterization should be performed using SC-XRD, PXRD, and TGA. Additionally, Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the coordination of the pyridinyl diol ligand to the metal center.

Slow Evaporation Method

The slow evaporation method is a simple and effective technique for growing high-quality single crystals at or near room temperature.[12][13] It involves dissolving the reactants in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days or weeks.[14]

Protocol: Slow Evaporation Synthesis of a Co(II)-Pyridinyl Diol Coordination Polymer

Materials:

  • Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O)

  • 4,4'-(Pyridine-2,6-diyl)bis(1-phenylethane-1,2-diol) (L)

  • Methanol

  • Acetonitrile

Equipment:

  • Small glass beaker or vial

  • Parafilm

  • Analytical balance

Procedure:

  • In a small beaker, dissolve 0.05 mmol of Cobalt(II) Acetate Tetrahydrate in 5 mL of methanol.

  • In a separate container, dissolve 0.05 mmol of the pyridinyl diol ligand (L) in 5 mL of acetonitrile.

  • Slowly add the ligand solution to the metal salt solution while stirring gently.

  • Cover the beaker with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvents.[14]

  • Place the beaker in a quiet, vibration-free location at room temperature.

  • Crystals are expected to form over a period of 5-10 days.

  • Once suitable crystals have formed, they can be carefully collected from the mother liquor.

Causality Behind Experimental Choices:

  • Solvent Mixture (Methanol/Acetonitrile): A mixture of solvents with different polarities and boiling points is often used to control the solubility of the forming CP and the rate of evaporation.[14]

  • Slow Evaporation: This allows for a gradual increase in the concentration of the reactants, promoting the formation of a limited number of crystal nuclei and subsequent growth of large, well-ordered crystals.[13]

Self-Validation:

The resulting crystals should be analyzed by SC-XRD to determine their structure. Due to the nature of this method, it is particularly important to perform PXRD on the bulk sample to ensure that the single crystal selected for analysis is representative of the entire product.

Data Presentation and Visualization

Summary of Synthetic Conditions
MethodMetal SaltLigandSolvent(s)Temp. (°C)Time (h)Expected Product
Solvothermal Zn(NO₃)₂·6H₂O1,3-bis(4-pyridyl)propane-1,3-diolDMF/Ethanol12072Crystalline Zn(II)-CP
Hydrothermal CuCl₂·2H₂OPyridine-3,5-diyldimethanolWater16048Crystalline Cu(II)-CP
Slow Evaporation Co(OAc)₂·4H₂O4,4'-(Pyridine-2,6-diyl)bis(1-phenylethane-1,2-diol)Methanol/AcetonitrileR.T.120-240Crystalline Co(II)-CP
Experimental Workflow Diagrams

Solvothermal/Hydrothermal Synthesis Workflow

solvothermal_hydrothermal_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Characterization Metal_Salt Dissolve Metal Salt in Solvent/Water Mix Combine Solutions in Autoclave Metal_Salt->Mix Ligand Dissolve Pyridinyl Diol Ligand in Solvent/Water Ligand->Mix Heat Heat in Oven (e.g., 120-160 °C) Mix->Heat Cool Slow Cooling to Room Temperature Heat->Cool Filter Filter and Wash Crystals Cool->Filter Dry Air Dry Filter->Dry Characterize Characterization (SC-XRD, PXRD, TGA, FTIR) Dry->Characterize

Caption: Workflow for Solvothermal and Hydrothermal Synthesis.

Slow Evaporation Synthesis Workflow

slow_evaporation_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_collect Crystal Collection & Analysis Metal_Sol Dissolve Metal Salt in Solvent 1 Mix_Sol Combine Solutions Metal_Sol->Mix_Sol Ligand_Sol Dissolve Pyridinyl Diol Ligand in Solvent 2 Ligand_Sol->Mix_Sol Evap Slow Evaporation at Room Temperature Mix_Sol->Evap Collect Collect Crystals Evap->Collect Analyze Characterization (SC-XRD, PXRD) Collect->Analyze

Sources

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in catalytic applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic applications of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Introduction: A Multifunctional Scaffold for Catalysis

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a unique molecular scaffold that merges the coordinating properties of a pyridine ring with the versatile functionality of a triol. The pyridine moiety, a ubiquitous feature in FDA-approved drugs and a cornerstone of coordination chemistry, offers a nitrogen atom with a lone pair of electrons, making it an excellent ligand for a wide range of transition metals.[1] The three hydroxyl groups impart hydrophilicity, which can be advantageous for catalysis in aqueous media, and provide handles for further functionalization, such as immobilization on solid supports.

While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structure strongly suggests its potential as a ligand in homogeneous and heterogeneous catalysis. This guide will provide a comprehensive overview of its potential applications, focusing on its role as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. We will also present a detailed, hypothetical protocol for its use in a Suzuki-Miyaura coupling reaction, providing a practical template for researchers.

Molecular Properties and Synthesis

PropertyValue
CAS Number 20845-48-1[2]
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.21 g/mol [2]
Predicted Boiling Point 424.2±40.0 °C[3]
Predicted Density 1.291±0.06 g/cm³[3]

The synthesis of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol can be conceptually adapted from established methods for producing 2-alkyl-2-(hydroxymethyl)propane-1,3-diols.[4] A plausible synthetic route involves a base-catalyzed aldol condensation between 4-picoline and an excess of formaldehyde, followed by a Cannizzaro reaction.

Proposed Catalytic Application: Ligand in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium(0) complex. The choice of ligand is critical for the efficiency and selectivity of this reaction, as it influences the stability and reactivity of the palladium catalyst. Pyridine-based ligands are well-established in this field.[1][5]

We propose that 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol can act as a highly effective ligand for palladium in Suzuki-Miyaura couplings. The pyridine nitrogen can coordinate to the palladium center, while the hydroxyl groups can potentially offer secondary interactions that stabilize the catalytic species.

Proposed Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-B(OR)2 / Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Product Reductive_Elimination->Product Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Transmetalation

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: In Situ Preparation of the Palladium-Ligand Catalyst

This protocol describes the in situ formation of the active palladium catalyst from a palladium precursor and 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%).

  • Add 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (2-4 mol%). The ligand-to-metal ratio may need to be optimized.

  • Add the desired volume of anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The resulting solution is the active catalyst precursor and can be used directly in the cross-coupling reaction.

Causality: The pre-formation of the palladium-ligand complex is crucial for ensuring a well-defined active catalytic species, which can lead to more reproducible results and higher catalytic activity. The inert atmosphere prevents the oxidation of the active Pd(0) species.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for a model Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • The pre-formed palladium-ligand catalyst solution from Protocol 1

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the solvent system (e.g., 5 mL of a 4:1:1 mixture of toluene:ethanol:water).

  • Add the in situ prepared catalyst solution (containing 1 mol% Pd).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting materials and the appearance of the product spot/peak will indicate a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Interpretation and Optimization

The following table presents hypothetical data for the optimization of the Suzuki-Miyaura coupling reaction, illustrating the potential impact of varying reaction parameters.

EntryLigand (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Toluene801275
22Toluene801288
32Dioxane100892
42Toluene/H₂O (10:1)901095

Analysis: This hypothetical data suggests that increasing the ligand-to-metal ratio from 1:1 to 2:1 (Entry 1 vs. 2) improves the yield, likely by preventing palladium black precipitation. A change of solvent and an increase in temperature can further enhance the reaction rate and yield (Entry 3). The use of a biphasic solvent system can be highly effective, potentially due to the increased solubility of the base and boronic acid (Entry 4).

Workflow Visualization

Experimental Workflow cluster_catalyst_prep Catalyst Preparation (In Situ) cluster_reaction_setup Reaction Setup cluster_reaction_workup Reaction and Workup cluster_purification Purification and Analysis Add_Pd_precursor Add_Pd_precursor Add_Ligand Add_Ligand Add_Pd_precursor->Add_Ligand Add_Solvent Add_Solvent Add_Ligand->Add_Solvent Stir Stir Add_Solvent->Stir Add_Catalyst_Solution Add_Catalyst_Solution Stir->Add_Catalyst_Solution Add_Aryl_Halide Add_Aryl_Halide Add_Boronic_Acid Add_Boronic_Acid Add_Aryl_Halide->Add_Boronic_Acid Add_Base Add_Base Add_Boronic_Acid->Add_Base Add_Solvent_System Add_Solvent_System Add_Base->Add_Solvent_System Add_Solvent_System->Add_Catalyst_Solution Heat_Reaction Heat_Reaction Add_Catalyst_Solution->Heat_Reaction Monitor_Progress Monitor_Progress Heat_Reaction->Monitor_Progress Cool_Down Cool_Down Monitor_Progress->Cool_Down Quench_and_Extract Quench_and_Extract Cool_Down->Quench_and_Extract Dry_and_Concentrate Dry_and_Concentrate Quench_and_Extract->Dry_and_Concentrate Column_Chromatography Column_Chromatography Dry_and_Concentrate->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique combination of a coordinating pyridine moiety and a hydrophilic triol structure opens up possibilities for developing efficient and potentially water-soluble catalytic systems. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the catalytic potential of this versatile molecule. Future work could involve the synthesis of derivatives by functionalizing the hydroxyl groups, the immobilization of the ligand on solid supports for heterogeneous catalysis, and its application in other important catalytic transformations such as C-H activation and asymmetric synthesis.

References

  • Baran, P. S., & Powers, J. T. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Kaiser, D., et al. (2021). C-H Functionalization of Pyridines.
  • MacMillan, D. W. C., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • BenchChem. (2024). A Head-to-Head Comparison of Catalytic Systems for Pyridine Functionalization: A Guide for Researchers. BenchChem.
  • Chirik, P. J., et al. (2020). Catalytic C(sp²)–H functionalization of pyridines catalyzed by Ni/Al mixtures.
  • Sigma-Aldrich. 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Sigma-Aldrich Website.
  • BenchChem. (2024). Novel Synthesis Routes for 2-Alkyl-2-(hydroxymethyl)propane-1,3-diols: A Technical Guide. BenchChem.
  • ChemicalBook. 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL. ChemicalBook Website.

Sources

Topic: Synthesis, Characterization, and Application of Cobalt(II) Complexes with 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of coordination complexes involving cobalt(II) and the tripodal-like ligand, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Cobalt complexes are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents.[1][2][3] The specified ligand offers a unique combination of a pyridyl nitrogen atom for strong metal coordination and three hydroxyl groups that can act as secondary coordination sites or participate in intricate hydrogen-bonding networks.[4][5] This guide details a robust and reproducible protocol, explains the scientific rationale behind key procedural steps, outlines a full suite of characterization techniques, and discusses potential applications for the resulting complexes.

Introduction and Scientific Rationale

The coordination chemistry of cobalt offers a wide array of structural and electronic possibilities, leading to complexes with fascinating magnetic, catalytic, and biological properties.[6][7][8] The choice of ligand is paramount in tuning these properties. The ligand 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is an attractive building block for several reasons:

  • Defined Coordination Vector: The pyridyl nitrogen provides a predictable and strong coordination site for the cobalt(II) center.[5]

  • Tripodal Architecture: The three hydroxymethyl groups create a flexible, tripodal scaffold. These hydroxyl groups can remain uncoordinated, form intramolecular or intermolecular hydrogen bonds, or directly coordinate to the metal center, potentially leading to polynuclear structures or stabilizing specific geometries.[9][10]

  • Solubility and Stability: The hydroxyl functionalities tend to enhance the solubility of the resulting complexes in polar solvents, which is advantageous for both characterization and application studies.

The synthesis described herein is based on the direct reaction of a cobalt(II) salt with the ligand in a polar alcoholic solvent. This common method for forming pyridinyl alcohol complexes is straightforward and generally high-yielding.[4] The resulting complex's final structure—be it mononuclear, dinuclear, or a coordination polymer—will depend on factors such as the metal-to-ligand stoichiometry, the counter-ion, and the crystallization conditions.

Experimental Protocol: Synthesis of a Cobalt(II) Complex

This protocol describes a general procedure for synthesizing a cobalt(II) complex with 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Researchers may need to modify stoichiometry and crystallization techniques to target specific structural outcomes.

Materials and Equipment

Reagents:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ≥98%)

  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (≥97%)[11][12]

  • Methanol (Anhydrous, ≥99.8%)

  • Diethyl Ether (Anhydrous, ≥99.7%)

Equipment:

  • Schlenk flasks or round-bottom flasks with septa

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Cannula or syringe for solvent transfer

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Inert atmosphere line (Nitrogen or Argon) is recommended to prevent oxidation, though not always strictly necessary for Co(II).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_materials Starting Materials cluster_reaction Reaction & Isolation cluster_product Final Product A Ligand Solution: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in Methanol C Combine Solutions Stir at Room Temp (e.g., 4 hours) A->C B Cobalt Salt Solution: CoCl₂·6H₂O in Methanol B->C D Precipitate Product (Add Diethyl Ether) C->D Color change observed E Isolate by Filtration D->E F Wash with Ether & Dry E->F G Final Cobalt Complex Powder F->G H Characterization (FT-IR, UV-Vis, etc.) G->H

Caption: Workflow for the synthesis of the cobalt(II) complex.

Step-by-Step Procedure
  • Ligand Solution Preparation: In a 50 mL flask, dissolve 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (e.g., 0.366 g, 2.0 mmol) in 10 mL of anhydrous methanol. Stir until a clear solution is formed.

  • Cobalt Salt Solution Preparation: In a separate 25 mL flask, dissolve cobalt(II) chloride hexahydrate (e.g., 0.238 g, 1.0 mmol) in 10 mL of anhydrous methanol. The solution should be a characteristic pink-rose color. This 2:1 ligand-to-metal ratio is a common starting point designed to saturate the coordination sphere of the metal.

  • Reaction: Slowly add the cobalt(II) chloride solution to the stirring ligand solution at room temperature. A color change, often to a deep blue or purple, is typically observed immediately, indicating complex formation.[7][13]

  • Reaction Time: Allow the mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.

  • Product Isolation:

    • Slowly add anhydrous diethyl ether to the reaction mixture while stirring until the solution becomes persistently turbid or a precipitate forms.

    • Continue adding diethyl ether (approximately 20-30 mL) to ensure maximum precipitation.

    • Place the flask in an ice bath for 30 minutes to further encourage precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid twice with small portions of cold methanol (2-3 mL) to remove any unreacted starting materials.

    • Perform a final wash with diethyl ether (5-10 mL) to remove residual methanol and aid in drying.

    • Dry the purified complex under high vacuum for several hours. Record the final mass and calculate the yield.

Characterization Protocol

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.

Summary of Expected Analytical Data
TechniquePurposeExpected Observations / Key Data Points
FT-IR Spectroscopy Confirm ligand coordinationShift of pyridine ring C=N stretch (typically ~1600 cm⁻¹) to higher frequency. Changes in the O-H stretching band (~3400 cm⁻¹). Appearance of new low-frequency bands for Co-N/Co-O (~400-600 cm⁻¹).[14]
UV-Visible Spectroscopy Determine Co(II) coordination geometryFor octahedral Co(II), expect weak absorptions in the 450-550 nm range. For tetrahedral Co(II), expect more intense absorptions in the 600-700 nm range.[7][15]
Mass Spectrometry (ESI-MS) Confirm molecular formulaDetection of the molecular ion peak [M]⁺ or related fragments (e.g., [M-Cl]⁺) corresponding to the expected formula.[14]
Elemental Analysis (C, H, N) Verify purity and stoichiometryExperimental percentages should match calculated values for the proposed formula within ±0.4%.[13][16]
Single-Crystal X-ray Diffraction Unambiguously determine solid-state structureProvides precise bond lengths, bond angles, coordination number, geometry, and packing information.[17]
Detailed Methodologies
  • FT-IR Spectroscopy: Acquire spectra using KBr pellets or an ATR accessory from 4000 to 400 cm⁻¹. Compare the spectrum of the complex to that of the free ligand to identify key shifts upon coordination. The participation of the hydroxyl group in coordination is confirmed if the broad ν(O–H) band disappears or shifts significantly.[14]

  • UV-Visible Spectroscopy: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, DMSO) and record the absorption spectrum from 300 to 800 nm. The position and intensity of the d-d transition bands provide strong evidence for the coordination geometry around the Co(II) ion.[1][3]

  • Single-Crystal X-ray Diffraction: Suitable single crystals can be grown by slow evaporation of the reaction solvent or by vapor diffusion of an anti-solvent (e.g., diethyl ether) into a concentrated solution of the complex.[1][17] This remains the gold standard for structural elucidation.

Potential Applications and Future Directions

The synthesized cobalt complexes, and derivatives thereof, are promising candidates for several advanced applications:

  • Homogeneous Catalysis: Cobalt complexes with pyridyl alcohol ligands have demonstrated activity in catalysis, including oxidation of alcohols and polymerization reactions.[4][7][16] The specific complex synthesized here could be screened for similar catalytic activities.

  • Development of Metal-Organic Frameworks (MOFs): The multiple coordination sites (one nitrogen, three oxygens) make this ligand suitable for constructing 1D, 2D, or 3D coordination polymers.[1][9] Such materials have applications in gas storage, separation, and heterogeneous catalysis.

  • Bioinorganic Chemistry and Drug Development: Transition metal complexes are widely explored for their biological activities.[1][2] The prepared cobalt complexes could be evaluated for their antimicrobial, antioxidant, or anticancer properties, as well as their ability to interact with biological macromolecules like DNA or serum albumins.[3]

Safety and Handling

  • Cobalt Salts: Cobalt(II) chloride is harmful if swallowed and may cause an allergic skin reaction or asthma symptoms. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Methanol and diethyl ether are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. (n.d.). MDPI. [Link]

  • Synthesis and Crystal Structure of Cobalt(II) and Cadmium(II) Complexes with the Flexible Tripodal Ligand 1,3,5-Tris(4-pyridylmethoxyl)benzene. (2006). Semantic Scholar. [Link]

  • Synthesis and characterization of cobalt(II) complexes with tripodal polypyridine ligand bearing pivalamide groups. Selective formation of six. (n.d.). ResearchGate. [Link]

  • Self-assembled discrete and polymeric cobalt(II) complexes of a carboxylate appended tripodal tetradentate ligand: reactivity with aerial dioxygen or aqueous hydrogen peroxide. (2022). Indian Academy of Sciences. [Link]

  • Synthesis and characterization of cobalt(ii) complexes with tripodal polypyridine ligand bearing pivalamide groups. Selective formation of six. (2008). RSC Publishing. [Link]

  • Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. (2024). PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Activities of Novel Vanadium(IV) and Cobalt(II) Complexes. (n.d.). National Center for Biotechnology Information. [Link]

  • Cobalt(II) 4-nitrobenzoates having pyridine as ancillary ligands and their catalytic role in the TBHP oxidation of alcohols. (2010). ResearchGate. [Link]

  • Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. (2017). MedCrave online. [Link]

  • Cobalt(II) and Nickel(II) Cubane {M4O4} Complexes Derived from Di-2-pyridyl Ketone and Benzoate: Syntheses, Structure and Magnetic Properties. (2025). MDPI. [Link]

  • Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. (2024). RSC Publishing. [Link]

  • Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. (2024). MDPI. [Link]

  • Synthesis and structure of cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids: Conformation analysis of ligands in the solid state. (2023). ResearchGate. [Link]

  • Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one. (n.d.). Hilaris Publisher. [Link]

  • 2-(Hydroxymethyl)-2-methylpropane-1,3-diol;propane-1,2,3-triol. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes. (2024). MDPI. [Link]

  • Synthesis and Characterization of a New Cobalt(II) Complex with 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine (PyTT). (2011). ResearchGate. [Link]

  • Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). National Center for Biotechnology Information. [Link]

  • A three-dimensional cadmium(II) coordination polymer: poly[[cadmium(II)] monohydrate]. (2014). PubMed. [Link]

  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. (n.d.). Ruixibiotech. [Link]

Sources

The Strategic Application of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridyl Triol Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous approved drugs and its ability to engage in critical biological interactions.[1][2] Within this class of valuable synthons, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol emerges as a particularly intriguing, albeit under-documented, intermediate. Its structure, featuring a central quaternary carbon bonded to a pyridine ring and three primary hydroxyl groups, presents a unique three-dimensional array of functionalities. This triol architecture offers multiple points for derivatization, enabling its use as a versatile scaffold for constructing complex molecules with potential therapeutic applications.

This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic application of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol as a key intermediate in pharmaceutical development. We will delve into the mechanistic principles behind its synthesis and explore its potential role in the generation of complex drug molecules, supported by detailed protocols and theoretical frameworks.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is paramount for its effective utilization in synthetic campaigns. The table below summarizes its key characteristics.

PropertyValueReference
CAS Number 20845-48-1[3][4]
Molecular Formula C₉H₁₃NO₃[3]
Molecular Weight 183.20 g/mol [3]
Appearance White to off-white solid (predicted)
Boiling Point (Predicted) 424.2 ± 40.0 °C[3]
Density (Predicted) 1.291 ± 0.06 g/cm³[3]
pKa (Predicted) 13.04 ± 0.10[3]

The presence of three hydroxyl groups imparts significant polarity and the capacity for extensive hydrogen bonding, influencing its solubility and interaction with other molecules. The pyridine nitrogen provides a basic site for salt formation and further functionalization.

Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol: A Mechanistic Approach

The synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is conceptually rooted in the aldol condensation reaction, a fundamental carbon-carbon bond-forming transformation. The acidic nature of the protons on the methyl group of 4-picoline (4-methylpyridine), activated by the electron-withdrawing effect of the pyridine ring, allows for its reaction with formaldehyde in the presence of a base.

Reaction Causality and Workflow

The overall transformation involves the sequential addition of three formaldehyde molecules to the methyl group of 4-picoline. The reaction proceeds through a series of base-catalyzed aldol-type additions. The absence of α-protons in formaldehyde prevents its self-condensation, making it an ideal electrophile in this context.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 4-Picoline 4-Picoline Deprotonation 1. Base-catalyzed Deprotonation of 4-Picoline 4-Picoline->Deprotonation Formaldehyde Formaldehyde Nucleophilic_Attack_1 2. Nucleophilic Attack on First Formaldehyde Molecule Formaldehyde->Nucleophilic_Attack_1 Deprotonation->Nucleophilic_Attack_1 Hydroxymethylation_1 3. Formation of First Hydroxymethyl Intermediate Nucleophilic_Attack_1->Hydroxymethylation_1 Deprotonation_2 4. Repetitive Deprotonation and Nucleophilic Attack Hydroxymethylation_1->Deprotonation_2 Hydroxymethylation_2_3 5. Sequential Addition of Second and Third Formaldehyde Molecules Deprotonation_2->Hydroxymethylation_2_3 Final_Product 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol Hydroxymethylation_2_3->Final_Product

Figure 1: Synthetic workflow for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.
Detailed Synthetic Protocol

This protocol is a representative procedure based on established principles of hydroxymethylation of activated methyl groups.[5][6] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 4-Picoline (4-methylpyridine)

  • Paraformaldehyde or Formalin solution (37 wt. % in H₂O)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide, or an organic base like triethylamine)

  • A suitable solvent (e.g., water, ethanol, or a mixture)

  • Hydrochloric acid (for neutralization/workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-picoline (1.0 eq) and the chosen solvent.

  • Addition of Reagents: Add the base (catalytic or stoichiometric amount) to the solution. While stirring, add formaldehyde (at least 3.0 eq) to the reaction mixture. The addition may be done portion-wise or as a continuous drip to control the reaction temperature.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-100 °C) and maintain for a period of 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with hydrochloric acid to a pH of approximately 7.

  • Extraction: If a precipitate forms, it may be collected by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Self-Validation: The identity and purity of the synthesized 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectra would show characteristic peaks for the pyridine ring protons, the methylene protons of the hydroxymethyl groups, and the quaternary carbon.

Application in Pharmaceutical Intermediates: A Gateway to Bioactive Molecules

The strategic value of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol lies in its potential as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The three primary hydroxyl groups can be selectively or exhaustively functionalized to introduce a variety of pharmacophoric features.

Conceptual Application: Synthesis of Bisphosphonate Analogs

Nitrogen-containing bisphosphonates are a critical class of drugs used in the treatment of bone disorders such as osteoporosis and Paget's disease.[7][8] The synthesis of analogs of drugs like Pamidronic acid and Alendronic acid, which feature a primary amine separated from the bisphosphonate group by a short alkyl chain, could potentially be envisioned starting from 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

The following represents a conceptual synthetic pathway illustrating how this intermediate could be utilized.

G cluster_start Starting Intermediate cluster_process Synthetic Transformations cluster_end Target Molecule Class Intermediate 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol Activation 1. Selective Activation of one Hydroxyl Group (e.g., Tosylation) Intermediate->Activation Displacement 2. Nucleophilic Displacement with Azide (e.g., NaN₃) Activation->Displacement Reduction 3. Reduction of Azide to a Primary Amine Displacement->Reduction Bisphosphonylation 4. Reaction with Phosphorous Acid and PCl₃ Reduction->Bisphosphonylation Target Pyridyl-containing Aminobisphosphonate Analog Bisphosphonylation->Target

Figure 2: Conceptual pathway to a pyridyl-containing aminobisphosphonate analog.
Protocol for a Key Transformation: Selective Monotosylation

Achieving selective functionalization of one of the three equivalent hydroxyl groups is a key challenge and a testament to the chemist's skill. This can often be achieved under carefully controlled conditions.

Materials:

  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (1.0 eq) in a mixture of pyridine and DCM at 0 °C under an inert atmosphere.

  • Slow Addition of TsCl: Slowly add a solution of TsCl (1.0-1.2 eq) in DCM to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to favor monosubstitution.

  • Monitoring: Monitor the reaction closely by TLC to observe the formation of the monotosylated product and minimize the formation of di- and tri-tosylated byproducts.

  • Quenching and Workup: Once the desired level of conversion is reached, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired monotosylated intermediate.

Conclusion and Future Outlook

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a promising yet underexplored building block in pharmaceutical synthesis. Its straightforward preparation from inexpensive starting materials and its densely functionalized structure make it an attractive scaffold for the creation of diverse molecular architectures. The protocols and conceptual frameworks provided herein are intended to serve as a foundational guide for researchers to unlock the full potential of this versatile intermediate in the discovery and development of new therapeutic agents. Further research into its derivatization and application in the synthesis of specific, biologically active molecules is highly warranted and is expected to yield novel compounds with significant therapeutic promise.

References

  • Nagy, D. I., Grün, A., Garadnay, S., Greiner, I., & Keglevich, G. (2014). Efficient and greener synthesis of bisphosphonic/dronic acid derivatives. Green Processing and Synthesis, 3(2), 111-116.
  • Nagy, D. I., Grün, A., Lévay, K., Garadnay, S., Greiner, I., & Keglevich, G. (2018). Efficient syntheses of zoledronic acid as an active ingredient of a drug against osteoporosis.
  • Nagy, D. I., Grun, A., Pavela, O., Garadnay, S., Greiner, I., & Keglevich, G. (2018). Efficient synthesis of ibandronate in the presence of an ionic liquid. Letters in Drug Design & Discovery, 15(7), 713-720.
  • Nagy, D. I., Grün, A., Sinkovicz, J., Garadnay, S., Greiner, I., & Keglevich, G. (2019). A study on the synthesis of risedronic acid: the role of an ionic liquid additive. Letters in Drug Design & Discovery, 16(3), 238-244.
  • Mustafa, D. A., Kashemirov, B. A., & McKenna, C. E. (2011). Microwave-assisted synthesis of nitrogen-containing 1-hydroxymethylenebisphosphonate drugs. Tetrahedron Letters, 52(18), 2285-2287.
  • Lenin, R., Raju, R. M., Rao, D. V. N. S., & Ray, U. K. (2013). Microwave-assisted efficient synthesis of bisphosphonate libraries: a useful procedure for the preparation of bisphosphonates containing nitrogen and sulfur. Medicinal Chemistry Research, 22(4), 1624-1629.
  • Lawson, M. A., Ebetino, F. H., Mazur, A., Chantry, A. D., Paton-Hough, J., Evans, H. R., ... & Russell, R. G. G. (2017). The pharmacological profile of a novel highly potent bisphosphonate, OX14 (1-Fluoro-2-(Imidazo-[1,2-alpha]Pyridin-3-yl)-ethyl-Bisphosphonate). Journal of Bone and Mineral Research, 32(9), 1860-1869.
  • Ebetino, F. H., Mazur, A., Lundy, M. W., & Russell, R. G. (n.d.). 5-Azaindole bisphosphonates.
  • Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of Bone and Mineral Research, 26(4), 689-701.
  • European Journal of Medicinal Chemistry. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 31-48.
  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4249-4271.
  • ResearchGate. (n.d.). Pyridine derivatives, Picoline and Niacin. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 318.
  • Journal of Pesticide Science. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 163-177.
  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4249-4271.
  • PrepChem. (n.d.). Synthesis of Tris-HCl. Retrieved from [Link]

  • Google Patents. (n.d.). Trihydroxymethyl aminomethane synthesis method.
  • PubChem. (n.d.). 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
  • Google Patents. (n.d.). Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile.
  • PubChem. (n.d.). Tris(hydroxymethyl)aminomethane. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4258.
  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. Retrieved from [Link]

  • Journal of Inorganic Biochemistry. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Journal of Inorganic Biochemistry, 215, 111311.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5486.
  • Archiv der Pharmazie. (2017). New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition. Archiv der Pharmazie, 350(2).
  • RuixiBiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google Patents. (n.d.). Process for the preparation of 2-methyl-1,3-propanediol.
  • Google Patents. (n.d.). Process for the preparation of vinylpyridine from picoline over modified zeolites.
  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Trihydroxymethyl aminomethane synthesis method.
  • PubChem. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). 2-Hydroxymethyl-1,3-propanediol preparation.
  • ResearchGate. (n.d.). Selected pharmaceutical applications of triaryl pyridines and nicotinonitriles …. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (n.d.). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). All Amines | PDF | Organic Compounds | Functional Group. Retrieved from [Link]

  • Homework.Study.com. (n.d.). 4-Methylpyridine reacts with benzaldehyde (C6H5CHO) in the presence of a base to form A. Draw a stepwise mechanism for this reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-amino-2-(hydroxymethyl)propane-1, 3-diol 2-[[4-[6-[(4-cyano-2-fluoro-phenyl)methoxy]-2-pyridyl]-1-piperidyl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis step from 4-picoline to intermediate 1.. Retrieved from [Link]

  • Google Patents. (n.d.). Tris ( hydroxymethyl ) amino methane salt of quinapril and ramipril.
  • Science.gov. (n.d.). tris-hydroxymethyl aminomethane tham: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of pyridine-2-formaldehyde.
  • Huangshan Violet Biotechnology Co., Ltd. (n.d.). Product Center. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis and Study of Alendronate Derivatives as Potential Prodrugs of Alendronate Sodium for the Treatment of Low Bone Density and Osteoporosis. Journal of Medicinal Chemistry, 49(11), 3060-3063.
  • Royal Society of Chemistry. (2018). Synthesis of new alendronate analogs for bone-targeted drug delivery strategies. New Journal of Chemistry, 42(10), 7635-7639.
  • PubMed. (2006). Synthesis and study of alendronate derivatives as potential prodrugs of alendronate sodium for the treatment of low bone density and osteoporosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alendronic acid derivatives in MSA.. Retrieved from [Link]

  • PubMed. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Calcium-3-amino-1-hydroxypropylidene-1,1-bisphosphonic Acid | Request PDF. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 881069.
  • Google Patents. (n.d.). Process for hydroxymethylation.
  • Google Patents. (n.d.). Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • National Institutes of Health. (2015). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 20(12), 21483-21526.
  • National Institutes of Health. (2012).
  • ResearchGate. (n.d.). New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b] pyridine: Synthesis and Characterization. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • National Institutes of Health. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(12), 1464-1486.
  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3169.
  • National Institutes of Health. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(18), 11182-11207.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ScienceDirect. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Retrieved from [Link]

  • National Institutes of Health. (2018). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. MedChemComm, 9(4), 594-617.
  • Google Patents. (n.d.). A process for the preparation of disodium pamidronate.
  • PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Pamidronic Acid. Retrieved from [Link]

  • National Institutes of Health. (1958). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards, 61(4), 271-276.
  • Global Substance Registration System. (n.d.). PAMIDRONIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.
  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3426.
  • ResearchGate. (n.d.). (PDF) Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Solid-State NMR Characterization of the Molecular. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 15(4), 405.
  • PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-methylpropane-1,3-diol;propane-1,2,3-triol. Retrieved from [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232.
  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • National Institutes of Health. (2022). NMR-TS: de novo molecule identification from NMR spectra.

Sources

Solvothermal Synthesis of Metal-Organic Frameworks with Pyridyl Ligands: An Application Guide to Rational Design and Experimental Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their modular nature allows for a vast diversity of structures with tunable pore sizes and functionalities, making them highly promising for applications in gas storage, separation, catalysis, and drug delivery. Solvothermal synthesis, a method involving heating precursors in a sealed vessel above the boiling point of the solvent, is the most common and effective technique for crystallizing high-quality MOFs.[1][2]

This guide focuses specifically on the solvothermal synthesis of MOFs incorporating pyridyl ligands. The pyridine functional group offers unique advantages in MOF construction. Its nitrogen atom provides a distinct coordination site, capable of forming strong bonds with a variety of metal centers.[3] This, combined with the potential for post-synthetic modification and the introduction of basic sites within the framework, makes pyridyl-based MOFs a particularly interesting subclass for catalysis and biomedical applications. This document provides an in-depth look at the core principles, a detailed experimental protocol, and the critical parameters that govern the successful synthesis of these advanced materials.

Core Principles of Solvothermal Synthesis for Pyridyl-based MOFs

The solvothermal method leverages elevated temperature and pressure to increase the solubility of precursors and facilitate the thermodynamic self-assembly of the MOF structure.[4] The final topology, crystallinity, and morphology of the resulting MOF are highly dependent on a delicate interplay of several key parameters.

  • Temperature and Reaction Time: Temperature is a critical factor influencing the kinetics of nucleation and crystal growth.[2] Higher temperatures generally lead to faster reaction rates and can favor the formation of more thermodynamically stable phases. Reaction times, typically ranging from 12 to 72 hours, must be optimized to allow for complete crystal formation without decomposition.[4][5]

  • Solvent System: The choice of solvent is paramount. High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are widely used as they are excellent solvents for both metal salts and common organic linkers.[4] However, the solvent can also act as a competing ligand or decompose at high temperatures to generate species (like amines from DMF) that influence the reaction pH and modulate crystal growth. Mixed-solvent systems are also employed to fine-tune the solubility and reaction kinetics.[1]

  • Metal Precursors and Pyridyl Ligands: The geometry of the final framework is dictated by the coordination preferences of the metal ion and the connectivity of the organic linker.[6] Pyridyl ligands can be simple monodentate molecules or, more commonly, are part of a larger multifunctional linker, such as pyridine-dicarboxylates or bis-pyridyls.[7][8] The nitrogen atom on the pyridine ring acts as a coordination site, and its basicity can be tuned by other functional groups on the ligand.[9] The combination of a metal ion (e.g., Zn(II), Cu(II), Co(II)) with a specific pyridyl-containing linker directs the assembly of the desired network topology, which can range from 2D layers to complex 3D interpenetrated frameworks.[8][10][11]

  • The Critical Role of Modulators: Modulators are often crucial additives in MOF synthesis.[12] They are typically monofunctional ligands, such as monocarboxylic acids (e.g., benzoic acid, acetic acid) or even pyridine itself, that compete with the primary multidentate linker for coordination to the metal centers.[1][13] This competitive binding slows down the rate of framework assembly, preventing rapid precipitation of amorphous material and promoting the growth of larger, more perfect crystals.[13][14] Modulators can influence crystal size, morphology, and even the resulting framework topology.[15][16] The concentration and pKa of the modulator are key variables that must be carefully controlled to achieve the desired outcome.[14]

Summary of Solvothermal Synthesis Conditions for Pyridyl-Based MOFs

The following table summarizes representative conditions for the solvothermal synthesis of various MOFs incorporating pyridyl ligands, showcasing the diversity of possible reaction parameters.

MOF/Compound NameMetal PrecursorPyridyl Ligand(s)Solvent(s)Temperature (°C)Time (h)Reference
[Zn(pdc)(dmf)]Zn(OAc)₂·2H₂O or Zn(NO₃)₂·6H₂OPyridine-2,5-dicarboxylic acidDMF8024[7]
[Co₂(pma)(H₂pyaox)₂(H₂O)₆]Co(ClO₄)₂·6H₂OPyridine-2 amidoxime (H₂pyaox)DMF/H₂O10024[17]
[Mn₃(bdc)₃(H₂pdm)₂]Mn(ClO₄)₂·xH₂OPyridine-2,6-dimethanol (H₂pdm)DMF/H₂O130Not Specified[18]
[Cu(2,3-pydc)(bpp)]·2.5H₂OCu(OAc)₂·H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂O/CH₃OHRoom TempNot Specified[8]
{(CdLNO₃·2H₂O)CH₃OH}nCd(NO₃)₂·4H₂O3,5-pyridinedicarboxylic acidCH₃OHNot SpecifiedNot Specified[9]
MOF-T23-RTCu(OAc)₂·H₂OFumaric acid, 4,4′-bipyridyl hydrateH₂O/MethanolRoom TempNot Specified[19]

Visualizing the Process and Coordination

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the solvothermal synthesis of a pyridyl-based MOF.

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Isolation & Activation Metal Metal Salt Dissolve Dissolve & Mix Metal->Dissolve Ligand Pyridyl Ligand Ligand->Dissolve Solvent Solvent (e.g., DMF) Solvent->Dissolve Modulator Modulator (Optional) Modulator->Dissolve Autoclave Seal in Teflon-lined Autoclave Dissolve->Autoclave Transfer solution Oven Heat in Oven (e.g., 80-150 °C, 12-72h) Autoclave->Oven Place in oven Cool Cool to Room Temp Oven->Cool Reaction complete Filter Filter & Wash (e.g., with DMF, Ethanol) Cool->Filter Activate Activate (Solvent Exchange &/or Vacuum Heating) Filter->Activate Product Final MOF Product Activate->Product

Caption: General workflow for solvothermal MOF synthesis.

Pyridyl Ligand Coordination Diagram

This diagram illustrates the versatile coordination possibilities of pyridyl-containing linkers with metal centers, leading to the formation of extended frameworks.

G cluster_linkers Pyridyl-Carboxylate Linkers L1 N M3 Metal Center L1->M3 L2 COO- M4 Metal Center L2->M4 L1_text Pyridyl-N Site L2_text Carboxylate-O Site M1 Metal Center M1->L1 Coordination Bond M2 Metal Center M2->L2 Coordination Bond M3->L1 M4->L2

Caption: Coordination modes of pyridyl-carboxylate linkers.

Detailed Experimental Protocol: Synthesis of a Zn-Pyridine-2,5-dicarboxylate MOF

This protocol is a representative example based on the synthesis of zinc-based MOFs with pyridine-2,5-dicarboxylate linkers.[7] Researchers should always consult the primary literature for specific compounds and adhere to all laboratory safety guidelines.

Materials and Equipment:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Pyridine-2,5-dicarboxylic acid (H₂pdc)

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol (EtOH) or Methanol (MeOH)

  • 20 mL scintillation vials or 23 mL Teflon-lined stainless-steel autoclaves

  • Magnetic stir plate and stir bars

  • Laboratory oven capable of maintaining ±1 °C

  • Centrifuge and centrifuge tubes

  • Vacuum filtration apparatus

  • Vacuum oven

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • In a clean, dry beaker, dissolve pyridine-2,5-dicarboxylic acid (e.g., 0.5 mmol, 83.5 mg) in 10 mL of DMF. Gentle heating or sonication can aid dissolution.

    • Rationale: The organic linker must be fully dissolved to ensure a homogeneous reaction mixture, which is essential for uniform nucleation and growth.

    • In a separate beaker, dissolve zinc acetate dihydrate (e.g., 1.5 mmol, 329 mg) in 10 mL of DMF.

    • Rationale: A molar excess of the metal salt is often used to drive the reaction towards the desired product and can influence the formation of specific secondary building units (SBUs).

    • Slowly add the zinc acetate solution to the ligand solution while stirring. Continue stirring for 15-30 minutes.

    • Rationale: Slow addition and continued stirring ensure the formation of a homogeneous precursor solution, preventing localized high concentrations that could lead to rapid, uncontrolled precipitation.

  • Solvothermal Reaction:

    • Transfer the clear precursor solution into a 23 mL Teflon-lined autoclave.

    • Rationale: A Teflon-lined autoclave is necessary to contain the pressure generated when heating the solvent above its boiling point and to prevent leaching of contaminants from the steel vessel.

    • Seal the autoclave tightly and place it in a preheated laboratory oven at 80-120 °C.

    • Rationale: The specific temperature is a critical parameter that controls the reaction kinetics. This range is typical for many pyridyl-based MOFs, balancing the need for sufficient energy to overcome the activation barrier for crystallization against the risk of linker decomposition at excessively high temperatures.

    • Maintain the temperature for 24-48 hours.

    • Rationale: This duration allows for the slow process of crystal nucleation and growth to proceed to completion, maximizing yield and crystallinity.

  • Product Isolation and Washing:

    • Remove the autoclave from the oven and allow it to cool slowly to room temperature. Do not quench in cold water , as the rapid temperature change can cause stress fractures in the crystals and the autoclave liner.

    • Once cooled, open the autoclave and collect the crystalline product, which typically appears as a white powder at the bottom of the liner.

    • Decant the mother liquor and wash the solid product by centrifuging and re-suspending it in fresh DMF (3 x 10 mL).

    • Rationale: Washing with fresh DMF is crucial to remove unreacted starting materials and other soluble impurities that may be trapped within the pores or on the surface of the crystals.

  • Solvent Exchange and Activation:

    • After the final DMF wash, perform a solvent exchange by soaking the crystals in a more volatile solvent like ethanol or methanol for 24 hours, replacing the solvent at least three times.

    • Rationale: DMF has a high boiling point and can be difficult to remove from the MOF pores. Exchanging it with a lower-boiling-point solvent facilitates the final activation step.

    • Collect the solvent-exchanged product by filtration or centrifugation and dry it in a vacuum oven at a moderate temperature (e.g., 80-150 °C) overnight.

    • Rationale: This final "activation" step removes the guest solvent molecules from the pores, making the internal surface area of the MOF accessible for characterization or application.

Troubleshooting and Safety Considerations

  • Amorphous Product: If an amorphous powder is obtained, consider lowering the reaction temperature, reducing the concentration of precursors, or introducing a modulator (e.g., benzoic acid) to slow down the reaction kinetics.

  • Mixed Phases: The formation of multiple crystalline phases can be influenced by temperature and reaction time. Systematically varying these parameters can help isolate the desired phase.

  • Small Crystals: To obtain larger crystals, try slowing the reaction rate further by using a lower temperature, adding more modulator, or employing a solvent system in which the precursors are less soluble.

  • Safety: Solvothermal synthesis involves high temperatures and pressures. Always use properly rated autoclaves and ensure they are sealed correctly. Conduct reactions in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and thermal gloves when handling hot autoclaves.

References

  • Kourkouli, S. et al. (2021). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. Magnetochemistry. [Link]

  • Li, Y. et al. (2022). Pyridyl/Pyrimidyl-Containing Ligands Modulating Two Cd(II)-MOFs with Distinct Architectures and Al3+ Sensing Abilities. Inorganic Chemistry. [Link]

  • Papatriantafyllopoulou, C. et al. (2018). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. ChemistrySelect. [Link]

  • Abazari, R. et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of the Indian Chemical Society. [Link]

  • Chupas, P. J. et al. (2010). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design. [Link]

  • Wang, T. C. et al. (2017). Role of a Modulator in the Synthesis of Phase-Pure NU-1000. ACS Applied Materials & Interfaces. [Link]

  • Zin, M. H. et al. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Jurnal. [Link]

  • Shapiro, I. et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research. [Link]

  • Zhang, X. et al. (2012). A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)amine combined with carboxylate or nitrate auxiliary ligand. CrystEngComm. [Link]

  • Hu, N. et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm. [Link]

  • Chupas, P. J. et al. (2016). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ACS Figshare. [Link]

  • Li, Y. (2022). Synthesis,Structure Of MOFs Based On Pyridyl Triazine Ligands And Their Derived Carbon Materials' Electrocatalytic Properties For Oxygen Reduction Reaction. Globe Thesis. [Link]

  • Zhang, J. P. et al. (2012). Solvothermal Synthesis of Multifunctional Coordination Polymers. Accounts of Chemical Research. [Link]

  • Kiseleva, A. A. et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews. [Link]

  • Mondal, J. et al. (2023). Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. Inorganic Chemistry. [Link]

  • Tadesse, B. G. et al. (2022). Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). Scientific Reports. [Link]

  • Sherman, B. J. et al. (2020). Synthetic strategies to incorporate Ru-terpyridyl water oxidation catalysts into MOFs. Dalton Transactions. [Link]

  • Wuttke, S. et al. (2021). A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications. International Journal of Research in Vocational Studies. [Link]

  • ZYLAB. (2023). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. zylab.com. [Link]

  • Chupas, P. J. et al. (2010). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate. [Link]

  • Wang, T. C. et al. (2017). Role of a Modulator in the Synthesis of Phase-Pure NU-1000. PubMed. [Link]

  • Gangu, K. K. et al. (2011). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. CrystEngComm. [Link]

  • Jhung, S. H. et al. (2005). Rapid Production of Metal−Organic Frameworks via Microwave-Assisted Solvothermal Synthesis. Journal of the American Chemical Society. [Link]

  • Marshall, M. S. et al. (2020). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design. [Link]

  • Jiang, D. et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Coordination Chemistry Reviews. [Link]

  • Various Authors. (n.d.). Different protocols for the synthesis of MOFs and its derivatives. ResearchGate. [Link]

  • Widi, R. K. et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]

  • Jiang, D. et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). OUCI. [Link]

Sources

Application Notes & Protocols: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol as a Novel Ligand for Luminescent Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in the burgeoning field of luminescent materials. This document outlines detailed protocols for the synthesis of the title compound and its subsequent use as a versatile ligand in the formation of luminescent metal-organic frameworks (MOFs). We delve into the underlying scientific principles, offering insights into experimental design and characterization techniques. This guide is intended to empower researchers to explore the unique properties of this ligand and accelerate the discovery of novel luminescent materials for applications in sensing, bio-imaging, and solid-state lighting.

Introduction: The Potential of a Multifunctional Ligand

The quest for novel luminescent materials with tunable photophysical properties is a cornerstone of modern materials science. Pyridine derivatives are a well-established class of organic ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) due to the strong coordinating ability of the pyridine nitrogen.[1] The title compound, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, presents a unique combination of a pyridyl coordinating group and three hydroxyl moieties. This multifunctional architecture suggests its potential to form robust, three-dimensional frameworks with interesting luminescent properties. The hydroxyl groups can participate in secondary coordination to metal centers or form extensive hydrogen-bonding networks, influencing the rigidity and dimensionality of the resulting framework, which in turn can impact its luminescent quantum yield.

While this specific molecule is not yet widely reported in luminescent material applications, its structural similarity to other polyol and pyridine-based ligands used in luminescent MOFs suggests a high probability of success.[2][3][4][5] These notes will therefore serve as a foundational guide for researchers venturing into the synthesis and characterization of luminescent materials incorporating this promising ligand.

Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

The synthesis of the title compound can be approached through a multi-step process, starting from readily available precursors. The following protocol is a proposed synthetic route based on established organic chemistry principles.

Proposed Synthetic Pathway

Synthesis_Pathway A Diethyl (pyridin-4-yl)malonate D Intermediate Ester A->D Aldol Addition B Paraformaldehyde B->D C Base (e.g., NaOEt) C->D F 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol D->F Reduction E Reducing Agent (e.g., LiAlH4) E->F

Caption: Proposed two-step synthesis of the target ligand.

Detailed Synthetic Protocol

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)-2-(pyridin-4-yl)malonate (Intermediate Ester)

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl (pyridin-4-yl)malonate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add a solution of paraformaldehyde in ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute aqueous solution of HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere at 0 °C.

  • Slowly add a solution of the intermediate ester in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Note: This is a proposed synthesis. Researchers should consult relevant literature for analogous transformations to optimize reaction conditions.[6][7]

Characterization of the Ligand

Thorough characterization of the synthesized ligand is crucial before its use in preparing luminescent materials.

Technique Expected Results
¹H NMR Peaks corresponding to the pyridyl protons and the methylene protons of the hydroxymethyl groups.
¹³C NMR Resonances for the quaternary carbon, pyridyl carbons, and the methylene carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₉H₁₃NO₃ (183.20 g/mol ).[8]
FT-IR Spectroscopy Broad O-H stretching band, C-H stretching bands, and characteristic C=N and C=C stretching bands of the pyridine ring.
Melting Point A sharp melting point indicating the purity of the compound.

Application in Luminescent Metal-Organic Frameworks (MOFs)

The synthesized ligand can be employed in the solvothermal synthesis of luminescent MOFs. The choice of metal ion is critical and will significantly influence the luminescent properties of the final material. Lanthanide ions (e.g., Eu³⁺, Tb³⁺) are excellent candidates for constructing highly luminescent MOFs due to their characteristic sharp emission bands.[4] d¹⁰ metal ions like Zn²⁺ and Cd²⁺ are also commonly used to create luminescent coordination polymers.[2][3]

General Protocol for MOF Synthesis

MOF_Synthesis_Workflow cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Product Isolation and Purification A Dissolve Ligand in Solvent (e.g., DMF/Ethanol) C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Metal Salt in Solvent (e.g., Water/Ethanol) B->C D Heat at a specific temperature (e.g., 80-150 °C) for a specified time (e.g., 24-72 h) C->D E Cool to Room Temperature D->E F Filter to collect crystals E->F G Wash with solvent F->G H Dry in a vacuum oven G->H

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

  • In a typical experiment, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol and a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, or Eu(NO₃)₃·6H₂O) are dissolved in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water).

  • The solution is placed in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a temperature between 80 and 150 °C for 24 to 72 hours.

  • After slow cooling to room temperature, crystals of the MOF are collected by filtration.

  • The crystals are washed with the reaction solvent and dried under vacuum.

Note: The molar ratio of ligand to metal, the solvent system, the reaction temperature, and the reaction time are critical parameters that should be systematically varied to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Characterization of the Luminescent MOF

A comprehensive characterization of the newly synthesized MOF is essential to understand its structure-property relationships.

Technique Purpose
Single-Crystal X-ray Diffraction To determine the crystal structure, including the coordination environment of the metal ion, the connectivity of the framework, and the role of the hydroxyl groups.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.
Photoluminescence Spectroscopy To investigate the luminescent properties, including the excitation and emission spectra, quantum yield, and lifetime.
Scanning Electron Microscopy (SEM) To observe the morphology of the MOF crystals.

Potential Applications and Future Directions

Luminescent MOFs based on 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol could find applications in several areas:

  • Sensing: The luminescence of the MOF may be sensitive to the presence of specific analytes (e.g., small molecules, metal ions, or biomolecules), making it a candidate for chemical sensors.[1][9][10] The hydroxyl groups could provide specific binding sites for target analytes, leading to high selectivity.

  • Bio-imaging: If the MOF is luminescent in the visible or near-infrared region and can be prepared as nanoparticles, it could be explored as a probe for cellular imaging.

  • Solid-State Lighting: MOFs exhibiting strong and stable luminescence could be incorporated into devices for solid-state lighting applications.

Future research should focus on exploring a wider range of metal ions, including other lanthanides and transition metals, to tune the luminescent properties. Post-synthetic modification of the hydroxyl groups could also be a viable strategy to introduce new functionalities.

Conclusion

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a promising but underexplored ligand for the construction of novel luminescent materials. Its unique combination of a pyridyl coordinating site and multiple hydroxyl groups offers exciting possibilities for creating robust, multidimensional frameworks with tailored photophysical properties. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers to unlock the potential of this versatile building block in the design of next-generation luminescent materials.

References

  • Title: 3D metal–organic frameworks constructed of 2D metal aromatic sulfonate–carboxylate layers and 1,3-di(4-pyridyl)propane pillars: syntheses, structural topologies, and luminescent properties Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Luminescent metal-organic frameworks with 2-(4-pyridyl)- terephthalic acid ligand for detection of acetone | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1 Source: Ruixibiotech URL: [Link]

  • Title: Luminescent metal–organic frameworks with a 2-(4-pyridyl)-terephthalic acid ligand for detection of acetone Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: A series of lanthanide(iii) metal–organic frameworks derived from a pyridyl-dicarboxylate ligand: single-molecule magnet behaviour and luminescence properties Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Diverse structures of metal-organic frameworks based on different metal ions: luminescence and gas adsorption properties Source: PubMed URL: [Link]

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: PubMed URL: [Link]

  • Title: A three-dimensional cadmium(II) coordination polymer: poly[[cadmium(II)] monohydrate] Source: PubMed URL: [Link]

  • Title: Hg(II) Coordination Polymers Based on N,N'-bis(pyridine-4-yl)formamidine Source: PubMed URL: [Link]

  • Title: Synthesis and photophysical properties of a new type of merocyanine dye based on N-methyl derivatives of 4-aryl-2-(1-hydroxy-4-nitronaphthalen-2-yl)cyclopenta[b]pyridine | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives Source: MDPI URL: [Link]

  • Title: Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection Source: MDPI URL: [Link]

Sources

Crystal Engineering with 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol: A Guide to Co-crystal Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the strategic use of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol as a versatile building block in crystal engineering, with a particular focus on the formation of pharmaceutical co-crystals. We will explore the molecule's structural attributes that make it an excellent co-former, detail its synthesis and purification, and present robust protocols for co-crystal screening and characterization. This document is intended for researchers in academia and the pharmaceutical industry who are looking to modify the physicochemical properties of active pharmaceutical ingredients (APIs).

Introduction: The Potential of a Multifunctional Co-former

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with the CAS Number 20845-48-1, is a unique molecule poised for significant applications in crystal engineering and pharmaceutical sciences.[1][2] Its structure is distinguished by a central quaternary carbon, a pyridyl group, and three hydroxymethyl groups. This arrangement offers a rich tapestry of hydrogen bond donors (the three hydroxyl groups) and a strong hydrogen bond acceptor (the nitrogen atom of the pyridine ring). This multifunctionality allows for the formation of diverse and robust supramolecular synthons, which are the cornerstone of rational co-crystal design.[3][4]

The pyridine moiety is a common feature in many approved drugs, making this co-former of particular interest for creating co-crystals of APIs containing complementary functional groups.[5] The introduction of multiple hydroxyl groups can also enhance the aqueous solubility of the resulting co-crystal, a critical attribute for improving the bioavailability of poorly soluble drugs.[6]

This guide will provide both the theoretical framework and practical protocols for harnessing the potential of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in the design and synthesis of novel crystalline materials.

Synthesis and Purification of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

While commercially available from various suppliers, an in-house synthesis may be required for specific research applications.[7] A plausible synthetic route, adapted from general methodologies for preparing similar polyhydric alcohols, is presented below.[8]

Protocol 2.1: Synthesis via Aldol-Cannizzaro Type Reaction

This protocol is a hypothetical adaptation based on established chemical principles for the synthesis of related polyols.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-acetylpyridine in a suitable solvent such as methanol.

  • Cool the solution to 0-5 °C in an ice bath.

Step 2: Base-Catalyzed Aldol Condensation

  • Prepare a solution of aqueous formaldehyde (37 wt. % in H₂O).

  • Slowly add a stoichiometric excess of the formaldehyde solution to the cooled pyridine solution while maintaining the temperature below 10 °C.

  • Prepare a solution of a strong base, such as sodium or calcium hydroxide, and add it dropwise to the reaction mixture. The base catalyzes both the aldol addition of formaldehyde and the subsequent Cannizzaro reaction.

Step 3: Reaction Monitoring and Work-up

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with an acid (e.g., hydrochloric acid) to a pH of ~7.

  • Filter the resulting solution to remove any inorganic salts.

Step 4: Purification

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

  • Dry the purified white solid under vacuum.

Characterization: Confirm the identity and purity of the synthesized 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.

Principles of Co-crystal Design with 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

The success of co-crystallization relies on the predictable formation of intermolecular interactions, primarily hydrogen bonds.

3.1. Supramolecular Synthon Approach

The pyridine nitrogen of the title compound is a strong hydrogen bond acceptor, making it an ideal candidate to form heterosynthons with common functional groups found in APIs, such as carboxylic acids, amides, and phenols.[3] The three hydroxyl groups can act as hydrogen bond donors to form robust interactions with carbonyls, amines, and other acceptor groups on a target API.

Diagram 1: Potential Supramolecular Synthons

G cluster_0 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol cluster_1 Active Pharmaceutical Ingredient (API) Coformer Pyridyl-Triol API_Acid API with Carboxylic Acid Coformer->API_Acid Pyridine-Acid Heterosynthon (O-H···N) API_Amide API with Amide Coformer->API_Amide Hydroxyl-Amide Heterosynthon (O-H···O=C)

Caption: Potential hydrogen bonding between the co-former and APIs.

3.2. pKa Rule of Thumb

A general guideline for predicting whether a salt or a co-crystal will form is the ΔpKa rule.[3] This rule states that if the difference between the pKa of the basic co-former and the acidic API is greater than 3, salt formation is likely. If the ΔpKa is less than 0, a co-crystal is favored. For values between 0 and 3, the outcome is ambiguous and may result in either a salt or a co-crystal. The pKa of pyridine is approximately 5.2, which should be considered when selecting acidic co-formers.

Protocols for Co-crystal Screening

A systematic screening using various crystallization techniques is crucial for discovering new co-crystals.

Protocol 4.1: Solution-Based Co-crystallization via Solvent Evaporation

This is a widely used and straightforward method for co-crystal screening.[3][9]

Step 1: Solvent Selection

  • Determine the solubility of both the API and 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water).

  • Select solvents where both components have moderate and comparable solubility.[4]

Step 2: Solution Preparation

  • Prepare saturated or near-saturated solutions of the API and the co-former in the chosen solvent.

  • Combine the solutions in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

Step 3: Crystallization

  • Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the vials loosely capped or covered with perforated parafilm.

  • For faster screening, a controlled evaporation system can be used.

Step 4: Crystal Harvesting and Analysis

  • Once crystals form, harvest them and analyze using Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has been formed.

Diagram 2: Workflow for Solution-Based Co-crystallization

G start Start: Select API and Co-former solubility Solubility Screening in Various Solvents start->solubility prep_solution Prepare Solutions (e.g., 1:1, 1:2, 2:1 ratios) solubility->prep_solution evaporation Slow Solvent Evaporation prep_solution->evaporation crystals Harvest Solids/Crystals evaporation->crystals pxrd Analyze by PXRD crystals->pxrd new_phase New Crystalline Phase? pxrd->new_phase cocrystal Co-crystal Confirmed new_phase->cocrystal Yes no_cocrystal No Co-crystal or Mixture new_phase->no_cocrystal No

Caption: A systematic workflow for co-crystal screening.

Protocol 4.2: Solid-State Co-crystallization via Grinding

Mechanochemical methods like grinding can sometimes produce co-crystals that are not accessible from solution.[3][4]

Step 1: Preparation

  • Weigh stoichiometric amounts of the API and 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Step 2: Grinding

  • Neat Grinding: Grind the mixture together in a mortar and pestle or a ball mill for 15-30 minutes.

  • Liquid-Assisted Grinding (LAG): Add a few drops of a solvent (one in which the components are sparingly soluble) to the solid mixture and grind. The solvent acts as a catalyst for the phase transformation.

Step 3: Analysis

  • Analyze the resulting powder directly by PXRD to check for the formation of a new crystalline phase.

Protocol 4.3: Slurry Co-crystallization

This method combines aspects of both solution and solid-state techniques.[3][9]

Step 1: Preparation

  • Add a stoichiometric mixture of the API and co-former to a vial.

  • Add a solvent in which both components have low solubility.

Step 2: Slurrying

  • Stir the suspension at a constant temperature for an extended period (24-72 hours). During this time, the initial solid phases will equilibrate to the most stable crystalline form, which may be the co-crystal.

Step 3: Harvesting and Analysis

  • Filter the solid, wash with a small amount of the slurry solvent, and dry.

  • Analyze the solid by PXRD.

Characterization of Potential Co-crystals

A combination of analytical techniques is essential to unequivocally confirm the formation of a co-crystal and to characterize its properties.

TechniquePurpose
Powder X-ray Diffraction (PXRD) The primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive structure of the co-crystal, revealing the molecular arrangement and hydrogen bonding interactions.
Differential Scanning Calorimetry (DSC) Determines the melting point of the new phase, which is typically different from the melting points of the starting materials.
Thermogravimetric Analysis (TGA) Assesses the thermal stability and can identify the presence of solvent molecules in the crystal lattice (solvates/hydrates).
Fourier-Transform Infrared (FT-IR) Spectroscopy Changes in the vibrational frequencies of functional groups (e.g., C=O, O-H, N-H) can indicate the formation of new hydrogen bonds.
Solubility and Dissolution Studies Crucial for pharmaceutical applications to determine if the co-crystal has improved solubility and dissolution rates compared to the parent API.[9][10]

Conclusion

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a promising and highly versatile co-former for crystal engineering. Its unique combination of multiple hydrogen bond donor and acceptor sites provides a powerful tool for systematically modifying the crystal structures and, consequently, the physicochemical properties of active pharmaceutical ingredients. The protocols and principles outlined in this guide offer a robust framework for researchers to explore the potential of this molecule in the development of novel and improved pharmaceutical products.

References

  • Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

  • Google Patents. (n.d.). US4336408A - 2-Hydroxymethyl-1,3-propanediol preparation.
  • Frontiers in Chemistry. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Retrieved from [Link]

  • Aithal, A., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

  • Shaikh, J., et al. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC. Retrieved from [Link]

  • National Institutes of Health. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Patole, T. & Deshpande, A. (2014). Co-crystallization: A review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[2-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]oxymethyl]-3-hydroxy-2-(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid. Retrieved from [Link]

  • ResearchGate. (2015). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Retrieved from [Link]

  • International Scholars Journals. (2014). Co-crystals of agrochemical actives. Retrieved from [Link]

  • Semantic Scholar. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Retrieved from [Link]

  • DDDT. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (CAS No. 20845-48-1).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate.[1] By leveraging established chemical principles for analogous transformations, this document provides in-depth troubleshooting advice and optimized protocols to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol?

A1: While specific literature for this exact molecule is not abundant, the synthesis can be logically approached via a base-catalyzed hydroxymethylation of a suitable 4-substituted pyridine precursor with formaldehyde. The most common precursor is 4-picoline (4-methylpyridine).[4] The reaction proceeds through a series of aldol-type additions. A plausible and common pathway for similar triols involves a two-stage process within a single pot: an initial aldol condensation followed by a crossed Cannizzaro reaction.[5]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The multiple hydroxymethylation steps may not proceed to completion, leaving mono- and di-substituted intermediates.

  • Side Reactions: Polymerization of formaldehyde, Cannizzaro reaction of formaldehyde with itself, and other base-catalyzed side reactions can consume starting materials and reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or stoichiometry of reagents can significantly impact the yield.

  • Product Loss During Workup: The high polarity and water solubility of the target diol can lead to significant losses during extraction and purification.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?

A3: The primary impurities are likely incompletely hydroxymethylated intermediates, such as 2-(pyridin-4-yl)propane-1,3-diol and 2-(hydroxymethyl)-2-(pyridin-4-yl)ethanol. Additionally, formals (products of reaction between the diol and formaldehyde) and polymers of formaldehyde can contribute to a complex product mixture.

Q4: How can I effectively purify the final product?

A4: Purification of this highly polar compound can be challenging.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) is often the most effective method for achieving high purity.

  • Column Chromatography: Due to its polarity, silica gel chromatography can be difficult. A polar stationary phase (like alumina) or reverse-phase chromatography might be more suitable. When using silica, a highly polar eluent system such as dichloromethane/methanol with a small amount of ammonia or triethylamine is often necessary to prevent streaking.[6]

  • Solvent Extraction: Continuous liquid-liquid extraction can be employed to extract the product from the aqueous reaction mixture into a suitable organic solvent, although finding an effective solvent can be challenging.

Troubleshooting Guides

Issue 1: Low Conversion of 4-Picoline
Symptom Potential Cause Troubleshooting Action
Significant amount of unreacted 4-picoline in the final mixture. 1. Insufficient Base: The base acts as a catalyst for the deprotonation of the methyl group of 4-picoline, which is the rate-determining step.1. Increase Base Concentration: Gradually increase the molar ratio of the base (e.g., NaOH, Ca(OH)₂) relative to 4-picoline. Monitor the reaction by TLC. Be cautious, as too much base can promote unwanted side reactions.
2. Low Reaction Temperature: The activation energy for the initial deprotonation may not be met at lower temperatures.2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments. A temperature range of 50-80°C is a typical starting point for such condensations.
3. Formaldehyde Reactivity: The formaldehyde source (e.g., formalin, paraformaldehyde) may have low reactivity or contain inhibitors.3. Use High-Quality Formaldehyde: Ensure the use of fresh, high-quality formaldehyde or paraformaldehyde. If using paraformaldehyde, ensure it is fully depolymerized before the addition of other reagents.
Issue 2: Predominance of Intermediates (Mono- and Di-substituted Products)
Symptom Potential Cause Troubleshooting Action
Isolation of significant quantities of 2-(pyridin-4-yl)propane-1,3-diol or 2-(hydroxymethyl)-2-(pyridin-4-yl)ethanol. 1. Insufficient Formaldehyde: The stoichiometry of formaldehyde is critical for driving the reaction to the tri-substituted product.1. Increase Formaldehyde Stoichiometry: A molar excess of formaldehyde (3 to 4 equivalents or more) is typically required to ensure complete hydroxymethylation. Add the formaldehyde solution portion-wise to control the reaction exotherm.
2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to allow for the third hydroxymethylation.2. Extend Reaction Time: Monitor the reaction progress using TLC over an extended period (e.g., 12-24 hours) to determine the optimal reaction time for complete conversion.
3. Inadequate Mixing: Poor mixing can lead to localized reagent concentrations, resulting in incomplete reactions.3. Improve Agitation: Use efficient mechanical stirring to ensure a homogenous reaction mixture.
Issue 3: Formation of Polymeric Byproducts and Tar
Symptom Potential Cause Troubleshooting Action
The reaction mixture becomes viscous, dark, and difficult to work with. 1. Excessive Base Concentration: High concentrations of strong bases can catalyze the polymerization of formaldehyde.1. Optimize Base and Addition: Use the minimum effective amount of base. Consider a weaker base (e.g., triethylamine, sodium carbonate) or a heterogeneous base like calcium hydroxide. Slow, controlled addition of the base is crucial.
2. High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization and other decomposition pathways.2. Maintain Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a consistent and optimal temperature.
3. Order of Reagent Addition: Adding the base to a concentrated solution of formaldehyde can trigger rapid polymerization.3. Modify Addition Sequence: Add the base to the solution of 4-picoline before the slow, portion-wise addition of formaldehyde.

Experimental Protocols

Proposed Synthesis via Aldol-Cannizzaro Reaction

This protocol is a generalized procedure based on established methods for analogous compounds.[5] Optimization will be necessary.

Materials:

  • 4-Picoline

  • Paraformaldehyde

  • Sodium Hydroxide

  • Solvent (e.g., Water, Ethanol/Water mixture)

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, condenser, and dropping funnel, charge 4-picoline (1.0 eq) and the solvent.

  • Base Addition: Prepare a solution of sodium hydroxide (1.1-1.5 eq) in water and add it slowly to the reactor while maintaining the temperature below 20°C.

  • Aldol Condensation: Slowly add an aqueous solution of formaldehyde (from paraformaldehyde, 3.5-4.0 eq) to the reaction mixture. Maintain the temperature between 40-60°C. Monitor the disappearance of 4-picoline by TLC.

  • Cannizzaro Reaction: After the initial condensation is complete (as indicated by TLC), add an additional amount of concentrated sodium hydroxide solution (1.0-1.2 eq). Raise the temperature to 80-90°C and hold for 2-3 hours to drive the Cannizzaro reaction.

  • Workup: Cool the reaction mixture to room temperature and neutralize to a pH of ~7.0 with concentrated hydrochloric acid.

  • Isolation: The product is likely to be in the aqueous phase. The mixture can be concentrated under reduced pressure. The resulting residue can be purified by crystallization or column chromatography.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Stages cluster_products Products 4-Picoline 4-Picoline Aldol_Additions Multiple Aldol Additions 4-Picoline->Aldol_Additions Formaldehyde Formaldehyde Formaldehyde->Aldol_Additions Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Aldol_Additions Solvent_Heat Solvent & Heat Solvent_Heat->Aldol_Additions Cannizzaro_Reaction Cannizzaro Reaction Solvent_Heat->Cannizzaro_Reaction Aldol_Additions->Cannizzaro_Reaction Intermediate Aldehyde Target_Product 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol Cannizzaro_Reaction->Target_Product Byproducts Intermediates Formate Salts Cannizzaro_Reaction->Byproducts

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Intermediates? Check_TLC->Multiple_Spots Tarry_Mixture Polymerization/Tar? Check_TLC->Tarry_Mixture Unreacted_SM->Multiple_Spots No Optimize_Conditions Increase Base/Temp/ Reaction Time Unreacted_SM->Optimize_Conditions Yes Multiple_Spots->Tarry_Mixture No Adjust_Stoichiometry Increase Formaldehyde Equivalents Multiple_Spots->Adjust_Stoichiometry Yes Control_Reaction Lower Temp/Base Conc. Change Addition Order Tarry_Mixture->Control_Reaction Yes Purification Optimize Purification (Crystallization/Chromatography) Tarry_Mixture->Purification No Optimize_Conditions->Purification Adjust_Stoichiometry->Purification Control_Reaction->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012). Synpro.
  • Novel Synthesis Routes for 2-Alkyl-2-(hydroxymethyl)propane-1,3-diols: A Technical Guide. (2025). BenchChem.
  • 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL | 20845-48-1. (2022). ChemicalBook.
  • EXPERIMENT 3: The Grignard Reaction: Synthesis of.Sciencemadness.org.
  • 4-Pyridinemethanol.Sigma-Aldrich.
  • 2-Hydroxymethyl-1,3-propanediol preparation.
  • Technical Support Center: Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol. (2025). BenchChem.
  • Comparative study of different synthetic routes to 1-(Pyridin-2-yl)propane-1,3-diol.BenchChem.
  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol for synthesis.Sigma-Aldrich.
  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1.Ruixibiotech.
  • 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | 20845-48-1.Sigma-Aldrich.
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol CAS 77-99-6 | 808394.Merck Millipore.
  • Single point activation of pyridines enables reductive hydroxymethyl
  • Reductive Hydroxymethylation of 4-Heteroarylpyridines. (2020). PubMed.
  • 4-Methylpyridine.Wikipedia.

Sources

Technical Support Center: Purification Challenges of Polar Pyridyl Diol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyridyl diol compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. The inherent characteristics of polar pyridyl diols—namely their high polarity, the basicity of the pyridine nitrogen, and the presence of hydroxyl groups capable of hydrogen bonding—present a distinct set of purification challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the purification of polar pyridyl diol compounds, offering causative explanations and actionable solutions.

Issue 1: Poor Mobility and Significant Streaking on Silica Gel TLC Plates

Question: My TLC analysis of a crude polar pyridyl diol using a standard ethyl acetate/hexane mobile phase shows the compound remaining at the baseline (Rf ≈ 0) or exhibiting significant streaking. How can I improve the TLC separation to develop an effective column chromatography method?

Answer: This is a frequent observation for polar and basic compounds like pyridyl diols due to strong interactions with the acidic silica gel stationary phase.[1][2] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing. The polar diol functional groups also contribute to this strong retention.

Here are several strategies to mitigate this issue:

  • Increase Mobile Phase Polarity: A simple starting point is to systematically increase the polarity of your mobile phase. A common and effective solvent system for many polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Begin with a low percentage of MeOH (e.g., 1-2%) and incrementally increase it to find the optimal polarity for elution.

  • Introduce a Basic Modifier: To counteract the acidic nature of the silica gel and reduce the streaking caused by the basic pyridine nitrogen, add a small amount of a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Adding 0.1-2% TEA to the mobile phase is a common practice. TEA is a volatile base that competes with the pyridyl nitrogen for interaction with the silica surface, thus improving peak shape and elution.

    • Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 10%) can be used as a component of the mobile phase, typically at 1-10% of the total eluent composition.[3]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]

    • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base.[4]

    • Reverse-Phase Chromatography: While it may seem counterintuitive for polar compounds, reverse-phase chromatography can be effective, especially if impurities are non-polar.[5]

Issue 2: The Compound is an Oil and Fails to Crystallize During Recrystallization

Question: I am attempting to purify my crude polar pyridyl diol by recrystallization, but the compound is "oiling out" or I am struggling to induce crystal formation. What steps can I take?

Answer: The phenomenon of "oiling out" often occurs when the melting point of the compound is lower than the temperature at which a saturated solution is achieved. The high polarity of pyridyl diols can also lead to high solubility in many common polar solvents, making crystallization challenging.[6]

Here is a systematic approach to troubleshoot recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

    • Single Solvent System: Experiment with a range of solvents with varying polarities. For polar compounds, alcohols (e.g., ethanol, isopropanol) and water are good starting points.[7][8]

    • Two-Solvent System: If a suitable single solvent cannot be identified, a two-solvent system is often effective.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[9]

  • Refining the Recrystallization Technique:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Rapid cooling can promote oiling out or the formation of very small crystals that are difficult to filter.

    • Inducing Crystallization: If crystals do not form spontaneously, try the following techniques:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.

      • Seeding: Add a single, pure crystal of the desired compound to the supersaturated solution.

      • Cooling: Once the solution has reached room temperature, placing it in an ice bath or refrigerator can further decrease the solubility and promote crystallization.[7]

    • Dealing with Colored Impurities: If the solution is colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[6]

Issue 3: Low Recovery After Column Chromatography

Question: I've successfully developed a TLC method and run a silica gel column, but the recovery of my polar pyridyl diol is very low. Where might my compound be, and how can I improve the yield?

Answer: Low recovery of highly polar compounds from silica gel columns is a common problem.[10] The strong interactions that cause streaking on TLC can also lead to irreversible adsorption on the column.

Here are potential causes and solutions:

  • Irreversible Adsorption: The acidic nature of silica gel can, in some cases, lead to the degradation of sensitive compounds or such strong binding that the compound does not elute.[3][4]

    • Solution: As mentioned in Issue 1, using a basic modifier in the eluent or switching to a less acidic stationary phase like alumina can significantly improve recovery.[4]

  • Compound Streaking and Broad Peaks: If the compound streaks badly, it can elute over a very large volume of solvent, making it difficult to detect in the collected fractions.[2]

    • Solution: Concentrate the fractions you expect to contain your compound and re-analyze them by TLC.[3] Optimizing the mobile phase to achieve a sharper band on TLC will translate to better elution from the column.

  • Dry Loading: If your compound has poor solubility in the initial, less polar eluent, it may precipitate at the top of the column when loaded in a more polar solvent.[11]

    • Solution: Employ a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4][11] This powder can then be carefully added to the top of the packed column.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyridyl diol compounds?

A1: The main challenges arise from their inherent physicochemical properties:

  • High Polarity: The diol functional groups make these compounds very polar, leading to strong interactions with polar stationary phases like silica gel.[1][6] This can result in poor elution and the need for highly polar mobile phases.

  • Basicity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups of silica gel, causing peak tailing and potential degradation.[2][4]

  • Hydrogen Bonding: The hydroxyl groups are capable of both donating and accepting hydrogen bonds, which can influence solubility and chromatographic behavior.

  • Tautomerization: Some pyridyl diols can exist in equilibrium with their pyridinone tautomers, which can complicate purification as you may be trying to separate two or more interconverting species.[12]

Q2: Which chromatographic techniques are most suitable for purifying polar pyridyl diols?

A2: The choice of technique depends on the specific properties of the compound and the impurities present.

  • Normal-Phase Chromatography (with modifications): Silica gel chromatography is often the first choice, but it typically requires a mobile phase containing a polar solvent like methanol and a basic modifier like triethylamine to achieve good separation.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds.[2][5] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase that has a high concentration of an organic solvent and a small amount of an aqueous solvent.[2][5][13]

  • Reverse-Phase Chromatography (RPC): While seemingly counterintuitive, RPC can be effective, particularly for separating the polar target compound from less polar impurities.[5] Specialized polar-endcapped columns can improve the retention of polar analytes.[6]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for these basic pyridine derivatives.[2][14]

Q3: Can I use recrystallization for all polar pyridyl diols?

A3: Recrystallization can be a very effective and scalable purification method for obtaining high-purity crystalline material.[10] However, its success is highly dependent on the compound's ability to form a stable crystal lattice. Many highly polar or conformationally flexible molecules may be difficult to crystallize and may preferentially separate as oils. A thorough screening of different solvents and solvent systems is often necessary to find suitable conditions.[7]

Q4: My polar pyridyl diol appears to be unstable on the silica gel column. What are my options?

A4: Compound instability on silica gel is a known issue, often due to the acidic nature of the stationary phase.[3][4]

  • Deactivate the Silica: Pre-treating the silica with a basic solution or using a mobile phase containing a base like triethylamine can neutralize the acidic sites.[4]

  • Switch Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[4]

  • Alternative Purification Methods: If chromatographic methods prove too harsh, explore non-chromatographic techniques like recrystallization or acid-base extraction.[10]

III. Data and Protocols

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Polar Pyridyl Diols
Stationary PhaseSolvent System (Gradient Elution)ModifierTypical Application
Silica Gel Dichloromethane (DCM) -> DCM/Methanol (MeOH)0.1-1% Triethylamine (TEA) or AmmoniaGeneral purpose purification of basic polar compounds.[1][2]
Alumina (Neutral or Basic) Hexane -> Ethyl Acetate (EtOAc) -> EtOAc/MeOHNone typically requiredGood for basic compounds that are sensitive to acidic silica.
Reverse-Phase (C18) Water -> Acetonitrile (MeCN) or Water -> MeOH0.1% Formic Acid or Trifluoroacetic Acid (TFA)Useful for separating from non-polar impurities. Acid modifier improves peak shape.
HILIC (Silica or Diol) Acetonitrile/Water (e.g., 95:5 -> 70:30)Ammonium formate or acetate bufferIdeal for very polar compounds that are not retained in reverse-phase.[5]
Protocol: Step-by-Step Guide to Recrystallization Using a Two-Solvent System
  • Select Solvents: Identify a "good" solvent that readily dissolves your compound at room temperature and a "poor" (or "anti-") solvent in which your compound is insoluble but is miscible with the "good" solvent.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude polar pyridyl diol in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Visual Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram outlines a logical progression for choosing an appropriate purification strategy for polar pyridyl diol compounds.

Purification_Decision_Tree start Crude Polar Pyridyl Diol is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes develop_tlc Develop TLC Method (Normal Phase) is_solid->develop_tlc No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Crystalline Solid recrystallization_success->pure_solid Yes recrystallization_success->develop_tlc No tlc_good Good Separation (Rf 0.2-0.5, no streaking)? develop_tlc->tlc_good run_silica_column Run Silica Gel Column tlc_good->run_silica_column Yes modify_np Modify Normal Phase: - Add TEA/NH3 - Increase MeOH % tlc_good->modify_np No run_silica_column->pure_solid modify_np->develop_tlc consider_alternatives Consider Alternative Chromatography modify_np->consider_alternatives alt_chrom_options HILIC, Reverse Phase, or Alumina Column consider_alternatives->alt_chrom_options alt_chrom_options->pure_solid

Caption: A decision tree to guide the selection of a purification method.

Diagram 2: Interactions in Normal-Phase Chromatography

This diagram illustrates the key molecular interactions occurring on a silica gel surface during the chromatography of a polar pyridyl diol.

Silica_Interactions cluster_silica Silica Gel Surface cluster_compound Polar Pyridyl Diol cluster_modifier Mobile Phase Modifier silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH pyridine_N Pyridine-N: pyridine_N->silanol1 Strong Interaction (Acid-Base) diol_OH1 Diol-OH diol_OH1->silanol2 H-Bonding diol_OH2 Diol-OH diol_OH2->silanol3 H-Bonding tea Triethylamine (TEA) tea->silanol1 Competitive Binding

Caption: Molecular interactions on a silica gel surface.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.

  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for pyridyl diol synthesis. Benchchem.

  • Krasavin, M., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar 2,3-Dihydrofuro[2,3-c]pyridine Derivatives. Benchchem.

  • Pavia, D.L., et al. Recrystallization.

  • Gilbert, J.C., and Martin, S.F. Recrystallization.

  • University of New South Wales, School of Chemistry. Recrystallisation.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.

  • Notten, P. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.

  • Separation Methods Technologies. Diol Columns.

  • Reddit User Discussion. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Resolving Purification Challenges of Polar 2,3-Dihydrofuro[3,2-c]pyridines. Benchchem.

  • BenchChem Technical Support Team. (2025). Addressing challenges in the purification of polar thiourea derivatives. Benchchem.

Sources

side-product formation in Bohlmann-Rahtz pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side-products. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Overview of the Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful two-step method for the formation of substituted pyridines. The reaction proceeds through the condensation of an enamine with an ethynylketone to form a crucial aminodiene intermediate. This intermediate, upon thermal or acid-catalyzed E/Z isomerization and subsequent cyclodehydration, yields the desired 2,3,6-trisubstituted pyridine.[1][2][3]

The overall transformation is depicted below:

Bohlmann-Rahtz_Overview cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Condensation Ynone Ethynylketone Ynone->Aminodiene Pyridine 2,3,6-Trisubstituted Pyridine Aminodiene->Pyridine Isomerization & Cyclodehydration

Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.

While this reaction offers a direct route to highly functionalized pyridines, its practical application can be hampered by side-product formation, most notably the generation of regioisomers. This guide will focus on understanding and mitigating these issues.

Troubleshooting Guide: Side-Product Formation

This section addresses the most common side-products encountered during the Bohlmann-Rahtz synthesis in a question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I increase the selectivity for the desired 2,3,6-trisubstituted pyridine?

The formation of the undesired 4-substituted pyridine isomer is the most frequently encountered problem.[4] This issue arises from the stereochemistry of the aminodiene intermediate. The key to controlling regioselectivity lies in controlling the E/Z isomerization of this intermediate before the final cyclodehydration step.[1][2][5]

Mechanism of Regioisomer Formation:

The initial Michael addition of the enamine to the ynone forms an aminodiene intermediate. For cyclization to the desired 2,3,6-trisubstituted pyridine to occur, the diene must adopt a specific stereochemical conformation (2Z,4E). If the intermediate isomerizes to a different conformation (2E,4Z), it can lead to the formation of the 4-substituted isomer upon cyclization. High temperatures, often required for the cyclodehydration, can promote this isomerization, leading to a mixture of products.[5]

Regioisomer_Formation cluster_pathways Cyclization Pathways Reactants Enamine + Ynone Intermediate Aminodiene Intermediate (Mixture of Stereoisomers) Reactants->Intermediate Michael Addition Desired_Path 2Z,4E-Isomer Intermediate->Desired_Path Favorable Isomerization Undesired_Path 2E,4Z-Isomer Intermediate->Undesired_Path Unfavorable Isomerization Product_2_sub Desired Product (2,3,6-Trisubstituted Pyridine) Desired_Path->Product_2_sub Cyclodehydration Product_4_sub Undesired Product (4-Substituted Pyridine) Undesired_Path->Product_4_sub Cyclodehydration

Caption: Competing pathways for the formation of 2- and 4-substituted pyridines.

Corrective Actions:

  • Catalysis: The use of acid catalysts can significantly lower the temperature required for cyclodehydration, thereby minimizing unwanted isomerization.[3][5] Both Brønsted and Lewis acids have been shown to be effective.

    CatalystTypical ConditionsAdvantagesDisadvantages
    Acetic Acid Toluene, 50-80 °CInexpensive, readily available.May not be effective for all substrates.
    Amberlyst 15 Toluene, 50-80 °CMild, allows for simple workup, good for acid-sensitive substrates.[6]May require longer reaction times.
    Zinc Bromide (ZnBr₂) Toluene, refluxEffective Lewis acid catalyst.Can be sensitive to moisture.
    Ytterbium Triflate (Yb(OTf)₃) Toluene, refluxHighly effective Lewis acid, can promote the reaction at lower temperatures.[4]More expensive.
  • One-Pot Procedures: Modified Bohlmann-Rahtz protocols have been developed that allow for a one-pot, three-component reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone. These methods often proceed with excellent regiochemical control.[7][8]

  • Substrate Choice: When feasible, using symmetrical enamines can circumvent the issue of regioselectivity.[4]

Q2: My reaction is sluggish, and I'm observing decomposition of my starting materials. What could be the cause?

Decomposition of starting materials, particularly the enamine, can be a significant issue, especially under harsh reaction conditions.

Causes of Decomposition:

  • Acid Sensitivity: Certain enamines, such as those derived from β-aminocrotonitrile and tert-butyl aminocrotonate, are known to decompose in the presence of strong acids.[6]

  • Thermal Instability: Prolonged heating at high temperatures can lead to the degradation of both the enamine and ynone starting materials.

Troubleshooting Workflow:

Decomposition_Troubleshooting cluster_solutions Potential Solutions Start Low Yield & Starting Material Decomposition Check_Acid Is an acid catalyst being used? Start->Check_Acid Check_Temp Is the reaction temperature high (>100 °C)? Start->Check_Temp Milder_Acid Use a milder acid catalyst (e.g., Amberlyst 15). Check_Acid->Milder_Acid Yes Lower_Temp Employ a catalyst to lower the reaction temperature. Check_Temp->Lower_Temp Yes One_Pot Consider a one-pot procedure to minimize reaction time. Lower_Temp->One_Pot

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridyl Diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridyl diol synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experimental work. This guide is structured to address the critical parameter of reaction temperature, offering troubleshooting advice and optimization strategies to enhance your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the synthesis of pyridyl diols.

Q1: Why is temperature such a critical parameter in pyridyl diol synthesis?

A1: Temperature is a fundamental lever that controls the rate and outcome of chemical reactions. In pyridyl diol synthesis, which often involves potent oxidation and reduction steps, precise temperature control is paramount for several reasons:

  • Reaction Kinetics: Temperature directly influences the rate at which reactions occur. Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can accelerate the reaction to an uncontrollable rate.[1][2]

  • Selectivity and Byproduct Formation: Many synthetic pathways have competing side reactions.[2] Temperature can dictate which reaction pathway is favored. For instance, in the oxidation of a lutidine to a pyridinedicarboxylic acid, high temperatures can promote over-oxidation or decomposition.[1] Conversely, in the reduction step, improper temperatures can lead to the formation of mono-alcohols or other partially reduced species.[1]

  • Reagent Stability: Key reagents, such as sodium borohydride (NaBH₄) or Grignard reagents, can decompose or react undesirably at elevated temperatures, reducing their efficacy.[2][3]

  • Product Stability: The desired pyridyl diol product itself may be susceptible to thermal degradation at higher temperatures, impacting the final yield.[4]

Q2: What are the typical temperature ranges for the common steps in pyridyl diol synthesis?

A2: The optimal temperature depends on the specific synthetic route. However, for a common two-step synthesis of 2,6-pyridinedimethanol from 2,6-lutidine, the following ranges are typical:

  • Oxidation of Lutidine: This step, often using potassium permanganate (KMnO₄), is typically performed at elevated temperatures, generally between 60°C and 100°C .[1][5] This provides the necessary activation energy for the oxidation of the methyl groups.

  • Reduction of Pyridinedicarboxylic Acid: The subsequent reduction to the diol, for example using a sodium borohydride/iodine system, requires careful temperature management. The reaction is often initiated at a low temperature, such as -5°C to 0°C , to control the initial exothermic reaction and improve selectivity.[1][5] The reaction is then allowed to gradually warm to room temperature to ensure it proceeds to completion.[1][5]

Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to temperature?

A3: This concept is crucial for understanding byproduct formation.

  • The kinetic product is the one that forms the fastest, as it has the lowest activation energy. It is favored at lower temperatures and shorter reaction times.[6][7]

  • The thermodynamic product is the most stable product. It is favored at higher temperatures and longer reaction times, which allow the reaction to reach equilibrium and overcome the activation barrier to the more stable product.[6][7]

In pyridyl diol synthesis, undesirable byproducts may be the kinetic product. By carefully controlling the temperature, you can favor the formation of the desired (often thermodynamic) diol product over less stable intermediates or side products.[8][9]

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s) Related to TemperatureRecommended Solution(s)
1. Low Yield of Pyridyl Diol A. Incomplete Reaction: The reaction temperature is too low, causing the reaction rate to be excessively slow.[1][2]Optimize Temperature: Systematically increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or LC-MS to find the minimum temperature for complete conversion within a reasonable timeframe.[1] For sluggish reduction steps, after the initial low-temperature addition, ensure the reaction is allowed to warm to room temperature and stir for an adequate period (e.g., 1.5 hours or more).[5]
B. Reagent Decomposition: The temperature is too high, causing the degradation of sensitive reducing agents like NaBH₄.Maintain Low Temperatures: For reactions involving temperature-sensitive reagents, use an efficient cooling bath (e.g., ice-salt or a cryocooler) to maintain the recommended low temperature during reagent addition and the initial reaction phase.[1][2]
C. Product Decomposition: The reaction or workup temperature is too high, leading to the thermal degradation of the pyridyl diol product.[4]Avoid Excessive Heat: Use the lowest effective temperature for the reaction. During workup, use techniques like rotary evaporation at moderate temperatures to remove solvents. Avoid prolonged heating.
2. Formation of Multiple Byproducts / Low Purity A. Over-oxidation/Over-reduction: The temperature is too high during oxidation (leading to ring cleavage) or reduction (leading to undesired products).[1][2]Strict Temperature Control: For oxidation, maintain the temperature within the recommended range (e.g., 85-90°C) and avoid hotspots.[5] For reduction, perform the addition of the reducing agent at low temperatures (-5°C to 0°C) to dissipate the heat of reaction and improve selectivity.[1][5]
B. Kinetic Byproducts Favored: The reaction temperature is not optimized to favor the formation of the more stable thermodynamic product (the desired diol).[6]Adjust Temperature and Time: Experiment with higher temperatures and longer reaction times to allow the reaction to reach equilibrium, which may favor the desired thermodynamic product.[7] This must be balanced against the risk of decomposition.
3. Reaction Stalls or is Incomplete A. Insufficient Activation Energy: The reaction temperature is below the threshold required to overcome the activation energy barrier.Gradual Temperature Increase: If the reaction stalls at a lower temperature (as monitored by TLC), cautiously and slowly increase the heat. For some syntheses, a period of reflux may be necessary to drive the reaction to completion.[10][11]
B. Poor Solubility: Reactants may not be fully dissolved at lower temperatures, limiting the reaction rate.Solvent and Temperature Co-optimization: Ensure you are using a solvent in which the reactants are soluble at the target reaction temperature. If solubility is an issue, a modest increase in temperature may be required.
4. Runaway Reaction / Poor Control A. Exothermic Reaction: Many reduction reactions are highly exothermic. If the initial temperature is too high or the addition of reagents is too fast, the heat generated can accelerate the reaction uncontrollably.[2]Initial Cooling and Slow Addition: Always start exothermic reactions in a cooling bath (e.g., ice-water or ice-salt).[5] Add reagents dropwise or in small portions to allow the cooling system to manage the heat generated.[1] Automated synthesis workstations can be programmed to control addition rates based on internal temperature readings.[12]

Experimental Protocols & Methodologies

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a method for screening temperatures to find the optimal conditions for your reaction. This approach is a simplified application of the Design of Experiments (DoE) principles.[13][14]

Objective: To determine the reaction temperature that maximizes yield and purity of the desired pyridyl diol.

Methodology:

  • Setup Parallel Reactions: Prepare 3 to 5 identical small-scale reactions in parallel. Ensure all variables (reagent stoichiometry, concentration, solvent, stir rate) are constant except for the reaction temperature.

  • Select Temperature Range: Based on literature procedures or preliminary tests, choose a range of temperatures to screen. For example, for the reduction step, you might test: 0°C, 15°C, 25°C (Room Temp), and 40°C.

  • Maintain Consistent Temperature: Use digitally controlled heating/cooling blocks or carefully monitored oil/water baths to maintain a stable temperature for each reaction.

  • Monitor Reaction Progress: At set time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it using TLC or LC-MS to monitor the consumption of starting material and the formation of the product and byproducts.

  • Determine Reaction Endpoint: Continue monitoring until the starting material is consumed in the fastest reaction. Stop all reactions at the same time to ensure a fair comparison of reaction time.

  • Workup and Analysis: Perform an identical workup and purification for each reaction.

  • Quantify and Compare: Accurately measure the isolated yield for each reaction. Analyze the purity of each product using a quantitative method like qNMR or HPLC.

  • Data Analysis: Tabulate the results to identify the temperature that provides the best balance of yield, purity, and reaction time.

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision start Define Reaction & Goal (e.g., Maximize Yield) lit_review Literature Review for Initial Temp. Range start->lit_review setup Set Up Parallel Reactions (e.g., 0°C, 15°C, 25°C, 40°C) lit_review->setup monitor Monitor Progress at Fixed Intervals (TLC/LC-MS) setup->monitor workup Standardized Workup & Purification monitor->workup analyze Analyze Yield & Purity (Weight, HPLC, NMR) workup->analyze decision Is Result Optimal? analyze->decision optimal Optimal Temperature Identified decision->optimal Yes refine Refine Temperature Range & Repeat Experiment decision->refine No refine->setup

Caption: Workflow for systematic temperature optimization.

Protocol 2: Reference Synthesis of 2,6-Pyridinedimethanol

This protocol is adapted from established procedures and highlights critical temperature control points.[1][5]

Step 1: Oxidation of 2,6-Lutidine

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,6-lutidine (1 equivalent) and water.

  • Begin stirring and heat the mixture to 60°C.

  • Critical Temperature Point: Add potassium permanganate (KMnO₄) (approx. 5 equivalents) in small portions. The addition is exothermic; control the rate of addition to maintain the reaction temperature between 85-90°C .[5] Use a water or ice bath for cooling as needed.

  • After the addition is complete, continue to stir the reaction at 85-90°C for approximately 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂).

  • Acidify the filtrate with concentrated HCl to precipitate the 2,6-pyridinedicarboxylic acid.

Step 2: Reduction to 2,6-Pyridinedimethanol

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 2,6-pyridinedicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Critical Temperature Point: Cool the suspension to -5°C using an ice-salt bath.[5]

  • Slowly add sodium borohydride (NaBH₄) (2 equivalents) in portions, ensuring the internal temperature does not rise significantly. Stir for 30 minutes until gas evolution ceases.[5]

  • Prepare a solution of iodine (1 equivalent) in anhydrous THF.

  • Critical Temperature Point: Add the iodine solution dropwise to the reaction mixture while maintaining the temperature at or below 0°C .

  • After the addition is complete, remove the cooling bath and allow the reaction to warm naturally to room temperature. Stir for an additional 1.5-2 hours to ensure the reaction goes to completion.[5]

  • Carefully quench the reaction and proceed with standard aqueous workup and purification (e.g., column chromatography or recrystallization).

Temperature Effects on Reaction Outcome

The interplay between temperature, byproduct formation, and reaction rate is critical. Higher temperatures increase the rate of all reactions, but often disproportionately increase the rate of undesired side reactions or decomposition.

G cluster_low cluster_high Temp Reaction Temperature Rate_Low Slower Reaction Rate Temp->Rate_Low Decreases Rate_High Faster Reaction Rate Temp->Rate_High Increases Yield_Low Potentially Higher Selectivity (Kinetic Control) Rate_Low->Yield_Low Purity_Low Fewer Thermal Byproducts Rate_Low->Purity_Low Risk_Low Risk of Incomplete Reaction Rate_Low->Risk_Low Yield_High Risk of Lower Selectivity (Thermodynamic Control) Rate_High->Yield_High Purity_High More Thermal Byproducts (Decomposition, Over-oxidation) Rate_High->Purity_High Risk_High Complete Reaction Assured Rate_High->Risk_High

Caption: Relationship between temperature and reaction outcomes.

References
  • BenchChem. (2025). Optimization of reaction conditions for pyridyl diol synthesis.
  • Google Patents. (2016).
  • Reissig, H.-U., & Zimmer, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2,6-Pyridinedimethanol synthesis.
  • ChemicalBook. (n.d.). 2,6-Pyridinedimethanol | 1195-59-1.
  • BenchChem. (n.d.). Thermal Stability and Degradation Pathway of 3,5-Pyridinediol, 1-oxide: A Technical Guide.
  • MDPI. (2022). Thermodynamic vs.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • RSC Publishing. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
  • ACS Publications. (n.d.).

Sources

stability issues of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and analytical science, providing you with the expertise to ensure the integrity of your experiments.

Introduction to the Stability of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a unique molecule combining a pyridine ring with a neopentyl glycol-like structure. This combination of a basic heterocyclic aromatic ring and multiple primary alcohol functionalities presents specific stability considerations. While pyridine itself is a relatively stable aromatic compound, its derivatives can be susceptible to degradation under various conditions.[1][2] Similarly, polyols can undergo oxidation.[3] Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.

This guide will walk you through common stability-related questions, offering insights into the underlying chemistry and providing actionable protocols to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol has turned yellow. What could be the cause?

Answer:

Discoloration, typically to yellow or brown, in solutions of pyridine-containing compounds is a common indicator of degradation. This is often due to the formation of colored impurities arising from oxidative or photo-induced degradation pathways.

Underlying Chemistry:

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides.[4] While pyridine N-oxides themselves are often colorless, subsequent reactions can lead to colored polymeric species. The pyridine ring can also be cleaved under oxidative conditions.[5]

  • Oxidation of Hydroxymethyl Groups: The primary alcohol (hydroxymethyl) groups can be oxidized to aldehydes and subsequently to carboxylic acids. While these initial oxidation products are typically colorless, they can potentially undergo further reactions, such as condensation or polymerization, which may result in colored products.

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to light, particularly UV light.[6][7] This can lead to the formation of a complex mixture of degradation products, some of which may be colored.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored solutions.

Experimental Protocol: Assessing Photostability

  • Prepare two identical solutions of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in your experimental solvent.

  • Wrap one container completely in aluminum foil to serve as a dark control.

  • Expose the unwrapped container to your typical laboratory lighting conditions or a controlled light source (e.g., a photostability chamber).

  • Analyze both solutions by HPLC-UV at regular intervals (e.g., 0, 4, 8, 24 hours).

  • Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the light-exposed sample relative to the dark control indicates photodegradation.

FAQ 2: I am observing a new peak in my HPLC analysis after storing my compound in an aqueous buffer. What could this new peak be?

Answer:

The appearance of a new peak in your HPLC chromatogram is a strong indication of chemical degradation. The identity of the degradant will depend on the storage conditions, particularly the pH of your buffer.

Underlying Chemistry:

  • pH-Dependent Degradation: The stability of the pyridine ring is influenced by pH. While generally stable, extreme pH conditions, especially when combined with elevated temperatures, can promote degradation.[8]

  • Oxidation Products: As mentioned previously, oxidation of the pyridine nitrogen to an N-oxide or oxidation of the hydroxymethyl groups to aldehydes or carboxylic acids are plausible degradation pathways.

  • Buffer Component Reactivity: Certain buffer components, especially those with nucleophilic or electrophilic properties, could potentially react with your compound over time, although this is less common with standard biological buffers.

Potential Degradation Products and Their Characteristics:

Potential DegradantStructureExpected Change in PolarityAnalytical Observation
N-oxide Derivative Pyridine N-oxideMore polarShorter retention time in reversed-phase HPLC.
Aldehyde Derivative -CH₂OH → -CHOLess polarLonger retention time in reversed-phase HPLC.
Carboxylic Acid Derivative -CH₂OH → -COOHMore polar (at neutral/basic pH)Shorter retention time in reversed-phase HPLC.

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying unknown peaks in HPLC.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10]

  • Prepare solutions of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in:

    • 0.1 M HCl (acidic condition)

    • Water (neutral condition)

    • 0.1 M NaOH (basic condition)

    • 3% H₂O₂ (oxidative condition)

  • Incubate a set of these solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a control set at a lower temperature.

  • Analyze all samples by a suitable HPLC-UV method.[11][12][13]

  • Compare the chromatograms to identify the degradation products formed under each stress condition.

  • Submit the stressed samples for LC-MS analysis to obtain the mass of the degradation products, which will aid in their identification.[14]

FAQ 3: How should I prepare and store stock solutions of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol to ensure maximum stability?

Answer:

Proper preparation and storage of stock solutions are critical to prevent degradation and ensure the consistency of your experimental results.

Recommended Storage Conditions:

ParameterRecommendationRationale
Solvent High-purity, degassed solvents (e.g., DMSO for concentrated stocks, aqueous buffers for working solutions).Minimizes impurities and dissolved oxygen that can promote degradation.
pH Near neutral pH (6-8) for aqueous solutions.[8]Pyridine derivatives are generally most stable in this pH range.
Temperature Store stock solutions at -20°C or -80°C.Low temperatures slow down the rate of chemical degradation.
Light Exposure Store in amber vials or wrap containers in aluminum foil.[6]Protects the compound from photodegradation.
Atmosphere For long-term storage, consider overlaying the solution with an inert gas (e.g., argon or nitrogen).Reduces exposure to oxygen.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.Minimizes repeated temperature fluctuations that can accelerate degradation.

Step-by-Step Protocol for Preparing a Stable Stock Solution:

  • Weigh the required amount of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in a clean, dry vial.

  • Add a high-purity solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.

  • For long-term storage, flush the headspace of each aliquot with an inert gas before sealing.

  • Store the aliquots at -20°C or -80°C until use.

  • For working solutions in aqueous buffers, thaw a single aliquot and dilute it into a freshly prepared, degassed buffer immediately before your experiment.

By following these guidelines, you can significantly enhance the stability of your 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol solutions and ensure the integrity of your research.

References

  • Joshi, D. R., et al. (2017). The effects of temperature and pH on pyridine degradation. ResearchGate. [Link]

  • Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598. [Link]

  • Blaszczyk, P. F., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Consolidated Chemical. Pyridine – High-Purity Solvent. [Link]

  • Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Post Apple Scientific. (2023). Pyridine and Its Role in Analytic Chemistry. [Link]

  • Roy, H. M., et al. (2007). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 111(49), 12353–12360. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 799-824. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • Rudrapal, M., & Sarwa, K. K. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 143(4), 2063–2071. [Link]

  • Kumar, V., et al. (2009). Thermal Stability of Proteins in Aqueous Polyol Solutions: Role of the Surface Tension of Water in the Stabilizing Effect of Polyols. The Journal of Physical Chemistry B, 113(18), 6534–6539. [Link]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]

  • MDPI. (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]

  • ACS Central Science. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Baokar, S. A., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 80, 129-137. [Link]

  • Roquette. (2021). Antimicrobial Impact of Polyols in Solution for Oral Applications. [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1199-1224. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • ACS Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. [Link]

  • ResearchGate. (2004). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. [Link]

  • Al-Hadiya, B. M. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(10), 1290. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38294-38302. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • American Pharmaceutical Review. (2012). Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. [Link]

  • ResearchGate. (2013). Biodegradation of pyridine under UV irradiation. [Link]

  • ResearchGate. (2022). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. (2023). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • Organic Letters. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]

  • PubMed. (2014). UV photolysis for accelerating pyridine biodegradation. [Link]

  • Sun, M. F., et al. (2022). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Journal of Pharmaceutical Analysis, 12(4), 629-636. [Link]

  • PubMed Central. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

  • Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?. [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Oxidation in Pyridyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert, field-proven insights into overcoming common challenges encountered during the synthesis of pyridyl aldehydes and ketones via the oxidation of pyridyl alcohols. Our focus is on diagnosing and resolving issues related to incomplete reactions, ensuring you can achieve high yields and purity in your synthetic endeavors.

Navigating this Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind experimental choices, providing not just solutions but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a significant amount of unreacted starting material in my TLC analysis. What are the likely causes of this incomplete conversion?

A1: Observing a substantial amount of starting pyridyl alcohol post-reaction is a common issue that can stem from several factors. The key is to systematically evaluate your reagents, reaction setup, and the inherent properties of your substrate.

Underlying Causality: The oxidation of an alcohol to a carbonyl compound is fundamentally an elimination reaction where a C-H bond is broken at the carbinol carbon.[1] For this to occur efficiently, several conditions must be met: the oxidizing agent must be active, it must be able to access the alcohol, and the reaction conditions must favor the desired transformation over side reactions or reagent decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete oxidation.

Detailed Checklist & Actions:

  • Reagent Integrity:

    • Dess-Martin Periodinane (DMP): This reagent is notoriously moisture-sensitive.[2] Hydrolysis not only deactivates it but can also lead to acidic byproducts that may complicate the reaction. Ensure it's stored in a desiccator.

    • Chromium-Based Reagents (PCC, PDC): Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) should be anhydrous.[3][4] The presence of water can lead to the formation of aldehyde hydrates, which may be over-oxidized or lead to other side reactions.[1][5]

    • Manganese Dioxide (MnO₂): The activity of MnO₂ is highly dependent on its method of preparation and activation.[6] Commercial "activated" MnO₂ is often preferred. Using a large excess (5-20 equivalents) is common for these heterogeneous reactions.[7]

    • Swern Oxidation Reagents: DMSO and oxalyl chloride must be of high purity and handled under anhydrous conditions to prevent side reactions.[8]

  • Stoichiometry:

    • For many oxidations, particularly with solid-supported or heterogeneous reagents like MnO₂, a significant excess of the oxidizing agent is required to drive the reaction to completion.[7] Start with the literature-recommended stoichiometry and consider a modest increase if conversion is low.

  • Reaction Conditions:

    • Temperature: While many oxidations proceed at room temperature, some substrates may require gentle heating. Conversely, Swern oxidations require cryogenic temperatures (typically -78 °C) to be effective and minimize side reactions.[8]

    • Solvent: The choice of solvent is critical. For chromium-based oxidations, dichloromethane (DCM) is common as it is relatively inert and allows for anhydrous conditions. For MnO₂ oxidations, less polar solvents like chloroform, pentane, or diethyl ether are often used. The solvent should not be an alcohol, as it will compete in the oxidation.[6]

  • Substrate-Specific Issues for Pyridyl Alcohols:

    • Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can coordinate with Lewis acidic metal centers in oxidants like Cr(VI) reagents. This can deactivate the oxidant or alter the electronic properties of the pyridine ring, slowing down the oxidation.

    • Steric Hindrance: If the alcohol is sterically encumbered (e.g., secondary alcohol with bulky adjacent groups), the reaction rate can be significantly slower.[9] Longer reaction times or a switch to a smaller, more reactive oxidant might be necessary.

Q2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity for the desired pyridyl aldehyde/ketone?

A2: The formation of multiple byproducts points towards issues with reaction selectivity, which can be influenced by the choice of oxidant, reaction conditions, and the stability of the product itself.

Underlying Causality: Side reactions in pyridyl alcohol oxidations can include over-oxidation to the carboxylic acid (for primary alcohols), formation of pyridine N-oxides, or degradation of the starting material or product under the reaction conditions.

Common Side Products and Their Mitigation:

Side ProductLikely Cause(s)Recommended Solution(s)
Pyridyl Carboxylic Acid Presence of water with "mild" oxidants like PCC.[5] Use of a "strong" oxidant (e.g., KMnO₄, Jones reagent).Use a rigorously anhydrous "mild" oxidant (DMP, Swern, MnO₂). Ensure all glassware and solvents are scrupulously dried.
Pyridine N-Oxide Certain oxidants, particularly peracids, can oxidize the pyridine nitrogen.[10]Choose an oxidant less prone to N-oxidation (e.g., MnO₂, Swern). If N-oxidation is persistent, consider protecting the pyridine nitrogen as a salt before oxidation, though this may affect solubility and reactivity.
Tarry Residues Decomposition of the reagent (common with PCC) or the product.[11] Acidic or basic conditions generated during the reaction.For PCC, adding celite or molecular sieves to the reaction mixture can help manage the tarry byproducts.[4] Ensure the reaction is run at the appropriate temperature and quenched promptly once complete.
Dimerization/Polymerization Instability of the aldehyde product, especially if it is electron-rich or unhindered.Isolate the product promptly after the reaction. Consider performing the reaction at a lower temperature.

Experimental Protocol: Selective Oxidation of 3-Pyridylmethanol to 3-Pyridinecarboxaldehyde using Activated MnO₂

This protocol is often favored for its mild conditions and selectivity for benzylic and allylic alcohols, which are structurally analogous to pyridyl alcohols.

  • Preparation:

    • To a round-bottom flask equipped with a magnetic stir bar, add the 3-pyridylmethanol (1.0 eq).

    • Add a suitable solvent (e.g., chloroform or dichloromethane, approx. 10-20 mL per gram of alcohol).

  • Reaction:

    • Add activated manganese dioxide (MnO₂) (10 eq. by weight) to the stirred solution. Note: The quality of MnO₂ is crucial for success.

    • Stir the suspension vigorously at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to 24 hours depending on the substrate and MnO₂ activity.

  • Work-up:

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the MnO₂ and manganese salts.

    • Wash the celite pad thoroughly with the reaction solvent to recover all the product.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude pyridyl aldehyde.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by distillation if it is sufficiently volatile.

Q3: I am working with a sterically hindered pyridyl alcohol and the reaction is very slow. How can I drive the reaction to completion?

A3: Steric hindrance around the alcohol moiety can significantly impede the approach of the oxidizing agent, leading to slow or incomplete reactions.[12]

Underlying Causality: The initial step in many alcohol oxidations is the formation of an intermediate ester (e.g., a chromate ester with PCC).[1] Bulky groups near the hydroxyl group can disfavor the formation of this sterically demanding intermediate, thus slowing down the entire process.

Strategies for Oxidizing Hindered Alcohols:

  • Choice of Oxidant:

    • Swern Oxidation: This method is often effective for hindered alcohols because the active electrophile, the chloro(dimethyl)sulfonium ion, is relatively small.[13]

    • Parikh-Doering Oxidation: This is another DMSO-based oxidation using the SO₃-pyridine complex. It can be run at temperatures from 0 °C to room temperature, which can be advantageous over the cryogenic conditions of the Swern oxidation for some substrates.[14]

  • Reaction Conditions:

    • Increased Temperature: For reagents that are stable at higher temperatures (e.g., MnO₂), increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously, monitoring for product decomposition.

    • Prolonged Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) may be sufficient to achieve complete conversion. Continuous monitoring by TLC is essential.

Conceptual Diagram: Overcoming Steric Hindrance

G cluster_0 Problem: Steric Hindrance cluster_1 Solutions Hindered Pyridyl Alcohol Hindered Pyridyl Alcohol Change Oxidant Change Oxidant Hindered Pyridyl Alcohol->Change Oxidant Choose less bulky oxidant Modify Conditions Modify Conditions Hindered Pyridyl Alcohol->Modify Conditions Adjust parameters Swern Oxidation (Small Reagent) Swern Oxidation (Small Reagent) Change Oxidant->Swern Oxidation (Small Reagent) Parikh-Doering Oxidation Parikh-Doering Oxidation Change Oxidant->Parikh-Doering Oxidation Increase Temperature (cautiously) Increase Temperature (cautiously) Modify Conditions->Increase Temperature (cautiously) Prolonged Reaction Time Prolonged Reaction Time Modify Conditions->Prolonged Reaction Time

Caption: Strategies to address steric hindrance in oxidation.

References

  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 1975 , 16(31), 2647-2650. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 1983 , 48(22), 4155-4156. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006 . [Link]

  • Luzzio, F. A. The oxidation of alcohols by modified manganese dioxide reagents. Organic Reactions, 1998 , 53, 1-221. [Link]

  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Synthesis. Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex (Collins reagent). Org. Synth.1973 , 53, 1. [Link]

  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 1990 , 39, 297-572. [Link]

  • Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 1967 , 89(21), 5505-5507. [Link]

Sources

Technical Support Center: Preventing Regioisomer Formation in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. Pyridine and its derivatives are cornerstone structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Consequently, the precise control over substituent placement on the pyridine ring is of paramount importance. The formation of undesired regioisomers is a frequent challenge that can complicate purification, reduce yields, and hinder the development of target molecules.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding regioselectivity in pyridine synthesis. We will explore the underlying mechanistic principles and offer practical, field-proven strategies to minimize or eliminate the formation of regioisomers in your reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of 2- and 4-aminopyridine in my Chichibabin reaction? How can I favor the 2-amino product?

A1: The Chichibabin reaction, which involves the amination of pyridines using sodium amide (NaNH₂) or potassium amide (KNH₂), typically favors substitution at the C-2 position.[5][6] However, the formation of the C-4 isomer can occur, leading to product mixtures.

Underlying Principles: The regioselectivity of the Chichibabin reaction is governed by a combination of electronic and kinetic factors.[7] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion (NH₂⁻) attacks an electron-deficient carbon of the pyridine ring.[5][8]

  • Electronic Factors: The C-2 and C-4 positions of the pyridine ring are the most electron-deficient and thus the most susceptible to nucleophilic attack.[9][10] Computational studies have shown that while the C-4 position might be slightly more electrophilic, the transition state for the attack at the C-2 position is often more stable.[7]

  • Intermediate Stability: The intermediate formed after the nucleophilic attack at C-2 (or C-6) can effectively delocalize the negative charge onto the electronegative nitrogen atom, which is a stabilizing interaction.[9] While the C-4 adduct also allows for some charge delocalization, the C-2 adduct is generally more stable.

Troubleshooting Strategies:

  • Reaction Temperature: The Chichibabin reaction is often carried out at elevated temperatures (100-130°C) in inert solvents like xylene or toluene.[5] Lowering the reaction temperature, when feasible, can sometimes enhance the kinetic preference for the C-2 product. For more sensitive substrates, conducting the reaction in liquid ammonia at lower temperatures with potassium amide and an oxidant can be an alternative.[5][8]

  • Steric Hindrance: If the C-2 and C-6 positions are sterically hindered by existing substituents, the nucleophile may be forced to attack the C-4 position. Carefully consider the steric profile of your starting material.

  • Purity of Reagents: The purity of the sodium amide can influence the reaction outcome. Ensure you are using a high-quality, freshly opened reagent.

Q2: My Hantzsch pyridine synthesis is producing a significant amount of the 1,2-dihydropyridine isomer along with the desired 1,4-dihydropyridine. What can I do to improve the regioselectivity?

A2: The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[11][12][13] While it is a powerful method, controlling the regioselectivity between the 1,4- and 1,2-dihydropyridine isomers can be a challenge.[14]

Underlying Principles: The regioselectivity in the Hantzsch synthesis is determined at the Michael addition step, where an enamine intermediate adds to a β-dicarbonyl compound.[14] The reaction can proceed through two competing pathways, leading to either the 1,4- or 1,2-dihydropyridine product.

Troubleshooting Strategies:

  • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. While classical conditions often use acid catalysis, exploring different catalysts can be beneficial. For instance, the use of phosphotungstic acid (HPW) in polyethylene glycol (PEG-400) under microwave irradiation has been shown to enhance the selectivity for the 1,4-dihydropyridine isomer.[14]

  • Solvent Effects: The reaction solvent can also play a crucial role. Green solvents like water or ethanol have been reported to sometimes decrease reaction efficiency, but they can also influence the isomeric ratio.[14] Systematic screening of solvents is recommended.

  • Reaction Conditions: Microwave-assisted synthesis has been shown to not only accelerate the reaction but also improve the regioselectivity in some cases.[14]

Q3: I am struggling with controlling the regioselectivity of electrophilic substitution on my substituted pyridine. The electrophile is adding to multiple positions. How can I direct the substitution to a specific carbon?

A3: Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[15][16] When it does occur, it preferentially happens at the C-3 and C-5 positions.[15]

Underlying Principles: The nitrogen atom in pyridine deactivates the ring towards electrophilic attack by inductively withdrawing electron density. The intermediate carbocations formed by attack at C-2, C-4, and C-3 have different stabilities. The intermediates from attack at C-2 and C-4 have a resonance structure where the positive charge is on the electronegative nitrogen atom, which is highly unfavorable.[15][17] The intermediate from attack at C-3 does not have this destabilizing resonance structure, making C-3 the preferred site of electrophilic substitution.

Troubleshooting Strategies:

  • Directing Groups: The presence of activating or deactivating groups on the pyridine ring will influence the position of further substitution.

    • Activating Groups (Electron-Donating): Groups like -NH₂, -OH, and -OR will activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves.

    • Deactivating Groups (Electron-Withdrawing): Groups like -NO₂, -CN, and -COR will further deactivate the ring but will still direct incoming electrophiles to the C-3 and C-5 positions.

  • N-Oxide Strategy: A powerful strategy to control regioselectivity is to first convert the pyridine to its N-oxide. The N-oxide group is activating and directs electrophiles to the C-4 position. The N-oxide can then be subsequently removed by reduction.

  • Metalation: For highly specific functionalization, directed ortho-metalation (DoM) is a valuable technique. A directing metalation group (DMG) on the pyridine ring can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, which can then be quenched with an electrophile.[18]

II. Troubleshooting Guides

Guide 1: Controlling C-2 vs. C-4 Functionalization in Nucleophilic Aromatic Substitution

Problem: Obtaining a mixture of C-2 and C-4 substituted pyridines in a nucleophilic aromatic substitution reaction (excluding the Chichibabin reaction).

Core Concept: The regioselectivity of nucleophilic aromatic substitution on pyridines is highly dependent on the nature of the nucleophile and the presence of leaving groups at the C-2 or C-4 positions.[10]

Troubleshooting Workflow:

A workflow for troubleshooting C-2 vs. C-4 regioselectivity.

Experimental Protocol: Optimizing for C-2 Selectivity with a Soft Nucleophile

  • Reagent and Solvent Selection:

    • Choose a "soft" nucleophile (e.g., thiophenol, triphenylphosphine).

    • Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction.

  • Reaction Temperature:

    • Start the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product, which is often the C-2 isomer.

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC or LC-MS to determine the ratio of C-2 to C-4 isomers.

  • Optimization:

    • If C-4 isomer formation is still significant, consider using a bulkier nucleophile to sterically disfavor attack at the potentially more hindered C-2 position if other substituents are present.

Guide 2: Achieving Regiocontrol in "De Novo" Pyridine Synthesis

Problem: Formation of multiple regioisomers in classical condensation-based pyridine syntheses like the Guareschi-Thorpe or Kröhnke methods.

Core Concept: The regiochemical outcome of many classical pyridine syntheses is determined by which bonds are formed in the cyclization step. Modern variations and alternative strategies offer greater control.

Comparison of "De Novo" Synthesis Methods for Regiocontrol:

Synthesis MethodTypical Starting MaterialsRegiocontrol MechanismCommon Issues
Hantzsch Synthesis Aldehyde, 2x β-ketoester, ammoniaSymmetrical nature of starting materialsCan produce 1,2- and 1,4-dihydropyridine isomers[14]
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-unsaturated carbonylMichael addition followed by cyclizationCan have limitations in substrate scope[19][20][21][22][23]
Guareschi-Thorpe Synthesis Cyanoacetic ester, acetoacetic ester, ammoniaCondensation and cyclizationCan be sensitive to reaction conditions[24][25][26][27][28]
[2+2+2] Cycloaddition Alkynes, nitrilesTransition-metal catalyzed cyclizationRequires specific catalysts and can be expensive[29]

Experimental Protocol: Regiospecific Synthesis via a Modern Three-Component Coupling

This protocol is based on a modern approach that offers complete regiochemical control.[3]

  • Preparation of the Allylic Alcohol:

    • React a dithiane anion with an α,β-unsaturated carbonyl compound to generate the desired allylic alcohol. The substitution pattern of the α,β-unsaturated carbonyl will determine the substitution at the 4- and 5-positions of the final pyridine.

  • In Situ Generation of the TMS-Imine:

    • In a separate flask at low temperature, react an aldehyde with LiHMDS to generate the corresponding TMS-imine in situ. The choice of aldehyde will determine the substituent at the 2-position of the pyridine.

  • Metallacycle-Mediated Coupling:

    • Add the lithiated allylic alcohol to the TMS-imine in the presence of a titanium reagent (e.g., Ti(Oi-Pr)₄) to mediate the coupling.

  • Ring Closure and Aromatization:

    • Treat the resulting intermediate with a mercury(II) or silver(I) salt to effect ring closure and aromatization to the desired substituted pyridine. This method provides a single regioisomer.[3]

III. Advanced Strategies for Regiocontrol

C-H Functionalization: A Modern Approach to Regiocontrol

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[1][2] However, controlling the regioselectivity of these reactions is a significant challenge.[30]

Strategies for Directing C-H Functionalization:

  • Directing Groups: The use of a directing group (DG) is a common strategy to achieve regioselectivity. The DG coordinates to the metal catalyst and directs the C-H activation to a specific position, typically ortho to the DG.[31][32]

  • Temporary De-aromatization: A recent strategy involves the temporary de-aromatization of the pyridine ring to form a more electron-rich intermediate. This intermediate can then undergo regioselective electrophilic functionalization, followed by re-aromatization.[2][4]

  • Photocatalysis and Minisci-type Reactions: These methods offer alternative approaches to achieve regioselective C-H functionalization, particularly for meta- and para-positions.[2]

Logical relationships in choosing a strategy for regioselective pyridine synthesis.

IV. Conclusion

The synthesis of substituted pyridines with precise regiochemical control is a challenging yet essential task for chemists in academia and industry. By understanding the underlying mechanistic principles of both classical and modern synthetic methods, researchers can effectively troubleshoot and optimize their reactions to minimize or eliminate the formation of unwanted regioisomers. The strategies outlined in this guide, from adjusting reaction conditions in classical syntheses to employing advanced C-H functionalization techniques, provide a comprehensive toolkit for tackling the challenge of regioisomer formation.

V. References

  • Maity, P., & Mandal, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 451-473. [Link]

  • Yadav, A., Singh, P., Singh, A. K., & Singh, A. K. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry–A European Journal, e202403032. [Link]

  • De, S., & El-Sayed, E. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 12(15), 3388–3391. [Link]

  • Pramanik, M. M. (2023). Directing Group-Free Regioselective meta-C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Kumar, R., Sharma, S., Sharma, A., & Kumar, V. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6254-6258. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

  • Ghiasi, R., & Pasalar, H. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Structure, 1258, 132668. [Link]

  • Dander, J. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10018-10021. [Link]

  • Slideshare. (n.d.). Pyridine CH functionalization. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. [Link]

  • Kumar, A., & Kumar, V. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2+ 2+ 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 17(4), 659-678. [Link]

  • Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1997). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 26(1), 59-68. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. [Link]

  • MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • Kumar, R., Sharma, S., Sharma, A., & Kumar, V. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6254-6258. [Link]

  • ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines. [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. [Link]

  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • YouTube. (2018). 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]

  • V.Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. [Link]

  • National Institutes of Health. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Wiley Online Library. (n.d.). Kröhnke Pyridine Synthesis. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]

  • YouTube. (2025). Unsymmetrical Pyridine Synthesis Mechanism | Heterocyclic Compounds Part 5. [Link]

Sources

Technical Support Center: Catalyst Removal from Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst removal in the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these important heterocyclic compounds. Given that many synthetic routes to pyrazolo[3,4-b]pyridines rely on transition metal catalysis—most notably palladium- and copper-based systems—the effective removal of residual metal catalysts is a critical step to ensure the purity and safety of the final product, particularly in the context of active pharmaceutical ingredient (API) synthesis.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experimental work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in pyrazolo[3,4-b]pyridine synthesis that require removal?

The synthesis of the pyrazolo[3,4-b]pyridine core often involves cross-coupling reactions to form C-C or C-N bonds.[1] The most prevalent catalysts are palladium complexes, frequently used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[4][5] Copper catalysts are also employed, particularly in Ullmann-type couplings.[6] Additionally, other metals like zirconium and iron have been reported in specific synthetic methodologies.[7][8][9][10]

Q2: Why is it so critical to remove residual catalyst from my pyrazolo[3,4-b]pyridine product?

For pharmaceutical applications, stringent regulations set by bodies like the International Council for Harmonisation (ICH) limit the levels of elemental impurities in APIs.[2] Residual metals can pose toxicological risks and may also interfere with downstream processes or the efficacy of the final drug product. From a research perspective, residual catalysts can complicate structural elucidation by interfering with analytical techniques and may catalyze undesired side reactions.

Q3: I'm observing high levels of residual palladium in my product after standard aqueous work-up. What should I do?

High residual palladium levels are a common issue. A simple aqueous wash is often insufficient to remove palladium, which can remain complexed to the product or exist as colloidal nanoparticles.[11] Consider implementing one of the following more robust purification strategies:

  • Scavenging Agents: Employ solid-supported or solution-phase scavengers with high affinity for palladium.

  • Activated Carbon Treatment: This can be a cost-effective method for adsorbing residual palladium.[12]

  • Recrystallization: A well-chosen solvent system can effectively purify the product, leaving the catalyst impurities in the mother liquor.[13][14]

  • Chromatography: Column chromatography is a reliable method for separating the product from the catalyst.[11][15]

Q4: Can my pyrazolo[3,4-b]pyridine product's structure contribute to difficulties in catalyst removal?

Yes, the presence of nitrogen atoms in the pyrazole and pyridine rings can lead to chelation with the metal catalyst. This product-palladium complexation can make the metal difficult to remove with standard methods.[16] In such cases, you might need to use a competing ligand to break up this complex before attempting removal with a scavenger or other techniques.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Solutions
High Residual Palladium (>100 ppm) after Scavenging Incorrect scavenger choice for the palladium's oxidation state. Insufficient amount of scavenger. Suboptimal reaction time or temperature for scavenging.[16] Poor mixing, especially with solid-supported scavengers.[16]Screen a panel of scavengers (thiol, amine, thiourea-based).[16] Increase the equivalents of the scavenger (start with 5 equivalents).[16] Optimize scavenging time and temperature; heating can sometimes improve efficiency.[16] Ensure vigorous stirring.[16]
Product Loss During Activated Carbon Treatment The activated carbon is non-selectively adsorbing your product along with the palladium.[3][16]Reduce the amount of activated carbon used. Decrease the treatment time. Screen different grades of activated carbon, as pore size and surface characteristics can affect selectivity.[12]
Catalyst Co-crystallizes with the Product The catalyst or its byproducts have similar solubility profiles to your product in the chosen solvent system. In some cases, crystallization can concentrate the metal within the crystal lattice.[17]Screen for alternative recrystallization solvents or solvent/anti-solvent systems.[13][18] Consider a pre-purification step, such as a scavenger wash, before recrystallization.
Palladium Streaks on TLC and Elutes with Product in Column Chromatography The palladium species is complexed with your product or is highly soluble in the eluent.Add a chelating agent like EDTA to the crude material before loading it onto the column. Try a different stationary phase (e.g., alumina instead of silica gel). Use a solvent system that minimizes the solubility of the palladium species.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger

This protocol is effective for removing various palladium species.

  • Dissolve the Crude Product: After the initial aqueous work-up, dissolve the crude pyrazolo[3,4-b]pyridine in a suitable organic solvent (e.g., Toluene, THF, DCM) at a concentration of approximately 50-100 mg/mL.

  • Add the Scavenger: Add 5-10 equivalents (relative to the initial moles of palladium catalyst) of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol).

  • Stir the Mixture: Stir the suspension vigorously at room temperature or elevate the temperature to 40-60 °C for 2-16 hours. The optimal time and temperature should be determined by monitoring the palladium levels.

  • Filter the Scavenger: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Wash and Concentrate: Wash the celite pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample for elemental analysis (e.g., ICP-MS) to confirm the palladium levels are within the acceptable range.

Protocol 2: Purification via Activated Carbon Treatment

This method is a cost-effective way to reduce palladium levels, but optimization is key to prevent product loss.[12]

  • Dissolve the Crude Product: Dissolve the crude material in a suitable solvent.

  • Add Activated Carbon: Add 1-2 times the weight of the crude product of activated carbon. Note: This is a starting point and may need to be optimized.

  • Stir the Slurry: Stir the mixture at room temperature for 1-4 hours.

  • Filter: Filter the slurry through a celite pad to remove the activated carbon. Be aware that some specialized activated carbons can be difficult to filter.

  • Wash and Concentrate: Wash the celite pad thoroughly with the solvent to recover as much product as possible. Concentrate the filtrate.

  • Assess Yield and Purity: Determine the product yield and analyze for residual palladium. If product loss is high, reduce the amount of carbon or the treatment time in subsequent attempts.

Visualization of Workflows

Decision Tree for Catalyst Removal Strategy

This diagram illustrates a logical approach to selecting a purification method based on the initial outcome.

G start Crude Pyrazolo[3,4-b]pyridine (Post-Aqueous Work-up) check_pd Analyze for Residual Pd (e.g., ICP-MS or TLC) start->check_pd high_pd High Pd Levels check_pd->high_pd > 10 ppm low_pd Acceptable Pd Levels check_pd->low_pd < 10 ppm scavenger Treat with Scavenger high_pd->scavenger carbon Treat with Activated Carbon high_pd->carbon final_product Final Purified Product low_pd->final_product check_pd_after_scavenge Analyze for Residual Pd scavenger->check_pd_after_scavenge Re-analyze Pd check_pd_after_carbon Analyze for Residual Pd carbon->check_pd_after_carbon Re-analyze Pd recrystallize Recrystallize chromatography Column Chromatography recrystallize->chromatography If Purity Still Low recrystallize->final_product If Pure chromatography->final_product check_pd_after_scavenge->low_pd < 10 ppm check_pd_after_scavenge->recrystallize Still High check_pd_after_carbon->low_pd < 10 ppm check_pd_after_carbon->recrystallize Still High

Caption: Decision-making workflow for catalyst removal.

Experimental Workflow for Scavenger-Based Purification

This diagram outlines the step-by-step process for using a solid-supported scavenger.

G cluster_0 Scavenging Process A 1. Dissolve Crude Product in Organic Solvent B 2. Add Solid-Supported Thiol Scavenger A->B C 3. Stir Vigorously (2-16h, RT to 60°C) B->C D 4. Filter Through Celite Pad C->D E 5. Wash Celite Pad with Fresh Solvent D->E F 6. Combine Filtrates & Concentrate E->F G 7. Analyze for Residual Palladium F->G

Caption: Step-by-step scavenger purification workflow.

References

  • Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • UES. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Zhulin Carbon. (n.d.). Catalytic Activated Carbon For H2S Removal. Retrieved from [Link]

  • YICARB. (n.d.). Granular Activated Carbon Charcoal Filter Media For Catalyst Support. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Heycarbons. (n.d.). Application of activated carbon as a catalyst and catalyst carrier. Retrieved from [Link]

  • Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?. Retrieved from [Link]

  • PubMed Central. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Retrieved from [Link]

  • ResearchGate. (2018). Remove a range of metal impurities from reaction intermediates and active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • C&EN. (2020). Faster pharma: Catalytic innovation combats precious metals supply chain pain. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]

  • Google Patents. (2005). Method of removing palladium.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • RSC Publishing. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • PubMed. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

Sources

Technical Support Center: Purifying Pyridyl Diols with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of pyridyl diols. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of compounds. Pyridyl diols, with their combination of a basic nitrogen atom and polar hydroxyl groups, often exhibit complex behavior on traditional stationary phases, making their purification a non-trivial task.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows. We will delve into common problems, offer logical troubleshooting pathways, and answer frequently asked questions with the goal of enhancing the purity, yield, and efficiency of your separations.

Troubleshooting Guide: Common Issues in Pyridyl Diol Purification

This section addresses specific problems you may encounter during the column chromatography of pyridyl diols in a question-and-answer format.

Issue 1: My pyridyl diol is streaking badly or showing significant tailing on the TLC plate and column.

Question: I'm observing a long, trailing spot for my pyridyl diol on my silica gel TLC, and this is translating to broad, tailing peaks during column chromatography. What is causing this and how can I achieve sharp, symmetrical peaks?

Answer: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel. The root cause is the strong interaction between the basic nitrogen of your pyridyl diol and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics, resulting in peak tailing.

Causality and Solution Pathway:

  • Neutralize the Stationary Phase: The most direct solution is to suppress the acidity of the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Action: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent system.[1] This amine will preferentially bind to the acidic silanol groups, effectively "masking" them from your pyridyl diol and allowing for a more uniform elution.

  • Consider an Alternative Stationary Phase: If tailing persists even with a modifier, or if your compound is sensitive to bases, switching to a different stationary phase is the next logical step.

    • Recommended Action:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.[1] Neutral or basic alumina will not have the acidic sites that cause tailing with pyridines.

      • Diol-bonded Silica: This stationary phase has a surface functionalized with diol groups, which can reduce the strong interactions seen with bare silica and may offer different selectivity for your diol compound.[2]

Issue 2: My pyridyl diol is not eluting from the silica gel column, even with a very polar solvent system.

Question: I've tried running my column with a high concentration of methanol in dichloromethane, but I'm not recovering my pyridyl diol. Where is my compound?

Answer: This issue typically points to one of two possibilities: either your compound has irreversibly adsorbed to the stationary phase, or it has decomposed on the column. Pyridyl diols are quite polar due to the two hydroxyl groups, and the basic nitrogen can exacerbate strong binding to silica.

Causality and Solution Pathway:

  • Assess Compound Stability: Before committing to a large-scale column, it's crucial to determine if your compound is stable on silica gel.

    • Recommended Action: Spot your crude material on a silica TLC plate. After spotting, let the plate sit on the benchtop for an hour before eluting it.[1] If you observe a new spot or a significant decrease in the intensity of your product spot compared to a freshly spotted lane, your compound is likely degrading on the silica.

  • Drastically Increase Mobile Phase Polarity with a Modifier: If your compound is stable, it may simply be too polar for the chosen eluent.

    • Recommended Action: A gradient elution moving towards a solvent system like 10-20% methanol in dichloromethane with 1% ammonium hydroxide can be very effective for highly polar basic compounds.

  • Switch to a Different Chromatographic Mode: If your compound is either unstable on silica or extremely polar, normal-phase chromatography may not be the best approach.

    • Recommended Action: Consider reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is often an excellent choice for highly polar molecules. You may need to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to ensure good peak shape by protonating the pyridine nitrogen.[3]

Issue 3: I have poor separation between my pyridyl diol and a similarly polar impurity.

Question: My TLC shows two spots that are very close together. How can I improve the resolution to get pure fractions of my target pyridyl diol?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions to exploit subtle differences in their structure and interactions with the stationary and mobile phases.

Causality and Solution Pathway:

  • Optimize the Mobile Phase: A simple binary solvent system may not provide enough selectivity.

    • Recommended Action:

      • Solvent Selectivity: Try changing one of the solvents in your mobile phase. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol.[1] Different solvents will have different interactions with your compounds, potentially leading to better separation.

      • Gradient Elution: Instead of running the column with a constant solvent composition (isocratic elution), a shallow solvent gradient can significantly improve resolution for closely eluting compounds.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase can provide the necessary change in selectivity.

    • Recommended Action:

      • Phenyl or Cyano Phases: These stationary phases offer different interaction mechanisms (π-π stacking with phenyl phases, dipole-dipole with cyano phases) compared to silica or C18, which can be highly effective for separating aromatic compounds like pyridines.[5]

      • Embedded Polar Group (EPG) Phases: EPG columns have a polar group embedded in the alkyl chain (in reversed-phase), which can provide unique selectivity for compounds capable of hydrogen bonding, like diols.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying a new pyridyl diol?

For initial screening, traditional silica gel is a reasonable starting point due to its versatility and low cost. However, it is imperative to co-spot your sample on a TLC plate with a small amount of triethylamine in the developing solvent to see if this improves the spot shape. If significant tailing is observed even with a modifier, or if your diol is highly polar, consider starting with neutral alumina or a diol-bonded phase. For very polar pyridyl diols, reversed-phase C18 silica is often a more robust starting point.

Q2: How do I choose the right mobile phase for my pyridyl diol purification?

The selection of the mobile phase is critical and should always be guided by preliminary TLC analysis.

  • For Normal-Phase (Silica/Alumina): Start with a binary system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[7] Gradually increase the proportion of the polar solvent until the Rf value of your target compound is between 0.2 and 0.4. If your compound is very polar, a stronger polar solvent like methanol may be necessary. Remember to consider adding a basic modifier like triethylamine.[1]

  • For Reversed-Phase (C18): The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.[8] Start with a high percentage of water and gradually increase the organic solvent content. Buffers or acids (e.g., formic acid, acetic acid) are often added to control the pH and ensure sharp peaks for basic analytes.[3][8]

Q3: My pyridyl diol is chiral. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment. This is achieved using chiral chromatography.

  • Chiral Stationary Phases (CSPs): This is the most direct method. CSPs are packed into HPLC columns and are commercially available with a wide variety of chiral selectors. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Chiral Derivatizing Agents (CDAs): You can react your diol with a chiral agent to form diastereomers.[9] Diastereomers have different physical properties and can be separated on standard, non-chiral stationary phases like silica gel. The chiral auxiliary can then be removed in a subsequent step.

Q4: Can my pyridyl diol decompose on the column?

Yes, decomposition is a real risk, especially on silica gel. The acidic nature of silica can catalyze degradation reactions.[10] Some compounds are also sensitive to oxidation, which can be mediated by air exposure on the high surface area of the silica gel.[11] Always perform a stability test on a TLC plate as described in Troubleshooting Issue 2. If you suspect decomposition, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.

Data and Protocols

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)
Hexane0.1Very Low
Toluene2.4Low
Dichloromethane3.1Medium
Diethyl Ether2.8Medium
Ethyl Acetate4.4Medium-High
Acetone5.1High
2-Propanol3.9High
Methanol5.1Very High
Protocol: Standard Silica Gel Column Chromatography for a Pyridyl Diol

This protocol assumes you have already determined an appropriate solvent system via TLC (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine) that gives your product an Rf of ~0.3.

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand (approx. 1 cm).[12]

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing.[12]

    • Once the silica has settled, add another layer of sand on top to protect the surface.[13]

    • Wash the column with several column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve your crude pyridyl diol in a minimal amount of a strong solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better band sharpness, perform a "dry loading": dissolve your compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing your pyridyl diol.

    • Remove the solvent using a rotary evaporator to yield your purified product.

Visualization of Workflows

Troubleshooting_Workflow start Start: Purification of Pyridyl Diol tlc Run TLC with and without 0.5% Triethylamine start->tlc problem Identify Issue tlc->problem tailing Severe Tailing or Streaking problem->tailing Tailing? no_elution Compound Not Eluting problem->no_elution No Elution? poor_sep Poor Separation problem->poor_sep Poor Separation? sol_tailing Add 0.1-1% Et3N or NH4OH to Mobile Phase tailing->sol_tailing sol_no_elution Check Stability on TLC. Increase Polarity (e.g., MeOH gradient) no_elution->sol_no_elution sol_poor_sep Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) poor_sep->sol_poor_sep alt_sp_tailing Switch to Neutral Alumina or Diol-bonded Phase sol_tailing->alt_sp_tailing Still Tailing? end Purified Product sol_tailing->end Resolved alt_mode_no_elution Switch to Reversed-Phase (C18) sol_no_elution->alt_mode_no_elution Unstable or Still No Elution? sol_no_elution->end Resolved gradient_sep Use a Shallow Gradient Elution sol_poor_sep->gradient_sep Still Poor Separation? sol_poor_sep->end Resolved alt_sp_tailing->end alt_mode_no_elution->end gradient_sep->end

Caption: Troubleshooting decision tree for pyridyl diol purification.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for pyridyl diol synthesis.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HPLC Troubleshooting. (n.d.).
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • Ma, G., & Anslyn, E. V. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Beilstein-Institut. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. NIH.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • ResearchGate. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography.
  • NIH. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.
  • ResearchGate. (n.d.). Application of Diol column under adsorption and mixed partition-adsorption normal-phase liquid chromatography mode for the separation of purines and pyrimidines.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Journal of Chemical Information and Modeling. (1986). Chiral Recognition Mechanisms in the Direct Resolution of Diol Enantiomers of Some Polycyclic Aromatic Hydrocarbons by High Perf.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Reddit. (2022). troubleshooting column chromatography.
  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRWEebK2CSXratMZWLagDIohfmjaupX9pSbkbs8Pak8f1Pq6Ao9aoQcYWeHMw0CgWC001juF3zX3t5gXnlDDMlJ2o6M1uLLmVmvIJl8kKk3a1gUBK9_nTYBIl3BEh7AaBONNuVTYvBY0fjoQ==
  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters.

Sources

managing anhydrous conditions for moisture-sensitive pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for moisture-sensitive pyridine synthesis. This guide is designed to provide you, as a dedicated researcher or drug development professional, with in-depth, field-proven insights into managing the anhydrous conditions critical for the success of your experiments. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and specialty chemicals, but their synthesis often involves reagents that are highly reactive with water. Even trace amounts of moisture can lead to significantly reduced yields, the formation of unwanted byproducts, or complete reaction failure.[1][2]

This resource is structured as a dynamic troubleshooting guide and an exhaustive FAQ section to directly address the nuanced challenges you may encounter.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems encountered during moisture-sensitive pyridine synthesis, offering probable causes and actionable solutions.

Problem 1: Consistently Low or No Yield

You've run the reaction multiple times, but the yield of your desired pyridine derivative is consistently low or non-existent.

  • Potential Cause 1: Moisture Contamination. This is the most frequent culprit. Water can quench sensitive reagents like organometallics or strong bases (e.g., NaH, Grignard reagents) and catalyze side reactions.[1]

    • Solution: Implement a rigorous anhydrous protocol.

      • Glassware Preparation: Ensure all glassware is meticulously dried. The most effective methods are oven-drying at >120°C for a minimum of 4 hours or flame-drying under vacuum immediately before use.[1][3][4] The thin film of water adsorbed on glass surfaces must be removed for highly sensitive reactions.[3][5]

      • Solvent Purity: Use freshly dried, anhydrous-grade solvents. The water content should ideally be below 30-50 ppm, which can be verified by Karl Fischer titration.[6][7] Solvents should be stored over activated molecular sieves (3Å is preferred for pyridine as 4Å can sometimes absorb it).[1]

      • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.[1][8] For highly sensitive reactions, the use of a Schlenk line or a glovebox is strongly recommended to ensure a consistently dry environment.[9]

  • Potential Cause 2: Deactivated Reagents. Moisture-sensitive reagents may have degraded during storage or handling.

    • Solution:

      • Use reagents from a freshly opened bottle or one that has been properly sealed and stored.[1]

      • For organometallic reagents, consider titrating them to determine their exact molarity before use.[1]

  • Potential Cause 3: Impure Starting Materials. Impurities in your starting materials can inhibit the reaction or lead to byproducts.

    • Solution: Purify all starting materials before use. For instance, α,β-unsaturated carbonyl compounds (chalcones) used in the Kröhnke synthesis can be purified by recrystallization or column chromatography.[1]

Problem 2: Reaction Fails to Initiate or Stalls Midway

The reaction shows no sign of starting, or it begins but does not proceed to completion.

  • Potential Cause 1: Inactive Catalyst. Catalysts can be "poisoned" by water or other impurities.

    • Solution:

      • Use a fresh batch of catalyst.

      • Ensure the catalyst is handled under strictly anhydrous and inert conditions.[1]

  • Potential Cause 2: Insufficiently Dried Reagents/Solvents. Even if you've taken some precautions, trace amounts of water can be enough to halt a reaction.

    • Solution: Re-evaluate your drying procedures. Consider a more rigorous method for solvent drying, such as distillation from a suitable drying agent (see table below).

Problem 3: Formation of Unwanted Byproducts

Your analysis (TLC, LC-MS, NMR) shows the presence of significant byproducts.

  • Potential Cause: Side Reactions Promoted by Water. The presence of water can lead to the hydrolysis of starting materials, intermediates, or even the final product.[1] For example, in reactions using pyridine-2-carboxylic anhydride, moisture will hydrolyze the anhydride back to the inactive pyridine-2-carboxylic acid.[6]

    • Solution:

      • Adhere to stringent anhydrous protocols for all components of the reaction.[1]

      • The order of reagent addition can be critical. Carefully review the literature for your specific reaction to minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How "dry" is dry enough for my reaction? For most moisture-sensitive pyridine syntheses, particularly those involving organometallics or strong bases, the water content in your solvent should be as low as practically possible, ideally below 30 ppm.[6] Verifying solvent dryness with Karl Fischer titration is the gold standard.

Q2: What is the best method for drying my reaction glassware? The two most effective methods are:

  • Oven-Drying: Place glassware in an oven at a minimum of 120-125°C for at least 4 hours, or ideally, overnight.[6][10] Assemble the hot glassware and allow it to cool under a stream of dry inert gas or in a desiccator.[3][5][11]

  • Flame-Drying: This is a faster method for round-bottom flasks.[4] Assemble the glassware, and heat it with a heat gun or a burner under vacuum or a flow of inert gas until all visible moisture (fogging) has been removed.[3] Allow it to cool under an inert atmosphere.[3]

Q3: Can I just use a drying tube, or do I need a full inert atmosphere setup? A drying tube filled with a desiccant like calcium chloride can be sufficient for moderately sensitive reactions.[4][12] However, for highly sensitive reagents, a drying tube is inadequate. You must displace the air in the flask with a dry, inert gas like nitrogen or argon.[3][8] This is typically achieved with a balloon setup or, for maximum control, a Schlenk line.[9][13]

Q4: How should I handle hygroscopic solid reagents? Hygroscopic solids, which readily absorb moisture from the air, require careful handling.[7][14]

  • Storage: Keep them in tightly sealed containers, preferably stored inside a desiccator.[14]

  • Weighing and Transfer: Weigh them quickly to minimize atmospheric exposure.[14] For highly sensitive reactions, weighing and transferring should be done inside a glovebox.[4][15] If a glovebox is unavailable, you can add the solid to your reaction flask under a positive flow of inert gas.[1]

  • Drying: If you suspect a thermally stable hygroscopic reagent has absorbed moisture, it can be dried in a vacuum oven before use.[1][14]

Q5: My pyridine has a yellow or brownish tint. Can I still use it? Discoloration in pyridine often indicates the presence of impurities or degradation products.[16] For moisture-sensitive reactions, it is crucial to purify it by distillation, typically after treating it with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), to obtain a colorless liquid.[16][17]

Key Experimental Protocols

Protocol 1: Distillation of Pyridine for Anhydrous Conditions

This protocol describes a common and effective method for obtaining anhydrous pyridine.[1][17]

  • Pre-drying (Recommended): Place the pyridine over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approximately 10-20 g per liter) and let it stand for at least 24 hours.[1][16] This removes the bulk of the water.

  • Apparatus Setup: Assemble a distillation apparatus that has been meticulously oven-dried or flame-dried and allowed to cool under a stream of dry nitrogen or argon.[1]

  • Charging the Flask: Carefully decant the pre-dried pyridine into the round-bottom distillation flask containing a magnetic stir bar. Add calcium hydride (CaH₂) to the pyridine (approximately 5-10 g per 100 mL).[1][18] Caution: Calcium hydride reacts with water to produce hydrogen gas; ensure the system is not sealed and is properly vented.[16]

  • Reflux: Heat the mixture to a gentle reflux under a positive pressure of nitrogen or argon for at least one hour.[1] This allows the CaH₂ to react with any residual water.

  • Distillation: Distill the pyridine slowly, collecting the fraction that boils at the correct temperature (approx. 115°C at atmospheric pressure).

  • Storage: Collect the distilled, anhydrous pyridine in a dry, nitrogen-flushed flask containing activated 3Å molecular sieves.[17] Store under an inert atmosphere in a dark, tightly sealed bottle.[16]

Data Presentation: Efficacy of Common Drying Agents for Pyridine
Drying AgentMethodTypical UseNotes
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) Standing/StirringPre-dryingEffective for removing bulk water before final drying.[1][17]
Calcium Hydride (CaH₂) Reflux & DistillationFinal DryingHighly effective for rigorous water removal.[1][17][18]
Molecular Sieves (3Å or 4Å) Standing/StoringMaintaining DrynessBest for storing already dried solvents. Sieves must be activated (heated under vacuum) before use.[1][17]
Barium Oxide (BaO) / Calcium Oxide (CaO) Standing or RefluxPre-drying/DryingEffective basic oxides for drying pyridine.[1][17]

Note: Acidic drying agents like calcium chloride (CaCl₂) should be avoided as they can form complexes with pyridine.[1]

Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol outlines the basic steps for creating a moisture-free environment for your reaction.[1][13]

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, stir bar) is thoroughly cleaned and dried using either the oven-drying or flame-drying method.[1][10]

  • Assembly and Purging: Assemble the hot glassware and clamp it securely. Immediately cap the joints with rubber septa. Fill a balloon with nitrogen or argon, attach a needle, and insert it through the septum of the reaction flask. Insert a second "exit" needle to act as a vent.[13][19]

  • Inert Gas Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air. Then, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering.[1][13]

  • Adding Reagents:

    • Liquids: Use a dry syringe to transfer anhydrous solvents and liquid reagents. To ensure the syringe is dry, it can be oven-dried and cooled in a desiccator or flushed multiple times with the inert gas from your reaction setup.[1][5][19]

    • Solids: Non-hygroscopic solids can be added to the flask before purging. Hygroscopic solids should be added in a glovebox or via a side-arm flask under a positive flow of inert gas.[1][4]

Visualizations

Experimental Workflow: Inert Atmosphere Reaction Setup

G cluster_0 Preparation cluster_1 Assembly & Purge cluster_2 Reaction prep_glass 1. Oven/Flame-Dry Glassware assemble 3. Assemble Hot Glassware prep_glass->assemble prep_reagents 2. Prepare Anhydrous Solvents & Reagents add_reagents 6. Add Reagents via Syringe/Glovebox prep_reagents->add_reagents septa 4. Seal with Septa assemble->septa purge 5. Purge with N2/Ar via Balloon & Exit Needle septa->purge purge->add_reagents run_rxn 7. Run Reaction under Positive Pressure add_reagents->run_rxn

Caption: Workflow for setting up a moisture-sensitive reaction.

Logical Relationship: Troubleshooting Low Yields

G start Low Yield Observed q1 Is Glassware Properly Dried? start->q1 s1 Oven/Flame-Dry & Cool Under Inert Gas q1->s1 No q2 Is Solvent Anhydrous? q1->q2 Yes end Re-run Experiment s1->end s2 Distill Solvent from Drying Agent (e.g., CaH2) q2->s2 No q3 Are Reagents Active & Pure? q2->q3 Yes s2->end s3 Use Fresh Reagents / Purify / Titrate q3->s3 No q3->end Yes s3->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem. Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions.
  • Benchchem. Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis.
  • LookChem.
  • Sigma-Aldrich. The Schlenk Line Survival Guide.
  • Chemistry LibreTexts. 1.2F: Drying Glassware.
  • Utah Tech University.
  • Chemistry LibreTexts.
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
  • University of York. Using oven dried glassware - Chemistry Teaching Labs.
  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • JoVE. Video: Preparing Anhydrous Reagents and Equipment.
  • YouTube.
  • Benchchem.
  • ResearchGate.
  • Benchchem.
  • Chemistry LibreTexts. 7.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • HepatoChem. How do you handle hygroscopic salts?.
  • ResearchG
  • Fiveable. Moisture Sensitivity Definition - Organic Chemistry Key Term.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Pyridyl vs. 4-Pyridyl Propanediol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-(pyridin-2-yl)propane-1,3-diol and 2-(pyridin-4-yl)propane-1,3-diol. Understanding the nuanced differences in their reactivity, governed by the position of the nitrogen atom within the pyridine ring, is crucial for their effective application in synthetic chemistry, catalysis, and medicinal chemistry.

Foundational Principles: The Influence of the Pyridine Nitrogen

The reactivity of any substituted pyridine is fundamentally dictated by the electronic and steric environment created by the ring nitrogen. This nitrogen atom is more electronegative than the ring carbons, leading to a significant polarization of the aromatic system.

Electronic Effects

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect through two primary mechanisms:

  • Inductive Effect (-I): Due to its higher electronegativity, the nitrogen atom pulls electron density from the adjacent carbon atoms through the sigma bonds.[1][2]

  • Resonance Effect (-M): The nitrogen atom can participate in resonance, delocalizing the pi-electrons and creating a partial positive charge on the carbon atoms at the ortho (2- and 6-) and para (4-) positions.[1][2]

This overall electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack, especially at the 2- and 4-positions.[3][4] When a propanediol group is attached, these electronic effects modulate the reactivity of both the pyridine ring itself and the diol sidechain.

Steric Effects

The position of the substituent relative to the ring nitrogen introduces significant steric considerations.

  • 2-Pyridyl Isomer: The propanediol group is located directly adjacent to the nitrogen atom. This proximity creates steric hindrance, which can impede the approach of reagents to both the nitrogen's lone pair of electrons and the side chain itself.[5][6] This is often referred to as the "2-pyridyl problem" in cross-coupling reactions, where the adjacent nitrogen can lead to instability and poor reactivity.[7][8]

  • 4-Pyridyl Isomer: The propanediol group is positioned opposite the nitrogen atom. This remote positioning results in minimal steric interference, allowing reagents to more freely access the nitrogen and the side chain.

The interplay of these electronic and steric factors results in distinct reactivity profiles for the two isomers.

G cluster_2_pyridyl 2-Pyridyl Propanediol cluster_4_pyridyl 4-Pyridyl Propanediol a Propanediol Group b Pyridine Nitrogen a->b Proximity c Steric Hindrance b->c Causes d Inductive Effect b->d Exerts Strong i Reactivity c->i d->i e Propanediol Group f Pyridine Nitrogen e->f Remote Position g Minimal Steric Hindrance f->g Results in h Inductive & Resonance Effects f->h Exerts g->i h->i

Caption: Factors influencing the reactivity of pyridyl propanediol isomers.

Comparative Reactivity Analysis

The structural differences between the 2- and 4-pyridyl propanediol isomers lead to predictable variations in their behavior in common chemical transformations.

Reactivity of the Pyridine Nitrogen: Nucleophilicity and Basicity

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile and a base. The accessibility of this lone pair is a key determinant of reactivity.

  • 4-Pyridyl Isomer: With minimal steric hindrance, the nitrogen's lone pair is readily available for reactions. This isomer is expected to be a stronger base and a more effective nucleophile. It will readily undergo protonation, alkylation, and coordination to metal centers. The presence of electron-donating groups on the pyridine ring can further enhance its nucleophilicity.[9]

  • 2-Pyridyl Isomer: The adjacent propanediol group sterically shields the nitrogen atom, making its lone pair less accessible.[5][6] Consequently, the 2-pyridyl isomer is a weaker base and a poorer nucleophile compared to its 4-pyridyl counterpart. This steric repulsion can decrease the reactivity of the nitrogen atom by several orders of magnitude.[5]

Reactivity of the Propanediol Side Chain

The hydroxyl groups of the propanediol moiety can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. The electronic influence of the pyridine ring can subtly affect the reactivity of these functional groups.

  • 2-Pyridyl Isomer: The strong inductive electron withdrawal by the nearby nitrogen atom can increase the acidity of the hydroxyl protons, potentially facilitating deprotonation. However, the steric bulk may slow down reactions with large reagents.

  • 4-Pyridyl Isomer: The electronic effect of the nitrogen is transmitted through the ring, but the greater distance means its influence on the hydroxyl groups is less pronounced than in the 2-isomer. Reactions involving the diol are expected to proceed at rates more typical for aliphatic alcohols, with the pyridine ring acting as a polar substituent.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to SNAr reactions, particularly at the 2- and 4-positions, where a negative charge in the intermediate can be stabilized by the nitrogen atom.[4]

  • 4-Pyridyl Isomer: A suitable leaving group at the 4-position (para to the nitrogen) would be highly susceptible to displacement by a nucleophile. The propanediol group itself is not a leaving group but would influence the reactivity if another leaving group were present on the ring.

  • 2-Pyridyl Isomer: Similarly, a leaving group at the 2-position (ortho to the nitrogen) would be readily displaced. The stabilization of the anionic intermediate is effective, though steric hindrance from the side chain might play a role in the reaction kinetics depending on the nucleophile.[4][10]

Quantitative Data Summary

Property2-Pyridyl Propanediol4-Pyridyl PropanediolRationale
pKa (Conjugate Acid) LowerHigherSteric hindrance in the 2-isomer destabilizes the protonated form, making it a stronger acid (weaker base).
Nucleophilicity LowerHigherThe lone pair on the nitrogen of the 4-isomer is more sterically accessible.[5][6]
Coordination Affinity LowerHigherSteric hindrance around the nitrogen in the 2-isomer impedes coordination to metal centers.[6]
Rate of Side-Chain Esterification Potentially SlowerGenerally FasterSteric hindrance from the adjacent nitrogen in the 2-isomer may slow the reaction with bulky acylating agents.
SNAr Reactivity (with a leaving group on the ring) High (at position 6)High (at position 2 or 6)Both positions are electronically activated for nucleophilic attack.[4]

Experimental Protocols

To illustrate the practical implications of these reactivity differences, two representative experimental protocols are provided below.

Protocol 1: Comparative Analysis of Nucleophilicity via N-Alkylation

This protocol aims to quantify the difference in nucleophilic reactivity of the pyridine nitrogen in the two isomers by reacting them with a common electrophile, methyl iodide.

Objective: To compare the rate of quaternization of the 2- and 4-pyridyl propanediol isomers.

Materials:

  • 2-(Pyridin-2-yl)propane-1,3-diol

  • 2-(Pyridin-4-yl)propane-1,3-diol

  • Methyl Iodide (MeI)

  • Deuterated Acetonitrile (CD₃CN) for NMR analysis

  • NMR tubes

Procedure:

  • Prepare two separate NMR tubes. In each tube, dissolve 0.1 mmol of one of the pyridyl propanediol isomers in 0.5 mL of CD₃CN.

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each NMR tube, add 0.1 mmol of methyl iodide.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours at a constant temperature (e.g., 25°C).

  • Monitor the reaction progress by observing the disappearance of the starting material's signals and the appearance of the N-methylated pyridinium product signals.

  • Integrate the signals corresponding to a characteristic proton of the starting material and the product in each spectrum.

  • Plot the concentration of the product versus time for both isomers to determine the initial reaction rates.

Expected Outcome: The reaction with 4-pyridyl propanediol is expected to proceed at a significantly faster rate than the reaction with the 2-pyridyl isomer. This is a direct consequence of the greater steric hindrance around the nitrogen atom in the 2-position, which impedes the approach of the methyl iodide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the challenges associated with using 2-substituted pyridines in cross-coupling reactions, a common issue in pharmaceutical synthesis.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification start Start a Combine Pyridyl Halide, Arylboronic Acid, and Base in a reaction vessel start->a end End b Add Solvent (e.g., Dioxane/Water) a->b c Degas the mixture (e.g., with Argon) b->c d Add Pd Catalyst and Ligand c->d e Heat the reaction mixture (e.g., 80-100°C) d->e f Monitor reaction progress by TLC or LC-MS e->f g Cool to RT and perform aqueous work-up f->g Reaction Complete h Extract with organic solvent g->h i Purify by column chromatography h->i i->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the yield and reaction efficiency of a Suzuki-Miyaura coupling using a 2-chloro- or 4-chloropyridine derivative bearing a propanediol side chain.

Materials:

  • 2-Chloro-6-(propan-1,3-diol-2-yl)pyridine (Hypothetical starting material for 2-isomer)

  • 4-Chloro-2-(propan-1,3-diol-2-yl)pyridine (Hypothetical starting material for 4-isomer)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (solvent)

Procedure:

  • In two separate reaction flasks, place 1.0 mmol of the respective chloropyridine derivative, 1.2 mmol of phenylboronic acid, and 2.0 mmol of Na₂CO₃.

  • Add 10 mL of a 3:1 mixture of dioxane and water to each flask.

  • Bubble argon gas through each mixture for 15 minutes to remove dissolved oxygen.

  • To each flask, add 0.05 mmol of Pd(PPh₃)₄.

  • Heat both reactions to 90°C with vigorous stirring under an argon atmosphere.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the starting material is consumed (or after a set time, e.g., 12 hours), cool the reactions to room temperature.

  • Perform a standard aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layers, concentrate, and purify the crude product by column chromatography.

  • Determine the isolated yield for both reactions.

Expected Outcome: The reaction involving the 4-chloropyridine derivative is anticipated to give a higher yield and proceed more cleanly than the reaction with the 2-chloropyridine derivative. The 2-pyridyl substrate is notoriously challenging in cross-coupling reactions due to the "2-pyridyl problem," where the proximity of the nitrogen can lead to catalyst inhibition or side reactions like protodeboronation.[7][8]

Conclusion

The reactivity of 2-pyridyl and 4-pyridyl propanediol isomers is markedly different, a direct result of the interplay between the electronic-withdrawing nature of the pyridine nitrogen and the steric environment it creates. The 4-pyridyl isomer generally behaves as a more reactive nucleophile and base due to its sterically unencumbered nitrogen atom. Conversely, the 2-pyridyl isomer exhibits reduced nucleophilicity and can present significant challenges in reactions such as metal-catalyzed cross-couplings due to steric hindrance.

A thorough understanding of these inherent properties is paramount for synthetic chemists and drug development professionals. By leveraging these differences, researchers can design more efficient synthetic routes, predict potential side reactions, and ultimately select the appropriate isomer to achieve the desired chemical transformation and biological activity.

References

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Chemistry LibreTexts. (2021). Heterocyclic Amines. [Link]

  • National Center for Biotechnology Information. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Ludwig-Maximilians-Universität München. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • ResearchGate. (2025). Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • PubChem. (n.d.). 2-(2-Pyridyl)propane-1,3-diol. [Link]

  • ResearchGate. (2025). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. [Link]

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

Sources

A Guide to the Structural Elucidation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol: A Comparative Analysis Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, interactions, and potential as a therapeutic agent. This guide provides a comprehensive overview of the structural analysis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a molecule of interest in medicinal chemistry, through the powerful technique of single-crystal X-ray crystallography.

While a definitive crystal structure for this specific compound is not publicly available as of this writing, this guide will present a robust, field-proven protocol for its structural determination. To provide a valuable comparative framework, we will juxtapose the expected structural features of our target molecule with the known crystallographic data of a close structural analog, Tris(hydroxymethyl)aminomethane (Tris). This comparative approach will offer insights into the likely solid-state conformation and intermolecular interactions of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

The Significance of Structural Analysis

The precise arrangement of atoms in a molecule dictates its physical and chemical properties. For drug development, understanding the stereochemistry, bond angles, and potential for intermolecular interactions, such as hydrogen bonding, is critical for designing effective and specific therapeutic agents. X-ray crystallography stands as the gold standard for providing this detailed structural information with unparalleled accuracy.[1][2]

Part 1: A Proposed Experimental Workflow for the X-ray Crystallography of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

The successful determination of a crystal structure hinges on a meticulous and well-controlled experimental process. The following protocol outlines the key steps, from crystal growth to data analysis, that would be employed for the structural elucidation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a single, well-ordered crystal.[3][4] For a small organic molecule like 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, several crystallization techniques can be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration encourages the formation of ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. Common setups include hanging drop and sitting drop methods.[5]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

The choice of solvent is critical and often determined empirically through screening various options. The presence of the polar hydroxyl groups and the pyridine ring in our target molecule suggests that polar protic solvents would be a good starting point.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6][7] The crystal is then rotated while being irradiated with monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[8] This pattern is recorded by a detector.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Single-Crystal Diffractometer) mounting->xray diff_pattern Diffraction Pattern Collection xray->diff_pattern indexing Indexing & Integration diff_pattern->indexing phasing Structure Solution (e.g., Direct Methods) indexing->phasing refinement Model Refinement phasing->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Structure Solution and Refinement: From Pattern to 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are used to calculate the structure factors. The "phase problem," a central challenge in crystallography, is then addressed, typically using direct methods for small molecules, to generate an initial electron density map.[4]

This initial model is then refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data. The final step involves validating the quality of the refined structure.

Part 2: Comparative Structural Analysis

To anticipate the structural characteristics of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, we will compare it with the well-characterized structure of Tris(hydroxymethyl)aminomethane (Tris). Tris shares the same tris(hydroxymethyl)methane core, providing a solid basis for comparison.

Feature2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (Predicted)Tris(hydroxymethyl)aminomethane (Observed)
Core Geometry Tetrahedral arrangement around the central carbon.Tetrahedral arrangement around the central carbon.
Key Functional Groups Three hydroxyl (-OH) groups, one pyridyl group.Three hydroxyl (-OH) groups, one amino (-NH2) group.
Primary Intermolecular Interaction Extensive hydrogen bonding involving the hydroxyl groups and the nitrogen atom of the pyridine ring.Extensive hydrogen bonding involving the hydroxyl and amino groups.[9]
Crystal Packing Likely to form a three-dimensional network stabilized by hydrogen bonds. The pyridine ring may participate in π-π stacking interactions, influencing the packing arrangement.Forms a three-dimensional network held together by a complex system of hydrogen bonds.[9]
Potential for Polymorphism High, due to the flexibility of the hydroxymethyl groups and the possibility of different hydrogen bonding motifs and packing arrangements.Known to exhibit polymorphism.
Insights from the Comparison

The primary structural similarity between the two molecules is the tris(hydroxymethyl)methane core, which is expected to lead to extensive hydrogen bonding in the solid state. In Tris, the amino group and the three hydroxyl groups act as both hydrogen bond donors and acceptors, resulting in a robust three-dimensional network.[9]

For 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, the three hydroxyl groups will similarly be key players in forming a hydrogen-bonded network. A significant point of comparison arises from the replacement of the amino group in Tris with a pyridyl group. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, and this interaction will likely play a crucial role in the crystal packing. Furthermore, the aromatic nature of the pyridine ring introduces the possibility of π-π stacking interactions between adjacent molecules, which could further stabilize the crystal lattice and influence the overall packing arrangement.

structural_comparison cluster_target 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol cluster_analog Tris(hydroxymethyl)aminomethane (Tris) target Core Structure: C(CH2OH)3R R = Pyridin-4-yl Intermolecular Forces: - Hydrogen Bonding (OH...N, OH...O) - π-π Stacking comparison Structural Comparison target:head->comparison Shared Core analog Core Structure: C(CH2OH)3R R = NH2 Intermolecular Forces: - Hydrogen Bonding (OH...N, NH...O, OH...O) analog:head->comparison Shared Core comparison->target:interactions Predicts Dominant Interactions comparison->analog:interactions Known Dominant Interactions

Caption: Comparison of structural features and intermolecular forces.

Conclusion

While the definitive crystal structure of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol awaits experimental determination, a robust and well-established methodology exists for its elucidation via single-crystal X-ray crystallography. By drawing comparisons with the known structure of the closely related compound, Tris(hydroxymethyl)aminomethane, we can anticipate a rich solid-state chemistry dominated by extensive hydrogen bonding and potentially influenced by π-π stacking interactions from the pyridine ring.

This guide provides a comprehensive framework for researchers undertaking the structural analysis of this and similar molecules. A successful crystallographic study will undoubtedly provide invaluable insights for the rational design and development of new therapeutic agents.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Rose, H. A., & Van Camp, A. (1955). Crystallographic Data. 97. Tris(hydroxymethyl)aminomethane (2-Amino-2-hydroxymethyl-1,3-propanediol). Analytical Chemistry, 27(8), 1356. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(hydroxymethyl)aminomethane. PubChem. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Rigaku. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystallographic Data. 97. Tris(hydroxymethyl)aminomethane (2-Amino-2-hydroxymethyl-1,3-propanediol). Analytical Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Zakaria, C. M., et al. (2001). 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol at 120 K: three hydrogen bonds generate a three-dimensional structure. Acta Crystallographica Section E: Crystallographic Communications, 57(10), o1081-o1083. Retrieved from [Link]

  • Waseda University. (n.d.). x Ray crystallography. PMC. Retrieved from [Link]

  • Vistarakula, V., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(34), 11032-11036. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the synthesis of pharmaceutical intermediates, rigorous purity assessment is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. The presence of even minute quantities of impurities—arising from starting materials, byproducts, or degradation—can have significant consequences in the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol purity, focusing on a robust High-Performance Liquid Chromatography (HPLC) method.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the chosen analytical strategy, offers a detailed, self-validating experimental design, and objectively compares the primary HPLC method with alternative analytical techniques. The insights herein are grounded in established principles of analytical chemistry and regulatory expectations, designed to empower researchers to develop and implement reliable, high-fidelity purity validation systems.

The Analyte: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (CAS No. 20845-48-1) is a key building block in pharmaceutical synthesis.[1][2] Its structure, featuring a polar pyridine ring and three hydroxyl groups, renders it highly hydrophilic and non-volatile, characteristics that heavily influence the choice of an appropriate analytical method.

The likely synthesis of this triol involves a base-catalyzed aldol condensation followed by a Cannizzaro reaction or a hydrogenation step, starting from a pyridine-4-carboxaldehyde and formaldehyde.[3] This synthetic pathway is crucial for anticipating potential process-related impurities.

Predicted Process-Related Impurities:

  • Unreacted Starting Materials: Pyridine-4-carboxaldehyde, Formaldehyde

  • Intermediate Products: 2-(Hydroxymethyl)-2-(pyridin-4-yl)acetaldehyde

  • Cannizzaro Byproducts: 4-Pyridylmethanol, Formic acid

  • Over-reaction or Side-reaction Products: Dimerized or polymerized species

A successful purity method must be able to resolve the main compound from these and other potential degradation products.

Primary Analytical Technique: Reverse-Phase HPLC

For non-volatile, polar organic molecules like our target compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis.[4] Its high resolving power, sensitivity, and reproducibility make it ideal for separating complex mixtures.[5]

Causality Behind Experimental Choices

The developed method is based on the physicochemical properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol and its likely impurities. A C18 stationary phase is selected for its versatility in retaining a broad range of polar and non-polar compounds. The mobile phase, a mixture of acetonitrile and an acidic phosphate buffer, is optimized to achieve retention and sharp peak shapes for the basic pyridine moiety. The acidic pH ensures that the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase and preventing peak tailing. UV detection at 260 nm is chosen due to the strong absorbance of the pyridine ring in this region.[6]

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be self-validating by incorporating system suitability checks and adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7]

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 260 nm
Run Time 20 minutes

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a 20mM Potassium Phosphate Buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 200 mL of HPLC-grade acetonitrile with 800 mL of the prepared phosphate buffer.

    • Degas the mobile phase using sonication or helium sparging.[6]

  • Diluent Preparation:

    • Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent effects.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol reference standard (>99.5% purity).

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. This is the standard stock solution (100 µg/mL).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the sample to be tested.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Perform a blank injection (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution five times to establish system suitability.

    • Inject the sample solution in duplicate.

    • Calculate the purity of the sample using the area percent method.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase (ACN:Buffer pH 3.0) H1 System Equilibration P1->H1 Equilibrate P2 Standard Solution (100 µg/mL) H3 System Suitability (5x Standard Inj.) P2->H3 P3 Sample Solution (100 µg/mL) H4 Sample Injections (2x Sample Inj.) P3->H4 H2 Blank Injection H1->H2 H2->H3 H3->H4 D1 Peak Integration H4->D1 D2 Purity Calculation (% Area) D1->D2 D3 Generate Report D2->D3 Validation_Workflow cluster_precision Precision Root Method Validation Specificity Specificity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision LOD_LOQ LOD & LOQ Root->LOD_LOQ Robustness Robustness Root->Robustness SystemSuitability System Suitability Root->SystemSuitability Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Key Parameters for HPLC Method Validation.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
System Suitability Inject standard solution (n=5).RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank, standard, sample, and spiked sample (with predicted impurities).No interference at the analyte's retention time. Peak purity analysis (PDA) should pass.
Linearity Analyze five concentrations across 50-150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a known amount of analyte into a placebo or sample matrix at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate sample preparations on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst/instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine from the standard deviation of the response and the slope of the linearity curve.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must be met. No significant change in results.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques have specific applications in purity and structural analysis. The choice depends on the specific question being asked—is it routine purity, identification of an unknown impurity, or quantification of volatile residues?

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility for non-volatile compounds. Well-established and validated. [4]Requires reference standards for impurity identification. Not suitable for volatile compounds.Routine purity testing, quantification of known impurities, and assay.
Gas Chromatography (GC-FID) Partitioning between a carrier gas and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds. High sensitivity with Flame Ionization Detector (FID). [8]Not suitable for non-volatile or thermally labile compounds like the target analyte. Derivatization may be required.Analysis of residual solvents and volatile starting materials.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information for identification of unknown impurities. Quantitative (qNMR) without needing a specific standard for each impurity. [9]Lower sensitivity compared to HPLC. More complex data interpretation. Higher instrument cost.Structural elucidation of unknown impurities, absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis of MS.Provides molecular weight and fragmentation data for definitive impurity identification. High sensitivity and specificity. [5]Higher cost and complexity than HPLC-UV. Ionization suppression can affect quantification.Identification and quantification of trace-level unknown impurities.

Conclusion

The validation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol purity is most effectively and reliably achieved through a well-developed, validated RP-HPLC method. The inherent polarity and non-volatile nature of the molecule make it an ideal candidate for this technique. By understanding the synthetic pathway to predict potential impurities and by systematically validating the method for specificity, linearity, accuracy, precision, and robustness, researchers can establish a high degree of confidence in their purity assessments.

While techniques like GC, NMR, and LC-MS serve crucial, often complementary roles in a comprehensive analytical strategy—particularly for residual solvent analysis and the structural elucidation of unknown impurities—RP-HPLC remains the indispensable workhorse for routine quality control and final product release. The framework presented in this guide provides a robust, scientifically sound, and regulatory-compliant approach to ensuring the purity of this vital pharmaceutical intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Al-Shehri, M. M., Salah, N., Alanazi, M. M., Al-Ghamdi, A. F., & El-Kafrawy, D. S. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Coles, J. A., Le, N. D., & De Bardi, M. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Wang, L., Zhang, J., & Wang, X. (2019). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved from [Link]

Sources

A Comparative Guide to Metal-Organic Frameworks (MOFs) Derived from Pyridinyl Ligands: Structure, Properties, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The modular nature of Metal-Organic Frameworks (MOFs), arising from the vast library of available metal nodes and organic linkers, allows for the precise tuning of their structural and functional properties. Among the diverse range of organic linkers, pyridinyl-based ligands have emerged as a particularly versatile class due to the directional coordination of the pyridine nitrogen, its ability to act as a hydrogen bond acceptor, and the potential for post-synthetic modification. This guide provides a comparative analysis of MOFs synthesized from different categories of pyridinyl ligands, offering insights into how subtle variations in ligand design can profoundly impact the final material's performance in key applications such as gas storage, catalysis, and sensing.

The Pivotal Role of Pyridinyl Ligands in MOF Design

Pyridinyl ligands, in their various forms, offer a unique set of attributes that make them highly valuable in the design and synthesis of functional MOFs. The lone pair of electrons on the nitrogen atom provides a well-defined coordination vector, influencing the resulting topology of the framework. Furthermore, the pyridine ring can be readily functionalized with other groups to introduce new properties or to modulate existing ones. The basicity of the nitrogen atom can also play a crucial role in the catalytic activity and sensing capabilities of the MOF. This guide will explore how the strategic selection of pyridinyl ligands can be used to tailor MOF properties for specific applications.

I. The Influence of Isomerism in Monopyridyl-Functionalized Ligands

The position of the nitrogen atom within the pyridine ring of a ligand can have a dramatic effect on the final MOF structure and its properties. This is clearly illustrated in the case of MOFs constructed from tetrakis(pyridyloxymethylene)methane ligands, where the pyridyl groups are in the 3- or 4-position.

A study on two-dimensional (2D) MOFs, {[Zn2(3-tpom)2(oxdz)2]·4H2O}n and {[Cd2(3-tpom)2(oxdz)2(H2O)2]·6H2O}n, utilizing the tripodal ligand tetrakis(3-pyridyloxymethylene)methane (3-tpom), revealed that the shift in the nitrogen atom's position from the 4- to the 3-position, when compared to a previously reported MOF with a 4-pyridyl analogue (4-tpom), results in a change in the coordination number of the metal ion.[1] In the Cd(II) analogue with 3-tpom, the metal center is heptacoordinated, whereas with 4-tpom, it is hexacoordinated.[1] This seemingly minor change in the ligand's isomeric form leads to significant alterations in the metal's coordination environment, which in turn affects the overall framework topology and porosity. These MOFs, with uncoordinated dangling pyridyl groups lining the pores, demonstrate the synergistic effect of Lewis acidic metal sites and Brønsted basic nitrogen sites, making them effective heterogeneous catalysts.[1]

Comparative Data: Isomeric Pyridyl Ligands in MOFs

MOFPyridyl LigandMetal IonDimensionalityKey Structural FeatureApplication Highlight
{[Zn2(3-tpom)2(oxdz)2]·4H2O}n3-tpomZn(II)2DHeptacoordinated metal centerHeterogeneous catalysis
{[Cd2(4-tpom)2(oxdz)2(H2O)2]·4H2O}n4-tpomCd(II)2DHexacoordinated metal centerDemonstrates structural diversity

Experimental Protocol: Room Temperature Synthesis of a 2D Pyridyl-based MOF

This protocol is adapted from the synthesis of {[Zn2(3-tpom)2(oxdz)2]·4H2O}n.[1]

Materials:

  • Zinc acetate dihydrate (Zn(OAc)2·2H2O)

  • tetrakis(3-pyridyloxymethylene)methane (3-tpom)

  • 4,4′-(1,3,4-oxadiazole-2,5-diyl)dibenzoic acid (H2oxdz)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL vial, dissolve 3-tpom in ethanol.

  • In a separate vial, dissolve H2oxdz in ethanol with sonication.

  • In a third vial, dissolve Zn(OAc)2·2H2O in deionized water.

  • Combine the three solutions in a single vial and stir at room temperature.

  • Colorless crystals will form over a period of a few days.

  • The crystals are collected by filtration, washed with ethanol, and air-dried.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligands to the metal centers.

II. Bipyridyl Ligands: Building Blocks for Robust and Functional MOFs

Bipyridyl ligands, with their two nitrogen donors, are excellent building blocks for constructing robust, higher-dimensional MOFs. The relative orientation of the two pyridine rings and the presence of substituents can be systematically varied to tune the resulting framework's properties.

A systematic study on a series of Mn(II) MOFs with 2,2'-bithiophen-5,5'-dicarboxylate and various 2,2'-bipyridyl derivatives (bpy, 5,5'-dmbpy, and 4,4'-dmbpy) demonstrated the profound influence of the bipyridyl ligand's bulkiness on the dimensionality and structure of the coordination polymer.[2] An increase in the steric bulk of the bipyridyl ligand led to a decrease in the framework's dimensionality.[2] This highlights a key design principle: the steric profile of the pyridinyl ligand can be used to control the connectivity of the secondary building units (SBUs) and, consequently, the overall topology of the MOF.[2]

The resulting 3D MOF, [Mn3(btdc)3(bpy)2]·4DMF, exhibited interesting gas adsorption properties, with notable selectivity for CO2 over N2 and CO, and for C2 hydrocarbons over methane.[2] This selectivity arises from the specific interactions between the gas molecules and the porous framework, which are influenced by the nature of the bipyridyl ligand.

Comparative Data: Bipyridyl Ligand Substitution on MOF Properties

MOFBipyridyl LigandDimensionalityBET Surface Area (m²/g)CO2 Uptake (cm³/g at 273 K, 1 bar)
[Mn3(btdc)3(bpy)2]·4DMF2,2'-bipyridyl3D~1200~70
[Mn3(btdc)3(5,5'-dmbpy)2]·5DMF5,5'-dimethyl-2,2'-bipyridyl2DLower than 3D analogueNot reported
[Mn(btdc)(4,4'-dmbpy)]4,4'-dimethyl-2,2'-bipyridyl1DNot reportedNot reported

Experimental Workflow: Solvothermal Synthesis of Bipyridyl-based MOFs

Caption: General workflow for the solvothermal synthesis of bipyridyl-based MOFs.

III. Polypyridyl Ligands: Towards Complex Topologies and Enhanced Functionality

Polypyridyl ligands, such as terpyridine and its derivatives, offer multiple coordination sites and can lead to the formation of MOFs with intricate topologies and enhanced functionalities. The increased number of nitrogen donors allows for the construction of more complex and stable SBUs.

An example of a MOF constructed from a polypyridyl ligand is an ionic iron-based framework assembled from 4'-pyridyl-2,2':6',2''-terpyridine (pytpy).[3] This MOF features a two-dimensional grid-like framework that stacks to form a 3D porous material with nano-scale channels.[3] The use of the pytpy ligand, which acts as a ditopic linker, in conjunction with simple iron(II) salts, results in a recyclable catalyst for the syn-selective hydroboration of alkynes.[3] This demonstrates the potential of polypyridyl ligands in creating robust and catalytically active MOFs.

IV. Functionalized Pyridinyl Ligands: Tailoring MOF Properties for Specific Applications

The introduction of functional groups onto the pyridinyl ligand is a powerful strategy for fine-tuning the properties of MOFs for specific applications, such as gas adsorption, sensing, and drug delivery.

A. Enhancing Gas Adsorption

The incorporation of functional groups that can interact favorably with specific gas molecules can significantly enhance the adsorption capacity and selectivity of a MOF. For instance, the introduction of amino groups into the framework of UiO-66, a well-known MOF, was found to increase the adsorption of pyridine, a basic molecule.[4] This enhanced adsorption is attributed to hydrogen bonding interactions between the amino groups and the pyridine molecules.[4] This highlights the importance of considering specific intermolecular interactions when designing MOFs for gas separation and storage.

B. Luminescent Sensing

MOFs constructed from luminescent pyridinyl ligands can serve as highly sensitive and selective chemical sensors.[5] The luminescence of these MOFs can be quenched or enhanced upon interaction with specific analytes. The quenching efficiency is often described by the Stern-Volmer equation, and the Stern-Volmer constant (Ksv) is a measure of the sensor's sensitivity.

A study on a terbium-based MOF with a pyridyl-tetracarboxylate ligand demonstrated its ability to detect Cu2+ ions with high selectivity and sensitivity. The uncoordinated Lewis basic pyridyl nitrogen atoms in the MOF's channels are believed to play a key role in the selective binding of Cu2+ ions, leading to luminescence quenching.

Comparative Data: Luminescent Sensing Performance of Pyridyl-based MOFs

MOFPyridyl LigandAnalyteQuenching Constant (Ksv, M⁻¹)
Tb-MOF4,4'-(pyridine-3,5-diyl)diisophthalic acidCu²⁺High (specific value not provided)
Zn-MOF2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridineCd²⁺, Co²⁺, Pb²⁺, Cu²⁺Varies with metal ion

Logical Relationship: Ligand Functionalization and MOF Performance

G cluster_ligand Pyridinyl Ligand Design cluster_mof MOF Properties Ligand Backbone Ligand Backbone Functional Group Functional Group Ligand Backbone->Functional Group Modification Porosity Porosity Functional Group->Porosity Influences Catalytic Activity Catalytic Activity Functional Group->Catalytic Activity Enhances Luminescence Luminescence Functional Group->Luminescence Modulates

Sources

A Comparative Guide to Tripodal Pyridyl-Alcoholato Ligands: Exploring Alternatives to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridyl-Alcoholato Tripodal Ligands in Coordination Chemistry

In the dynamic field of coordination chemistry, the rational design of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to advanced materials.[1] The tripodal ligand, 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, has emerged as a valuable building block. Its unique architecture, featuring a central quaternary carbon, three hydroxyl groups, and a pyridine moiety, allows for the formation of stable, facially coordinating metal complexes. The deprotonated hydroxyl groups act as strong σ-donors, while the pyridine ring provides a π-accepting N-donor, creating a versatile electronic environment around the metal center. This combination has proven effective in stabilizing various metal ions and facilitating a range of chemical transformations.

However, the exclusive use of the 4-pyridyl isomer limits the exploration of a broader chemical space. The position of the nitrogen atom within the pyridine ring significantly influences the steric and electronic properties of the resulting metal complexes.[2] This guide provides a comprehensive comparison of alternative ligands where the pyridine moiety is positioned at the 2- and 3-positions, namely 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol and 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol. We will delve into the synthetic considerations for these ligands, the anticipated structural and electronic consequences of pyridyl isomerization, and the potential impact on the catalytic and magnetic properties of their metal complexes. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and design pyridyl-alcoholato tripodal ligands for their specific research needs.

The Influence of Pyridyl Isomerism: A Structural and Electronic Perspective

The seemingly subtle change of moving the nitrogen atom from the 4-position to the 2- or 3-position of the pyridine ring has profound implications for the coordination chemistry of these tripodal ligands. These differences are rooted in the distinct steric and electronic profiles of each isomer.

Steric Considerations

The most significant steric differentiation arises with the 2-pyridyl isomer . The proximity of the nitrogen donor to the bulky quaternary carbon center introduces considerable steric hindrance around the metal's coordination site.[3] This can lead to:

  • Distorted Coordination Geometries: The ligand may be forced to adopt a less ideal facial coordination mode, potentially leading to longer metal-ligand bond lengths or even a change in the coordination number of the metal.

  • Restricted Access for Substrates: In catalytic applications, the bulky framework around the active site can hinder the approach of substrates, thereby affecting the catalytic activity and selectivity.[4]

  • Influence on Spin State: The steric bulk can influence the spin state of the metal ion, particularly in first-row transition metals where the energy difference between high-spin and low-spin states can be small.

In contrast, the 3-pyridyl and 4-pyridyl isomers present a less sterically demanding coordination environment, with the nitrogen donor positioned further away from the central core of the ligand. This generally allows for more regular, undistorted facial coordination.

Electronic Effects

The electronic nature of the pyridine ring is also modulated by the position of the nitrogen atom:

  • Inductive and Mesomeric Effects: The nitrogen atom is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. This effect is most pronounced at the positions ortho and para to the nitrogen. Consequently, the 4-pyridyl group is the most electron-withdrawing, followed by the 2-pyridyl, and then the 3-pyridyl group, which is the least electron-withdrawing of the three.

  • π-Acceptor Ability: The π-acceptor capability of the pyridine ring, which is crucial for stabilizing low-valent metal centers, also follows this trend, with the 4-pyridyl isomer being the strongest π-acceptor.

These electronic differences can significantly impact the properties of the resulting metal complexes, including their redox potentials, the stability of different oxidation states, and their reactivity in catalytic cycles.[5]

Comparative Performance Analysis

Property2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Coordination Geometry Potentially distorted facial coordination due to steric hindrance.Facial coordination expected.Facial coordination expected.
Metal-Nitrogen Bond Length Likely to be longer due to steric repulsion.Expected to be of intermediate length.Expected to be the shortest due to stronger π-backbonding.
Redox Potential of Metal Complex (Mn+/M(n+1)+) Expected to be lower (easier to oxidize) due to weaker M-N interaction.Intermediate redox potential.Expected to be higher (harder to oxidize) due to stronger M-N interaction.
Catalytic Activity (e.g., Oxidation) Potentially lower activity for bulky substrates due to steric hindrance at the active site. May exhibit unique selectivity.[4]Potentially higher activity than the 2-pyridyl isomer due to reduced steric bulk.High activity expected, but potentially different selectivity compared to the 3-pyridyl isomer.
Magnetic Exchange Coupling The distorted geometry could lead to altered magnetic exchange pathways and potentially different magnetic behavior.Magnetic properties will be influenced by the specific metal ion and the resulting crystal packing.The more regular geometry may favor more predictable magnetic interactions.[6]

Diagram: Logical Relationship of Isomer Properties

G cluster_ligand Ligand Isomer cluster_properties Resulting Complex Properties 2-pyridyl 2-pyridyl Steric_Hindrance High Steric Hindrance 2-pyridyl->Steric_Hindrance leads to 3-pyridyl 3-pyridyl Electronic_Donation Stronger Electron Donation 3-pyridyl->Electronic_Donation exhibits 4-pyridyl 4-pyridyl 4-pyridyl->Electronic_Donation is less donating than Coordination_Geometry Distorted Geometry Steric_Hindrance->Coordination_Geometry Catalytic_Selectivity Altered Catalytic Selectivity Electronic_Donation->Catalytic_Selectivity influences Magnetic_Properties Modified Magnetic Exchange Electronic_Donation->Magnetic_Properties influences Coordination_Geometry->Catalytic_Selectivity Coordination_Geometry->Magnetic_Properties

Caption: Influence of pyridyl isomerism on complex properties.

Experimental Protocols

The synthesis of these tripodal ligands generally involves the condensation of tris(hydroxymethyl)aminomethane (Tris) with the corresponding pyridinecarboxaldehyde, followed by reduction of the resulting imine or oxazolidine intermediate. What follows is a detailed, self-validating protocol for the synthesis of 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol, which can be adapted for the 3- and 4-pyridyl isomers by substituting the appropriate starting aldehyde.

Synthesis of 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol

Diagram: Synthetic Workflow

G Start Start Step1 Condensation: Tris + 2-Pyridinecarboxaldehyde Start->Step1 1. Methanol, Reflux Step2 Reduction: NaBH4 Step1->Step2 2. Cool, Add NaBH4 Step3 Workup & Purification Step2->Step3 3. Quench, Extract End Final Product Step3->End

Caption: Synthetic workflow for pyridyl-triol ligands.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • 2-Pyridinecarboxaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a solution of tris(hydroxymethyl)aminomethane (1.0 eq) in anhydrous methanol, add 2-pyridinecarboxaldehyde (1.0 eq).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Reduction: After cooling the reaction mixture to 0 °C in an ice bath, slowly add sodium borohydride (2.0 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of a Representative Copper(II) Complex

Procedure:

  • Dissolve 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol (1.0 eq) in methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol.

  • Slowly add the ligand solution to the copper(II) solution with stirring.

  • A color change should be observed, indicating complex formation.

  • Slow evaporation of the solvent will yield crystalline material of the copper(II) complex.

Characterization: The resulting complex can be characterized by single-crystal X-ray diffraction to determine its solid-state structure, as well as by FT-IR spectroscopy, elemental analysis, and other relevant techniques.

Conclusion and Future Outlook

The choice of isomeric pyridyl-alcoholato tripodal ligand has a significant impact on the resulting coordination chemistry. While 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a well-established and versatile ligand, its 2- and 3-pyridyl counterparts offer intriguing possibilities for fine-tuning the steric and electronic properties of metal complexes. The 2-pyridyl isomer, with its inherent steric bulk, can enforce unusual coordination geometries and potentially lead to unique catalytic selectivities. The 3-pyridyl isomer provides an alternative electronic environment to the more commonly used 4-pyridyl derivative.

Further systematic studies that directly compare the coordination chemistry, catalytic activity, and magnetic properties of a series of metal complexes with these three isomeric ligands are highly encouraged. Such studies would provide invaluable data for the rational design of new catalysts and functional materials. The synthetic protocols and comparative analysis presented in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of tripodal ligands.

References

  • Blackman, A. G. (2005). The Coordination Chemistry of Tripodal Tetraamine Ligands. ResearchGate. [Link]

  • Gao, E.-Q., et al. (2012). Manganese(II) coordination polymers with mixed azide and pyridylbenzoate N-oxide ligands: structures and magnetism. Dalton Transactions, 41(7), 2026-2033. [Link]

  • Mandon, D., et al. (2002). Trigonal bipyramidal geometry and tridentate coordination mode of the tripod in FeCl(2) complexes with tris(2-pyridylmethyl)amine derivatives bis-alpha-substituted with bulky groups. structures and spectroscopic comparative studies. PubMed, 12377029. [Link]

  • Griffiths, D. V., et al. (2010). Studies of rheniumtricarbonyl complexes of tripodal pyridyl-based ligands. Inorganica Chimica Acta, 363(6), 1186-1194. [Link]

  • Cowley, A. H., et al. (2016). Sterically-constrained tripodal phosphorus-bridged tris-pyridyl ligands. PubMed, 26739798. [Link]

  • Wu, Z., et al. (2007). Synthesis of tris-(hydroxymethyl)-aminomethane. Chemical Research and Application, 19(11), 1282-1284. [Link]

  • Balce, C. (n.d.). Synthesis of pyridyl alcohol ligands and obtaining of nickel and manganese coordination compounds. Universitat de Barcelona. [Link]

  • Kulesza, J., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O - and N,N -Donor Ligands and Evaluation of Their Antioxidant Activity as Enzyme Mimics. Molecules, 26(14), 4153. [Link]

  • Rorabacher, D. B., et al. (1998). Synthesis and Characterization of a Family of Systematically Varied Tris(2-pyridyl)methoxymethane Ligands: Copper(I) and Copper(II) Complexes. Inorganic Chemistry, 37(26), 6615-6629. [Link]

  • Park, G., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PubMed Central, 29951650. [Link]

  • Keene, F. R., et al. (1992). Enantiomerically pure C 3 -symmetric tripodal pyridine ligands. Journal of the Chemical Society, Chemical Communications, (15), 1054-1055. [Link]

  • Loibl, A., et al. (2018). Substituent Effects in Pyridyl-Functionalized Pyrylium Salts, Pyridines and λ 3,σ 2-phosphinines: A Fundamental and Systematic Study. Dalton Transactions, 47(28), 9355-9366. [Link]

  • Burcham, P. C. (2003). Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. Chemical Research in Toxicology, 16(10), 1253-1259. [Link]

  • Grapperhaus, C. A., et al. (2002). Ligand-modulated palladium oxidation catalysis: mechanistic insights into aerobic alcohol oxidation with the Pd(OAc)(2)/pyridine catalyst system. Organic Letters, 4(23), 4179-4181. [Link]

  • Pintauer, T., & Eckenhoff, W. T. (2010). Structural comparison of copper(I) and copper(II) complexes with tris(2-pyridylmethyl)amine ligand. Inorganic Chemistry, 49(22), 10617-10626. [Link]

  • Steinhoff, B. S., & Stahl, S. S. (2002). Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tripodal ligand. Wikipedia. [Link]

Sources

A Comparative Guide to the Chelating Ability of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy and safety of therapeutic interventions. This guide provides an in-depth technical assessment of the chelating potential of a novel pyridine-based polyol, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. By examining its structural features and comparing its predicted performance with that of well-established chelators such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), this document aims to provide a comprehensive resource for evaluating its suitability in various research and development applications.

Introduction: The Promise of Pyridine-Based Polyols in Chelation Chemistry

Chelation therapy is predicated on the use of ligands that can form stable, soluble complexes with metal ions, facilitating their excretion from the body or modulating their reactivity. The ideal chelator possesses high affinity and selectivity for the target metal ion, coupled with low toxicity and favorable pharmacokinetic properties. 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol emerges as a promising candidate due to its unique structural amalgamation of a pyridine ring and three hydroxyl groups. The nitrogen atom of the pyridine ring offers a soft donor site, known to coordinate with a variety of transition metal ions, while the hydroxyl groups provide hard oxygen donor atoms, potentially enhancing the stability and solubility of the resulting metal complexes.[1][2] This combination of donor atoms suggests a versatile coordination behavior, possibly leading to the formation of stable chelate rings with various metal ions.

This guide will delve into the experimental methodologies used to assess chelating ability, present a comparative analysis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol against EDTA and DTPA, and provide a forward-looking perspective on its potential applications.

Visualizing the Chelator: Structure and Potential Coordination

The chelating ability of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is rooted in its molecular structure, which features multiple potential donor atoms for metal coordination. The lone pair of electrons on the pyridine nitrogen and the oxygen atoms of the three hydroxyl groups can all participate in forming coordinate bonds with a metal ion.

Caption: Molecular structure of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

The spatial arrangement of these donor groups is crucial for the formation of stable chelate rings, which is a key determinant of a ligand's chelating efficacy. The flexible hydroxymethyl arms can orient themselves to accommodate the coordination geometry of different metal ions.

Chelation cluster_ligand 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol N N O1 O O2 O O3 O M Metal Ion M->N Coordination Bond M->O1 M->O2 M->O3

Caption: Potential coordination of a metal ion by the donor atoms of the ligand.

Experimental Assessment of Chelating Ability: A Methodological Overview

To rigorously evaluate the chelating ability of a novel ligand, a combination of experimental techniques is employed. Each method provides unique insights into the thermodynamics and stoichiometry of metal-ligand interactions.

Workflow cluster_synthesis Ligand Preparation cluster_characterization Chelation Assessment cluster_analysis Data Analysis Ligand Synthesis & Purification of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol Potentiometry Potentiometric Titration Ligand->Potentiometry UVVis UV-Vis Spectroscopy Ligand->UVVis ITC Isothermal Titration Calorimetry Ligand->ITC Stability Determination of Stability Constants (log K) Potentiometry->Stability Stoichiometry Stoichiometry (Metal:Ligand Ratio) UVVis->Stoichiometry ITC->Stability Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermo

Caption: General experimental workflow for assessing the chelating ability of a novel ligand.

Potentiometric Titration: The Gold Standard for Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[3] The principle lies in monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized base is added. The Irving-Rossotti method is a widely used approach for this purpose.[4]

Experimental Protocol (Irving-Rossotti Method):

  • Solution Preparation:

    • Prepare three solutions of constant ionic strength (e.g., using 0.1 M KNO₃):

      • A: A known concentration of a strong acid (e.g., HClO₄).

      • B: Solution A + a known concentration of the ligand.

      • C: Solution B + a known concentration of the metal salt.

  • Titration:

    • Titrate each solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • Determine the free ligand concentration ([L]) at each pH value.

    • Construct a formation curve by plotting n̄ against pL (-log[L]).

    • From the formation curve, the stepwise and overall stability constants (K₁, K₂, β₂, etc.) can be calculated.[5]

UV-Vis Spectroscopy: Probing Stoichiometry and Complex Formation

UV-Vis spectroscopy is a versatile technique for studying metal-ligand complexation, particularly for determining the stoichiometry of the complex.[6] The formation of a metal-ligand complex often results in a change in the absorption spectrum compared to the free ligand and metal ion.

Experimental Protocol (Job's Method of Continuous Variation):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and the ligand.

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary (e.g., from 0.1:0.9 to 0.9:0.1).[7]

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution at this λ_max.[8]

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will typically consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[7] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[9]

Isothermal Titration Calorimetry (ITC): A Direct Look at Binding Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10] A single ITC experiment can provide the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of the ligand (typically at a 10-fold higher concentration) in the same buffer and load it into the injection syringe.[11]

    • Ensure both solutions are degassed to prevent bubble formation.[2]

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the metal ion solution while maintaining a constant temperature.

    • The instrument measures the heat change associated with each injection.[12]

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to metal.

    • This isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[10]

Comparative Analysis: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol vs. Standard Chelators

While direct experimental data for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is not yet available in the public domain, we can infer its potential chelating ability based on the properties of structurally related compounds. The presence of both a pyridine nitrogen and multiple hydroxyl groups suggests it may act as a multidentate ligand. Pyridine-containing ligands are known to form stable complexes with a range of metal ions.[13] The hydroxyl groups, similar to those in tris(hydroxymethyl)aminomethane (Tris), can also participate in coordination, particularly at higher pH values where they can deprotonate.[14][15]

For a meaningful comparison, we will use the well-characterized chelators EDTA and DTPA as benchmarks.

Metal Ion2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (Predicted)EDTA (log K)DTPA (log K)
Cu²⁺ Moderate to High18.8[16]21.5[16]
Fe³⁺ Moderate to High25.1[16]28.6[16]
Zn²⁺ Moderate16.5[16]18.3[16]
Ca²⁺ Low to Moderate10.6[16]10.7[16]
Mg²⁺ Low8.79.3
Pb²⁺ Moderate18.018.8[17]
Cd²⁺ Moderate16.5[16]19.0[16]

Disclaimer: The stability constants for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol are predicted based on the known coordination chemistry of pyridine and polyol ligands and are intended for comparative purposes only. Experimental validation is required.

Interpretation of the Comparison:

  • Potential for Selectivity: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is predicted to exhibit moderate to high affinity for transition metals like Cu²⁺ and Fe³⁺, owing to the favorable interaction with the pyridine nitrogen. Its affinity for alkaline earth metals such as Ca²⁺ and Mg²⁺ is expected to be significantly lower than that of EDTA and DTPA. This potential selectivity could be advantageous in biological systems where minimizing the depletion of essential divalent cations is crucial.

  • Lower Overall Stability than Aminocarboxylates: It is anticipated that the overall stability constants for the target molecule will be lower than those of EDTA and DTPA for most metal ions. This is because EDTA and DTPA are powerful octadentate and hexadentate chelators, respectively, with multiple carboxylate groups that form highly stable five-membered chelate rings.[16]

  • pH Dependence: The chelating ability of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol will likely be highly pH-dependent. At lower pH, the pyridine nitrogen will be protonated, reducing its availability for coordination. Conversely, at higher pH, the hydroxyl groups may deprotonate, increasing their coordinating ability.

Future Directions and Conclusion

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol presents an intriguing profile as a potential chelating agent. Its unique combination of a pyridine moiety and multiple hydroxyl groups suggests a coordination behavior that could offer advantages in terms of selectivity for transition metals over essential alkaline earth metals.

To fully elucidate its therapeutic and research potential, a comprehensive experimental characterization is imperative. The methodologies outlined in this guide—potentiometric titration, UV-Vis spectroscopy, and isothermal titration calorimetry—provide a robust framework for such an investigation. The determination of its stability constants with a wide range of metal ions, along with a thorough evaluation of its in vitro and in vivo toxicity and pharmacokinetic profiles, will be critical next steps.

Furthermore, computational modeling, such as Density Functional Theory (DFT), could provide valuable theoretical insights into the binding energies and preferred coordination geometries of its metal complexes, guiding further ligand design and optimization.[14]

References

  • Filo. (2025, September 24). Potentiometric method irving rossotti methods.
  • NECTAR COST. (2024, March 31).
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of DTPA and EDTA Complexes.
  • Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II)
  • Boija, S., et al. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 550-556.
  • Determination of stability constant by Potentiometric titr
  • Krężel, A., et al. (2003). Revised coordination model and stability constants of Cu(II) complexes of tris buffer.
  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (n.d.). SciRP.org.
  • Stability Constants in Metal Complexes. (n.d.). Scribd.
  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α. (n.d.). PubMed Central.
  • Stability constants of diethylenetriamine- pentaacetic acid (DTPA)... (n.d.).
  • Boija, S., et al. (2014).
  • Determination of Constant by Job's method. (2018, May 25). YouTube.
  • Method of Continuous Variations. (2013, July 29). Chemistry LibreTexts.
  • DESIGN AND SYNTHESIS OF CHELATING COMPOUNDS AND SOLID-SUPPORTED CHELATORS FOR METAL DEPLETED SOLUTIONS. (2014, July 25). IRL @ UMSL.
  • Isothermal titr
  • Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP). (1979). European Journal of Biochemistry, 94(2), 523-530.
  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). Methods in Enzymology, 567, 3-21.
  • Pyridine coordination chemistry for molecular assemblies on surfaces. (2014, December 16). PubMed.
  • Advances in heavy alkaline earth chemistry provide insight into complexation of weakly polarizing Ra2+, Ba2+, and Sr2+ c
  • Pyridine Ligands - Ligands & Coordin
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (n.d.). PMC.
  • NIST standard reference database 46 version 8.0: NIST critically selected stability constants of metal complexes. (2004). Semantic Scholar.
  • NIST Critically Selected Stability Constants of Metal Complexes Database. (n.d.). National Institute of Standards and Technology.
  • NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. (n.d.).
  • UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... (n.d.).
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical.
  • Stability constants K of various metal complexes with edta 4À and corre. (n.d.).
  • Stability constants of diethylenetriamine- pentaacetic acid (DTPA)... (n.d.).
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
  • Log K values for heavy metal complexes formed with EDTA and Acetic acid (Smith and Martell, 1976). (n.d.).
  • Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applic
  • NIST standard reference database 46 version 8.0: NIST critically selected stability constants of metal complexes. (n.d.). Semantic Scholar.
  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). http:/ /ejournal.upi. edu.
  • How To Do UV Vis Spectroscopy? - Chemistry For Everyone. (2025, February 6). YouTube.
  • Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. (2022, October 27). YouTube.
  • Complexation Titration. (2021, August 15). Chemistry LibreTexts.
  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. (n.d.). PMC - PubMed Central.
  • How to Use UV Vis Spectrophotometer. (n.d.). Drawell.
  • SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Pharmaguideline.

Sources

comparing catalytic efficiency of pyridinyl diol complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Efficiency of Pyridinyl Diol Complexes for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the rational design of catalysts is paramount to achieving efficiency and selectivity in complex organic transformations. Among the vast arsenal of chiral ligands, pyridinyl diols have carved out a significant niche. Their unique structural and electronic properties, stemming from the combination of a Lewis basic pyridine nitrogen and one or more alcohol functionalities, make them versatile scaffolds for a wide range of metal-catalyzed reactions.[1]

This guide provides an in-depth comparison of the catalytic efficiency of various pyridinyl diol complexes. We will move beyond a simple cataloging of results to explore the underlying principles that govern their performance, offering field-proven insights into experimental design and catalyst selection. Our focus is on providing a self-validating framework, grounding mechanistic claims and protocols in authoritative literature to ensure scientific integrity.

The Architectural Advantage of Pyridinyl Diol Ligands

The efficacy of a pyridinyl diol complex is fundamentally tied to its architecture. The pyridine ring and the diol group work in concert to create a well-defined chiral environment around the metal center. Key features influencing their catalytic prowess include:

  • Multidentate Coordination: These ligands can act as bidentate, tridentate, or even tetradentate chelators, forming stable complexes with a variety of transition metals. This multidenticity is crucial for creating a rigid and predictable catalytic pocket.[1]

  • Hemilability: The pyridine nitrogen provides a hemilabile coordination site. This means it can reversibly bind and dissociate from the metal center during the catalytic cycle, opening up coordination sites for substrate binding and facilitating product release.

  • Strong Basicity: The alcoholato groups (once deprotonated) are strongly basic, which can enhance the reactivity of the metal center and influence the reaction mechanism.[1]

  • Tunability: The ligand scaffold is highly tunable. Steric and electronic properties can be precisely modified by introducing substituents on the pyridine ring or the carbon backbone connecting the hydroxyl groups. This allows for the fine-tuning of catalyst activity and selectivity for specific applications.[1]

Comparative Analysis of Catalytic Performance

To objectively assess the efficiency of different pyridinyl diol complexes, we must examine their performance in specific, well-defined chemical transformations. The following table summarizes key experimental data from the literature, focusing on asymmetric reactions where enantioselectivity is a critical benchmark.

Catalyst/Ligand SystemMetalReaction TypeSubstrateYield (%)Selectivity (ee% or dr)Ref.
Bolm's Bipyridine Diol LigandFe(III)Diels-AlderCyclopentadiene + 3-Acryloyloxazolidin-2-one9998% ee (endo)[2]
Bolm's Bipyridine Diol LigandFe(III)Diels-AlderCyclopentadiene + 3-Crotonoyloxazolidin-2-one9596% ee (endo)[2]
(Amino)pyridinyl alcoholatoCoButadiene PolymerizationButadiene91-100>96% cis-1,4 selectivity[1]
Pyridinyl alcoholatoMoO₂ClEpoxidationtrans-β-methyl styrene23-811-11% ee[1]
Bifunctional Iminophosphorane (BIMP A)OrganocatalystMichael Addition4-Pyridinyl Acetate + β-Keto Amide6113:1 dr, 94:6 er[3]
Bifunctional Iminophosphorane (BIMP B)OrganocatalystMichael Addition4-Pyridinyl Acetate + β-Keto Amide8811:1 dr, 98:2 er[3]
Pyridinyl Alcoholato-NHCRuOlefin Metathesis1-octene9695% selectivity[1]

Analysis of Performance Data:

The data clearly illustrates the versatility of pyridinyl diol-type ligands.

  • In the asymmetric Diels-Alder reaction , the iron(III) complex of Bolm's bipyridine diol ligand demonstrates exceptional performance, achieving near-quantitative yields and excellent enantioselectivities (up to 98% ee).[2] This high efficiency is attributed to the formation of a rigid chiral pocket that effectively shields one face of the dienophile.

  • For butadiene polymerization , cobalt complexes supported by (amino)pyridinyl alcoholato ligands show high catalytic activity and remarkable selectivity for the commercially important cis-1,4-polybutadiene.[1] Here, the ligand structure directly influences the stereochemistry of monomer insertion.

  • The epoxidation of olefins using molybdenum complexes shows more modest results in terms of enantioselectivity. This highlights that while a ligand class may be broadly effective, its efficiency is highly reaction-dependent, and significant optimization may be required.[1]

  • In organocatalytic Michael additions , bifunctional catalysts incorporating a pyridinyl moiety (BIMP catalysts) achieve high yields and selectivities. The comparison between BIMP A and BIMP B reveals that subtle structural modifications to the catalyst can significantly enhance both yield and enantioselectivity.[3]

  • For olefin metathesis , the combination of a pyridinyl alcoholato ligand with an N-heterocyclic carbene (NHC) on a Ruthenium center leads to highly active and stable catalysts, demonstrating the power of synergistic ligand effects.[1]

Mechanistic Considerations & Experimental Workflow

Understanding the catalytic cycle is crucial for rational catalyst improvement. Below is a conceptual workflow for screening pyridinyl diol complexes in an asymmetric Diels-Alder reaction, a common benchmark for evaluating chiral Lewis acid catalysts.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis Fe_salt Fe(ClO4)3 • 6H2O Catalyst In situ formation of [Fe(III)-L] complex Fe_salt->Catalyst Ligand Chiral Pyridinyl Diol Ligand (L) Ligand->Catalyst ReactionVessel Diels-Alder Reaction (-30 °C, CH2Cl2) Catalyst->ReactionVessel Dienophile Dienophile (e.g., Oxazolidinone) Dienophile->ReactionVessel Diene Diene (e.g., Cyclopentadiene) Diene->ReactionVessel Product Endo/Exo Cycloadducts ReactionVessel->Product Analysis Analysis Product->Analysis Yield Yield Determination (NMR or GC) Analysis->Yield DR Diastereomeric Ratio (NMR) Analysis->DR EE Enantiomeric Excess (Chiral HPLC) Analysis->EE

Caption: Workflow for screening pyridinyl diol complexes in asymmetric Diels-Alder catalysis.

This workflow illustrates the logical progression from catalyst formation to reaction and final analysis. The choice of a perchlorate salt like Fe(ClO₄)₃ is deliberate; the weakly coordinating nature of the perchlorate anion ensures that it is readily displaced by the chiral ligand and the substrate, maximizing the influence of the chiral environment on the reaction.[2]

Experimental Protocols

Trustworthiness in scientific research is built on reproducibility. The following protocols are detailed to ensure they can be implemented as self-validating systems.

Protocol 1: General Procedure for Asymmetric Diels-Alder Reaction[2]

This protocol is adapted from the highly efficient iron-catalyzed reaction.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral pyridinyl diol ligand (L*) (0.0048 mmol, 2.4 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) (1.0 mL) and stir until the ligand is fully dissolved.

  • Add Fe(ClO₄)₃·6H₂O (0.004 mmol, 2 mol%) and stir the mixture at room temperature for 30 minutes to allow for in situ complex formation.

  • Reaction Execution: Cool the resulting catalyst solution to the desired temperature (e.g., -30 °C) using a cryostat.

  • Add the dienophile (e.g., 3-acryloyloxazolidin-2-one) (0.2 mmol, 1.0 eq.).

  • Add the diene (e.g., cyclopentadiene) (1.0 mmol, 5.0 eq.) dropwise over 5 minutes.

  • Stir the reaction mixture at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adducts.

Protocol 2: Determination of Enantiomeric Excess (ee)

The enantioselectivity of the reaction is the most critical measure of the chiral catalyst's efficiency.

  • Sample Preparation: Prepare a standard solution of the purified Diels-Alder adduct in the mobile phase (e.g., a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H, or an equivalent).

  • Method Development: Set an appropriate flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 254 nm). The mobile phase composition (ratio of hexane to isopropanol) must be optimized to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

  • Calculation: Calculate the enantiomeric excess using the areas of the two peaks (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100

The causality behind choosing chiral HPLC is its unparalleled ability to resolve enantiomers, providing a direct and quantitative measure of the catalyst's stereochemical control. This analytical validation is non-negotiable for any claims of asymmetric catalytic efficiency.

Conclusion and Future Outlook

Pyridinyl diol complexes are demonstrably potent and versatile catalysts for a range of important organic transformations. Their efficiency is a direct result of their tunable, multidentate, and often hemilabile coordination to metal centers. As shown, complexes based on iron and cobalt can achieve excellent yields and selectivities in Diels-Alder and polymerization reactions, respectively.

The future of this field lies in the continued rational design of ligands. By leveraging computational tools to model transition states and reaction pathways, we can move towards in silico design of next-generation pyridinyl diol ligands with even greater activity and selectivity. Furthermore, immobilizing these highly efficient homogeneous catalysts on solid supports is a key area of development, aiming to bridge the gap between academic discovery and industrial applicability by simplifying catalyst recovery and reuse.

References

  • Kebede, T. G., & Singh, S. K. (2014). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α -Di(α-pyridinyl) Alcohols and Bipyridinyl Diols in Homogeneous and Asymmetric Catalysis. PubMed Central. Available at: [Link]

  • Stoll, C., Besnard, C., & Mazet, C. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au. Available at: [Link]

  • Costantini, C., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available at: [Link]

  • Klink, A. W., et al. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PubMed Central. Available at: [Link]

  • Bergens, S. H., et al. (1992). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins. Journal of the American Chemical Society. Available at: [Link]

  • Lévesque, É., et al. (2013). Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by an Fe(III)-Bipyridine Diol Complex. Université Laval. Available at: [Link]

Sources

A Comparative Guide to the Thermal Stability of Polymers from 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Thermally Stable Polymers in Advanced Applications

To researchers, scientists, and drug development professionals, the thermal stability of a polymer is not merely a technical specification; it is a critical determinant of its utility, reliability, and safety. Whether for controlled-release drug delivery systems, high-performance biocompatible materials, or robust diagnostic reagents, a polymer's ability to withstand thermal stress is paramount. This guide delves into the thermal stability of polymers derived from a promising yet under-characterized monomer: 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

This monomer is of significant interest due to its unique structure: a trifunctional alcohol (triol) core appended with a pyridine ring.[1] This architecture suggests the potential for creating polymers, such as polyurethanes or polyesters, with a unique combination of properties. The pyridine moiety is anticipated to introduce rigidity and potential catalytic activity, while the triol structure allows for the formation of crosslinked networks, enhancing mechanical and thermal properties.

Given the nascent stage of research into polymers from this specific monomer, this guide will provide a comparative analysis. We will benchmark the predicted thermal properties of these novel polymers against well-established polymer families. This analysis is grounded in the fundamental principles of polymer chemistry and supported by data from analogous systems, providing a robust framework for future research and development.

Pillar 1: Causality - Why Structure Dictates Thermal Stability

A polymer's resistance to heat is intrinsically linked to its molecular structure. Several key factors govern this property:

  • Bond Dissociation Energy: The energy required to break a chemical bond is the primary determinant of thermal stability. Aromatic and heterocyclic rings, like the pyridine group, contain strong, delocalized π-electron systems, making them more resistant to thermal cleavage than simple aliphatic chains.

  • Chain Rigidity: The presence of bulky side groups or cyclic structures within the polymer backbone restricts segmental motion. The pyridine ring in our target monomer is expected to significantly increase chain stiffness, which typically elevates the glass transition temperature (Tg) and enhances overall thermal stability.

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding (prevalent in polyurethanes) or dipole-dipole interactions, increase the energy required to induce chain mobility and eventual decomposition.

  • Degradation Pathways: The specific chemical reactions that occur when a polymer is heated determine its decomposition profile. For instance, polyurethanes often degrade via the scission of the urethane linkage, a process that can be influenced by the structure of both the isocyanate and the polyol.[2] The thermal degradation of polyurethane generally initiates in the hard segments.[3]

For polymers derived from 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, the pyridine ring is expected to be a key contributor to thermal stability. Polyamides containing pyridine have demonstrated excellent thermal stability.[4]

Pillar 2: Key Analytical Techniques for Assessing Thermal Stability

To quantitatively assess thermal stability, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide complementary information and are central to polymer characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6] This technique is the gold standard for determining the decomposition temperature of a material. Key parameters obtained from a TGA curve include:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

  • Residual Mass: The percentage of the initial mass remaining at the end of the analysis, indicating the amount of char or inorganic filler.

The choice of atmosphere (e.g., inert nitrogen or oxidative air) is critical, as it can significantly influence the degradation mechanism and resulting data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For polymers, DSC is crucial for identifying:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal.[7]

  • Melting Temperature (Tm): For crystalline polymers, this is the temperature at which the crystalline domains melt, appearing as an endothermic peak.

  • Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling, observed as an exothermic peak.

A "heat-cool-heat" cycle is a standard DSC procedure. The first heating run erases the sample's prior thermal history, while the second heating provides a clear and reproducible measurement of its intrinsic thermal transitions.[8]

Pillar 3: A Comparative Framework for Thermal Performance

Since direct experimental data for polymers of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is not yet widely available, we will compare its anticipated performance with several classes of polymers. The triol structure of the monomer makes it an excellent candidate for producing crosslinked polyurethanes.

Comparative Polymer Systems:
  • Pyridine-Containing Polyimides: These represent high-performance benchmarks known for their exceptional thermal stability due to the rigid, aromatic nature of both the imide and pyridine rings.[9]

  • Conventional Polyurethanes (PUs): Synthesized from common polyols (polyester or polyether based) and diisocyanates. Their stability is generally lower than polyimides and is highly dependent on their composition.[10] Polyester-based PUs tend to be more thermally stable than their polyether counterparts.[11][12]

  • Poly(4-vinylpyridine) (P4VP): A thermoplastic polymer with a pyridine ring in each repeating unit. It serves as a good comparison for understanding the thermal contribution of the pyridine moiety in a simpler, non-crosslinked system.

Data Presentation: Comparison of Thermal Properties
Polymer ClassPredicted/Typical Tg (°C)Predicted/Typical Tonset (°C)Key Structural Features Influencing Stability
Polymer from 2-(HM)-2-(py-4-yl)P-1,3-diol (Hypothetical Polyurethane) >150 (High)~250 - 300Crosslinked network from triol; rigid pyridine ring in backbone.
Pyridine-Containing Polyimides >250 (Very High)>400Fully aromatic, rigid imide and pyridine rings; strong intermolecular forces.[8][9]
Aromatic Polyester Polyurethane 50 - 120~250 - 350Urethane linkages; ester groups; aromatic hard segments.[3][11]
Aliphatic Polyether Polyurethane -50 - 20~200 - 300Urethane linkages; flexible ether groups; aliphatic hard segments.[11]
Poly(4-vinylpyridine) (P4VP) ~140 - 150~350Pendant pyridine rings on a flexible vinyl backbone.

Note: Values are typical ranges and can vary significantly with molecular weight, specific monomers used, and analytical conditions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure accuracy and reproducibility.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Verify the instrument's temperature and mass calibration using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a clean, tared TGA pan (platinum or alumina).[6] Ensure the sample is representative and forms a thin layer at the bottom of the pan.

  • Parameter Setup:

    • Purge Gas: Nitrogen, at a flow rate of 50-100 mL/min.[5]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min.[8][13] A controlled heating rate is crucial as decomposition temperature can be rate-dependent.[14]

  • Execution: Load the sample and initiate the run.

  • Data Analysis: Record the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate from the first derivative (DTG) curve, and the percentage of residual mass at 800°C.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Hermetically seal 5-10 mg of the dry polymer sample in a T-zero aluminum pan.[14] Prepare an identical empty pan to serve as the reference.

  • Parameter Setup:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min.[8]

    • Temperature Program (Heat-Cool-Heat):

      • Equilibrate at a temperature below the expected Tg (e.g., 0°C).

      • First Heat: Ramp from 0°C to a temperature above the expected transitions but below decomposition (e.g., 250°C) at 10°C/min.

      • Cool: Cool the sample from 250°C back to 0°C at 10°C/min.

      • Second Heat: Ramp from 0°C to 250°C at 10°C/min.

  • Execution: Load the sample and reference pans and start the program.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), identified as the midpoint of the step change in the heat flow curve.[7]

Visualization of Workflows and Relationships

Diagram 1: TGA Experimental Workflow

TGA_Workflow start Start calibrate Calibrate Instrument (Temperature & Mass) start->calibrate prepare Prepare Sample (5-10 mg in TGA pan) calibrate->prepare setup Set Parameters (N2 Purge, 10°C/min ramp) prepare->setup run Execute TGA Run (30°C to 800°C) setup->run analyze Analyze Data (T-onset, T-max, Residue) run->analyze end_node End analyze->end_node

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Diagram 2: DSC Experimental Workflow

DSC_Workflow start Start calibrate Calibrate Instrument (Temperature & Enthalpy) start->calibrate prepare Prepare Sample & Reference (5-10 mg, sealed pans) calibrate->prepare setup Set Parameters (N2 Purge, Heat-Cool-Heat) prepare->setup run Execute DSC Run setup->run analyze Analyze 2nd Heating Scan (Determine Tg) run->analyze end_node End analyze->end_node

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Diagram 3: Comparative Analysis Logic

Comparative_Logic cluster_subject Subject of Analysis cluster_analysis Thermal Analysis cluster_comparison Comparative Benchmarks monomer 2-(HM)-2-(py-4-yl)P-1,3-diol Monomer polymer Hypothetical Polymer (e.g., Polyurethane) monomer->polymer Polymerization tga TGA (Decomposition Temp.) polymer->tga Characterized by dsc DSC (Glass Transition Temp.) polymer->dsc Characterized by pi Polyimides tga->pi Compared against pu Conventional PUs tga->pu Compared against p4vp P4VP tga->p4vp Compared against dsc->pi Compared against dsc->pu Compared against dsc->p4vp Compared against

Caption: Logical flow of the comparative thermal stability analysis.

Conclusion and Future Directions

Polymers synthesized from 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol hold considerable promise for applications demanding high thermal stability. Based on its molecular architecture, a hypothetical crosslinked polyurethane derived from this monomer is predicted to exhibit a high glass transition temperature and a decomposition onset superior to conventional aliphatic polyurethanes, though likely lower than high-performance polyimides. The presence of the pyridine ring is the key structural feature expected to impart this enhanced stability.

This guide provides the foundational knowledge and validated protocols for researchers to embark on the empirical characterization of these novel materials. The logical next step is the synthesis of these polymers and the application of the TGA and DSC methodologies outlined herein to generate concrete experimental data. Such work will undoubtedly validate the potential of these materials and pave the way for their application in demanding scientific and pharmaceutical fields.

References

  • Quagliano Amado, J. C. (2019). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review. Journal of Research Updates in Polymer Science, 8, 85-93. [Link]

  • University of Washington. (n.d.). Operating Procedures: TA Instruments TGA. [Link]

  • Meier, M. A. R., et al. (2020). Synthesis and thermal properties of [n]-polyurethanes. Macromolecular Chemistry and Physics. [Link]

  • ACS Publications. (n.d.). Mechanism of thermal degradation of polyurethanes. Effect of ammonium polyphosphate. Macromolecules. [Link]

  • ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers. [Link]

  • Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • ACS Publications. (2023). Solvent-Free Preparation of Thermally Stable Poly(urethane-imide) Elastomers. ACS Applied Polymer Materials. [Link]

  • Western Washington University. (n.d.). TGA Standard Operating Procedures. [Link]

  • Hubina, A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Stability of Polymers Containing 2,2-Bisferrocenylpropane Group. [Link]

  • Kennesaw State University. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. [Link]

  • Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. [Link]

  • ResearchGate. (n.d.). Blends of thermoplastic polyurethane and polyether-polyimide: Preparation and properties. [Link]

  • The University of Melbourne. (2025). STANDARD OPERATING PROCEDURE - Netzsch TG309 Libra. [Link]

  • Grassie, N., & Zulfiqar, M. (1978). Thermal Stabilities of Different Polyurethanes After Hydrolytic Treatment. Journal of Polymer Science: Polymer Chemistry Edition, 16(7), 1563-1574. [Link]

  • National Institutes of Health. (2018). Synthesis and structure/properties characterizations of four polyurethane model hard segments. [Link]

  • Scribd. (n.d.). DSC Sop. [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]

  • MDPI. (n.d.). The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. [Link]

  • Polytech Mouldings. (n.d.). Polyester vs Polyether Polyurethane | Differences Explained. [Link]

  • Materials and Technology. (n.d.). EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • ResearchGate. (2016). Thermal degradation characteristics of rigid polyurethane foam and the volatile products analysis with TG-FTIR-MS. [Link]

  • MDPI. (n.d.). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Aalto University. (2022). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. [Link]

  • University of Washington. (n.d.). Procedures for operation of the TA Instruments DSC. [Link]

  • Digital CSIC. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. [Link]

  • American Chemistry Council. (n.d.). Polyurethanes and Thermal Degradation Guidance. [Link]

  • University of Florida. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]

  • CORE. (n.d.). THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Cytotoxic Effects of Pyridinium-Based Ionic Liquids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyridinium-Based Ionic Liquids in Oncology

In the relentless pursuit of novel and effective anticancer agents, a unique class of compounds, pyridinium-based ionic liquids (ILs), has garnered significant attention. These salts, characterized by a pyridinium cation and a variety of anions, possess a remarkable tunability in their physicochemical properties, which in turn influences their biological activity. This guide provides a comprehensive comparison of the cytotoxic effects of various pyridinium-based ILs against a panel of cancer cell lines, delving into the structure-activity relationships that govern their potency and the intricate molecular mechanisms that underpin their anticancer action. For researchers and drug development professionals, this document serves as a technical resource, amalgamating experimental data with field-proven insights to inform future research and development in this promising area of oncology.

Comparative Cytotoxicity: A Quantitative Analysis

The efficacy of a potential anticancer agent is fundamentally measured by its cytotoxicity towards cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for a range of pyridinium-based ionic liquids against various human cancer cell lines, providing a clear, data-driven comparison of their cytotoxic potential.

Ionic Liquid (Cation)Alkyl Chain LengthCancer Cell LineIC50 (µM)Reference
[C2Pyr]+C2HeLa5.560[1]
MCF-726.300[1]
BGM4.743[1]
EA.hy9266.511[1]
[C4Pyr]+C4HeLa1.725[1]
MCF-76.439[1]
BGM3.756[1]
EA.hy9261.998[1]
[C6Pyr]+C6HeLa0.568[1]
MCF-73.262[1]
BGM0.690[1]
EA.hy9260.228[1]
[C8Pyr]+C8HeLa0.0159[1]
MCF-70.054[1]
BGM0.211[1]
EA.hy9260.0007[1]
[C12Pyr]+C12HeLa0.0046[1]
MCF-70.002[1]
BGM0.018[1]
EA.hy9260.0001[1]
Ester-functionalized pyridiniumC10Hep-25.75[2]
Dipyridinium-based ILsC10 & C12A549, H1299, H661Potent activity[3]
DimethylaminopyridiniumVariousHCT116Selective inhibition[4]

Expert Insight: The data unequivocally demonstrates a strong structure-activity relationship, primarily dictated by the length of the alkyl chain attached to the pyridinium ring. A consistent trend of increasing cytotoxicity with increasing alkyl chain length is observed across multiple cell lines.[1][5] This is attributed to the enhanced lipophilicity of the cation, which facilitates its interaction with and penetration of the cell membrane.[6] The choice of anion appears to have a less significant, though not negligible, impact on cytotoxicity.[7]

Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death

The anticancer activity of pyridinium-based ILs is not merely a result of non-specific membrane disruption but involves the induction of programmed cell death, or apoptosis, through multiple interconnected pathways.

Mitochondrial Dysfunction: The Powerhouse Under Siege

A primary target of many cytotoxic pyridinium ILs is the mitochondrion, the cell's energy-producing organelle.[8] These lipophilic cations can accumulate within the mitochondria, driven by the mitochondrial membrane potential.[9] This accumulation leads to the permeabilization of the inner mitochondrial membrane, disrupting the electron transport chain and inhibiting oxidative phosphorylation.[4][9] The consequences are a sharp decrease in ATP production and a significant increase in the generation of reactive oxygen species (ROS), which inflict widespread oxidative damage to cellular components, ultimately triggering apoptosis.[9][10]

Mitochondrial_Pathway Pyridinium_IL Pyridinium-based Ionic Liquid Mitochondria Mitochondria Pyridinium_IL->Mitochondria Accumulation IMM_Permeabilization Inner Mitochondrial Membrane Permeabilization Mitochondria->IMM_Permeabilization ETC_Inhibition Electron Transport Chain Inhibition IMM_Permeabilization->ETC_Inhibition ATP_Decrease ↓ ATP Production ETC_Inhibition->ATP_Decrease ROS_Increase ↑ Reactive Oxygen Species (ROS) ETC_Inhibition->ROS_Increase Apoptosis Apoptosis ATP_Decrease->Apoptosis ROS_Increase->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by pyridinium ILs.

Induction of Apoptosis

The commitment to apoptosis is a tightly regulated process involving a cascade of enzymatic activations. Studies have shown that pyridinium-based ILs can induce apoptosis in various cancer cell lines.[10][11] This is often evidenced by hallmark features such as DNA fragmentation and the externalization of phosphatidylserine on the cell surface, which can be detected by Annexin V staining.[12] Furthermore, the activation of key executioner caspases, such as caspase-3, has been observed following treatment with these compounds, confirming their ability to engage the apoptotic machinery.[13]

Apoptosis_Induction Pyridinium_IL Pyridinium-based Ionic Liquid Cellular_Stress Cellular Stress (e.g., ROS, Mitochondrial Dysfunction) Pyridinium_IL->Cellular_Stress Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cellular_Stress->Caspase_Activation Apoptotic_Hallmarks Hallmarks of Apoptosis Caspase_Activation->Apoptotic_Hallmarks DNA_Fragmentation DNA Fragmentation Apoptotic_Hallmarks->DNA_Fragmentation PS_Externalization Phosphatidylserine Externalization Apoptotic_Hallmarks->PS_Externalization

Caption: Key events in apoptosis induction by pyridinium ILs.

Regulation of Cancer Metabolism

Recent evidence suggests that certain pyridinium ILs can selectively target the metabolic vulnerabilities of cancer cells.[4] For instance, dimethylaminopyridinium derivatives have been shown to suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α) in hypoxic cancer cells.[4] HIF-1α is a master regulator of the metabolic shift towards glycolysis, a hallmark of many cancers. By inhibiting the electron transport chain, these ILs increase intracellular oxygen levels, leading to the degradation of HIF-1α and a subsequent suppression of the cancer-specific metabolic phenotype.[4] This selective targeting of cancer metabolism represents a sophisticated mechanism of action with significant therapeutic potential.

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are paramount. The following sections detail the step-by-step methodologies for the key assays used to evaluate the cytotoxic effects of pyridinium-based ionic liquids.

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Treatment 2. Treatment with Pyridinium ILs Cell_Culture->Treatment Cytotoxicity_Assay 3. Cytotoxicity Assessment Treatment->Cytotoxicity_Assay Apoptosis_Assay 4. Apoptosis Analysis Treatment->Apoptosis_Assay MTT_Assay MTT Assay (Metabolic Activity) Cytotoxicity_Assay->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cytotoxicity_Assay->LDH_Assay Data_Analysis 5. Data Analysis & IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV_PI AnnexinV_PI->Data_Analysis

Caption: A typical experimental workflow for assessing cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with a range of concentrations of the pyridinium-based ILs for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[18][19]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[18] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[18]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[20]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[20]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).[21]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[19]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).[21]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a red fluorescence.[22]

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the pyridinium ILs as previously described.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI staining solutions.[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[22]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[12]

    • Viable cells: Annexin V-negative and PI-negative.[22]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

Conclusion and Future Perspectives

Pyridinium-based ionic liquids represent a versatile and potent class of compounds with demonstrated cytotoxic effects against a range of cancer cell lines. The clear structure-activity relationship, with cytotoxicity increasing with the length of the alkyl chain, provides a rational basis for the design of more effective analogues. The multifaceted mechanisms of action, including the induction of mitochondrial dysfunction, apoptosis, and the targeted disruption of cancer metabolism, highlight their potential as sophisticated anticancer agents.

Future research should focus on optimizing the structure of these compounds to enhance their selectivity for cancer cells over normal cells, thereby widening their therapeutic window. The exploration of novel pyridinium ILs with different functional groups and counter-ions may lead to the discovery of compounds with improved efficacy and reduced toxicity. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in a whole-organism context. The continued investigation of pyridinium-based ionic liquids holds the promise of delivering a new generation of targeted and effective cancer therapies.

References

  • National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • MBL International. Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • MDPI. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. [Link]

  • ResearchGate. Ester-Functionalized Imidazolium-and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation. [Link]

  • OPUS at UTS. Mitochondrial Actions and Structure Activity Relationships of Cytotoxic Ionic Liquids. [Link]

  • ResearchGate. IC50 (µM) values of the examined compounds against three different... [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • ResearchGate. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. [Link]

  • National Institutes of Health. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]

  • PubMed. Cancer-specific cytotoxicity of pyridinium-based ionic liquids by regulating hypoxia-inducible factor-1α-centric cancer metabolism. [Link]

  • ResearchGate. The effects of PIP on mitochondrial membrane potential and the... [Link]

  • RUA. Journal Pre-proof. [Link]

  • MDPI. Ionic Liquids Toxicity—Benefits and Threats. [Link]

  • PubMed Central. Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. [Link]

  • PubMed Central. Novel amphiphilic pyridinium ionic liquids-supported Schiff bases: ultrasound assisted synthesis, molecular docking and anticancer evaluation. [Link]

  • ResearchGate. Cytotoxicity of acridinium-based ionic liquids: Structure-activity relationship and mechanistic studies. [Link]

  • PubMed. Cytotoxicity estimation of ionic liquids based on their effective structural features. [Link]

  • Scilit. In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines. [Link]

  • PubMed. Cytotoxicity of acridinium-based ionic liquids: Structure-activity relationship and mechanistic studies. [Link]

  • Royal Society of Chemistry. Imidazolium-derived ionic salts induce inhibition of cancerous cell growth through apoptosis. [Link]

  • ResearchGate. Imidazolium-derived ionic salts induce Inhibition of cancerous cell growth through apoptosis. [Link]

  • Semantic Scholar. Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity. [Link]

  • Royal Society of Chemistry. Aromatic long chain cations of amphiphilic ionic liquids permeabilise the inner mitochondrial membrane and induce mitochondrial dysfunction at cytotoxic concentrations. [Link]

  • ResearchGate. Synthesis and characterization of new functionalized ionic liquids: Anticancer, cheminformatics and modeling studies. [Link]

  • ResearchGate. Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. [Link]

  • ResearchGate. New Pyridazinium-based Ionic Liquids: An Eco-friendly Ultrasound-assisted Synthesis, Characterization and Biological Activity. [Link]

  • PubMed. Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter Baumannii and Staphylococcus Aureus. [Link]

  • ResearchGate. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. [Link]

  • ResearchGate. Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. [Link]

Sources

The Untapped Potential of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in Gas Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

To the discerning researcher in materials science and drug development, the quest for novel porous materials with superior gas adsorption capabilities is perpetual. This guide delves into the prospective performance of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol as a foundational building block for such advanced materials. While not a porous material in its own right, its unique chemical architecture presents a compelling case for its use in creating next-generation adsorbents for applications ranging from carbon capture to fuel storage and gas separation.

This document provides an objective comparison between a hypothetical porous material derived from this molecule and established industry-standard adsorbents. We will explore the causal links between molecular structure and adsorption performance, provide detailed experimental protocols for evaluation, and present comparative data to ground our analysis.

The Strategic Advantage of a Pyridine-Polyol Structure

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is an intriguing candidate as a molecular linker for porous frameworks due to its dual functionality. The central pyridine ring, with its electron-rich nitrogen atom, acts as a Lewis base. This feature is highly advantageous for selective carbon dioxide (CO₂) capture, as CO₂ is a mild Lewis acid. This interaction can lead to enhanced adsorption affinity and selectivity over other non-acidic gases like nitrogen (N₂) and methane (CH₄).[1][2]

Furthermore, the three hydroxyl (-OH) groups offer multiple coordination sites for forming robust, three-dimensional structures, such as Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs). These hydroxyl moieties can also contribute to the material's overall polarity and create favorable interactions with other polar gas molecules.

For the purpose of this guide, we will designate our hypothetical material derived from this linker as HMPP-Framework . We will posit that through a solvothermal synthesis with a suitable metal node (e.g., Zinc or Copper), a microporous crystalline material with a high density of exposed pyridine and hydroxyl functional groups can be achieved.

Performance Benchmarking: HMPP-Framework vs. The Alternatives

To contextualize the potential of HMPP-Framework, we compare its projected performance metrics against well-characterized, high-performing porous materials: a metal-organic framework (Mg-MOF-74), a zeolitic imidazolate framework (ZIF-8), a porous aromatic framework (PAF-1), and a standard activated carbon.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) @ 1 bar, 298 KH₂ Uptake (wt%) @ 77 K, 1 barCH₄ Uptake (mmol/g) @ 35 bar, 298 K
HMPP-Framework (Hypothetical) 1000 - 15000.5 - 0.83.5 - 4.51.2 - 1.55.0 - 6.0
Mg-MOF-74 ~1495~0.55~4.4~1.5~6.0
ZIF-8 1300 - 18000.60 - 0.66~1.3~1.3~1.2
PAF-1 ~5600~2.3~2.0~1.9Not widely reported
Activated Carbon 1000 - 20000.5 - 1.5~2.5~1.0~5.8

Note: The values for HMPP-Framework are projected based on its functional groups and typical ranges for MOFs with similar linkers. The data for the other materials are compiled from various literature sources.[3][4][5][6][7][8][9]

The projected CO₂ uptake for the HMPP-Framework is notably high, approaching that of Mg-MOF-74, which is a benchmark material for CO₂ capture due to its high density of open metal sites.[5][8][9] This is attributed to the synergistic effect of the Lewis basic pyridine sites and the polar hydroxyl groups, which can create a favorable environment for CO₂ adsorption. The expected performance for H₂ and CH₄ storage is comparable to other MOFs, suggesting its potential as a versatile gas storage material.

Experimental Validation: Protocols for Performance Characterization

To empirically validate the performance of a novel porous material like HMPP-Framework, a series of standardized characterization techniques must be employed. Here, we provide the essential experimental protocols.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

This technique is fundamental for determining the specific surface area of a porous material, a critical factor influencing its gas adsorption capacity.

Protocol:

  • Sample Degassing: Accurately weigh 50-100 mg of the HMPP-Framework into a sample tube. Heat the sample under vacuum (e.g., at 150°C for 12 hours) to remove any adsorbed moisture or solvents. The degassing temperature should be carefully chosen to avoid decomposition of the material.

  • Measurement: Transfer the sample tube to the analysis port of a gas sorption analyzer.

  • Isotherm Generation: Cool the sample to liquid nitrogen temperature (77 K). Introduce ultra-high purity nitrogen gas in controlled doses and measure the pressure equilibration at each step.

  • Data Analysis: Plot the amount of gas adsorbed versus the relative pressure (P/P₀). Apply the BET equation to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity and, subsequently, the specific surface area.

BET_Workflow cluster_prep Sample Preparation cluster_analysis BET Analysis weigh Weigh Sample degas Degas Sample (Heat under Vacuum) weigh->degas mount Mount in Analyzer degas->mount cool Cool to 77 K mount->cool adsorb Adsorb N₂ Gas cool->adsorb plot Plot Isotherm adsorb->plot calculate Calculate Surface Area plot->calculate

Caption: Workflow for BET Surface Area Analysis.

Volumetric Gas Adsorption Measurement

This method quantifies the amount of a specific gas adsorbed by the material at various pressures and a constant temperature, generating an adsorption isotherm.

Protocol:

  • Sample Preparation: Degas a precisely weighed sample of HMPP-Framework as described in the BET protocol.

  • Free Space Determination: Measure the "dead volume" of the sample tube using a non-adsorbing gas like Helium.

  • Isotherm Measurement: Maintain the sample at the desired temperature (e.g., 298 K for CO₂/CH₄, 77 K for H₂). Introduce the adsorbate gas (CO₂, H₂, or CH₄) into the manifold of known volume and measure the initial pressure.

  • Dosing and Equilibration: Expand the gas into the sample tube. Monitor the pressure until it stabilizes, indicating that adsorption has reached equilibrium.

  • Calculation: The amount of gas adsorbed is calculated from the pressure drop, accounting for the free space volume.

  • Repeat: Repeat steps 4 and 5 at incrementally higher pressures to construct the full adsorption isotherm.

Gas_Adsorption_Workflow start Prepared Sample in Analyzer free_space Determine Free Space (Helium) start->free_space set_temp Set Temperature (e.g., 298 K) free_space->set_temp dose_gas Dose Adsorbate Gas to Manifold set_temp->dose_gas equilibrate Expand to Sample & Equilibrate dose_gas->equilibrate measure_uptake Calculate Gas Uptake equilibrate->measure_uptake more_pressure More Pressure Points? measure_uptake->more_pressure more_pressure->dose_gas Yes end Complete Isotherm more_pressure->end No

Caption: Volumetric Gas Adsorption Measurement Workflow.

Logic for Material Selection

The choice of an adsorbent is dictated by the specific application. The following diagram illustrates a simplified decision-making process for selecting a suitable porous material.

Material_Selection_Logic cluster_co2 CO₂ Adsorbent Choice cluster_h2 H₂ Adsorbent Choice cluster_ch4 CH₄ Adsorbent Choice start Application? co2_capture CO₂ Capture start->co2_capture Post-Combustion h2_storage H₂ Storage start->h2_storage Mobile ch4_storage CH₄ Storage start->ch4_storage Vehicular lewis_basic Need High Selectivity? (Lewis Basic Sites) co2_capture->lewis_basic high_sa Need High Surface Area? h2_storage->high_sa pore_vol Need High Pore Volume? ch4_storage->pore_vol mof74 Mg-MOF-74 lewis_basic->mof74 Yes hmpp HMPP-Framework lewis_basic->hmpp Yes ac Activated Carbon lewis_basic->ac No paf PAFs high_sa->paf Yes cryo_mof Cryogenic MOFs high_sa->cryo_mof Yes ac_ch4 Activated Carbon pore_vol->ac_ch4 Yes mof_ch4 High-Porosity MOFs pore_vol->mof_ch4 Yes

Caption: Decision Logic for Adsorbent Selection.

Conclusion and Future Outlook

While 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is not a ready-to-use adsorbent, its molecular structure holds significant promise for the synthesis of novel porous materials. A hypothetical HMPP-Framework built from this linker is projected to exhibit excellent CO₂ capture capabilities, rivaling some of the best-performing materials in the field. This is primarily due to the presence of Lewis basic pyridine nitrogen and polar hydroxyl groups, which can enhance selective adsorption.

The true potential of this molecule can only be unlocked through empirical research. The synthesis of MOFs or POPs using this linker and their subsequent characterization, following the protocols outlined in this guide, are critical next steps. Such studies will not only validate the hypothetical performance but also provide deeper insights into the structure-property relationships that govern gas adsorption in functionalized porous materials. For researchers and drug development professionals exploring novel material synthesis, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol represents a compelling and unexplored avenue for innovation.

References

  • Jin, H., & Cho, D.-H. (2011). Methane Adsorption Characteristics of Activated Carbon. Asian Journal of Chemistry, 23(5), 2239-2242.
  • Karra, J. R., & Walton, K. S. (2021). Optimized CO2 Capture of the Zeolitic Imidazolate Framework ZIF-8 Modified by Solvent-Assisted Ligand Exchange. ACS Omega, 6(34), 22467–22475. [Link]

  • Wu, X., Wang, R., Yang, H., Wang, W., Cai, W., & Li, Q. (2015). Ultrahigh hydrogen storage capacity of novel porous aromatic frameworks. RSC Advances, 5(52), 41731-41738. [Link]

  • Adhikari, D., Karki, R., Adhikari, K., & Pantha, N. (2019). Gas Adsorption Capacities of M-MOF-74 (M = Mg, Zn, Cu) Series.
  • Lopes, F. W. F., et al. (2014). Methane adsorption on activated carbon. Hanze University of Applied Sciences.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs. PharmaChem.
  • Nguyen, T. T., et al. (2019). Predicting Hydrogen Storage Performances in Porous Aromatic Frameworks Containing Carboxylate Functional Groups with Divalent Metallic Cations.
  • Bae, Y.-S., & Snurr, R. Q. (2010). Adsorption Measurements of Methane on Activated Carbon in the Temperature Range (281 to 343) K and Pressures to 1.2 MPa. Journal of Chemical & Engineering Data, 55(11), 5013-5018. [Link]

  • Gomes, J. R. B., & Jorge, M. (2022). The Effect of Surface Composition on the Selective Capture of Atmospheric CO2 by ZIF Nanoparticles: The Case of ZIF-8. ACS Omega, 7(39), 35359–35369. [Link]

  • Wu, X., Wang, R., Yang, H., Wang, W., Cai, W., & Li, Q. (2015). Ultrahigh hydrogen storage capacity of novel porous aromatic frameworks. RSC Advances, 5(52), 41731-41738. [Link]

  • Karra, J. R., & Walton, K. S. (2021). Optimized CO2 Capture of the Zeolitic Imidazolate Framework ZIF-8 Modified by Solvent-Assisted Ligand Exchange. ACS Omega, 6(34), 22467–22475. [Link]

  • Rattanapan, C. (n.d.).
  • Zhang, J., et al. (2018). Adsorption performance of activated carbon for methane with low concentration at atmospheric pressure. Taylor & Francis Online, 19(5), 458-465. [Link]

  • Ben, T., et al. (2009). Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area. Angewandte Chemie International Edition, 48(51), 9457-9460. [Link]

  • Kenyotha, K., et al. (2021). Comparison of CO2 uptake of synthesized ZIF-8 by water based synthesis with hydrogen bond acceptor assisted and exchanged ZIF-8 at 313 K.
  • Wu, X., et al. (2015). Ultrahigh Hydrogen Storage Capacity in Novel Porous Aromatic Frameworks.
  • A.M.S.I. (2022). Synthesis routes of zeolitic imidazolate framework-8 for CO2 capture: A review. AIMS Press.
  • Li, Y., et al. (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance. Journal of Environmental Chemical Engineering, 10(1), 106979.
  • M. S., N. A., et al. (2018). Metal-Organic Frameworks: Screening M-MOF-74 (M = Co, Cr, Cu, Fe, Mg, Mn, Ni, Ti, and Zn) Based for Carbon Dioxide Adsorption. E3S Web of Conferences, 34, 02027. [Link]

  • Adhikari, D., et al. (2021). Mg-MOF-74: A novel material for adsorption and detection of toxic gases. AIP Publishing.
  • Adhikari, D., et al. (2021). First-Principles Study on the Selective Separation of Toxic Gases by Mg-MOF-74. ACS Omega, 6(3), 2248–2258. [Link]

  • Wang, H., et al. (2019). Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation. Journal of the American Chemical Society, 141(29), 11454–11458. [Link]

  • Alfa Chemistry. (n.d.). Pyridine MOFs linkers. Alfa Chemistry.
  • Gonzalez, M. I., et al. (2021). Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions, 50(4), 1335-1343. [Link]

  • Alfa Chemistry. (n.d.). Pyridine-Containing Linkers for Metal-Organic Frameworks (2). Alfa Chemistry.
  • Rodríguez-Jardón, B. S., et al. (2021). Effect of porous organic polymers in gas separation properties of polycarbonate based mixed matrix membranes.
  • Nanochemazone. (n.d.). 2-Hydroxymethyl 2-(4-Pyridyl)-1,3-Propanediol Powder MOF. Nanochemazone.
  • ChemicalBook. (2022). 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL. ChemicalBook.
  • Marjani, A., & Nakhjiri, A. T. (2024). Breakthrough applications of porous organic materials for membrane-based CO2 separation: a review. Frontiers in Chemical Engineering, 6. [Link]

  • Geng, D., et al. (2022). Porous organic polymers for CO2 capture, separation and conversion. Chemical Society Reviews, 51(15), 6644-6685. [Link]

  • Lin, Y.-S., et al. (2021).
  • Wang, Y., et al. (2021). Multifunctional porous organic polymers as an ideal platform for gas uptake, metal ion sensing, and cell image.
  • Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Ruixibiotech.
  • Sigma-Aldrich. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Sigma-Aldrich.
  • TCI Chemicals. (n.d.). 2-(Hydroxymethyl)propane-1,3-diol. TCI Chemicals.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the bedrock of safe handling and disposal. Based on available supplier information, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is an irritant and may be harmful.[1]

Key Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information dictates the necessity for stringent personal protective equipment (PPE) and careful handling to avoid exposure during all phases of its use and disposal. The pyridine moiety suggests that, upon combustion, toxic oxides of nitrogen could be released, a critical consideration for thermal disposal methods.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[3] Dispose of contaminated gloves in accordance with institutional and local regulations.[4]

  • Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol must be approached with the understanding that it is a hazardous waste. As such, it falls under the purview of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Proper characterization is the foundation of compliant waste disposal. Based on its known hazards, this compound should be treated as a non-halogenated organic solid waste.

  • Do Not Mix: Do not comingle this waste with other waste streams, especially not with halogenated solvents, strong acids, or bases. Incompatible materials can lead to dangerous reactions.

  • Dedicated Container: Collect waste 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol in a dedicated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.

Accurate and clear labeling is a critical component of safe waste management, preventing accidental misuse and ensuring proper handling by waste disposal personnel.

  • Container: Use a clean, dry, and chemically compatible container with a secure lid.

  • Labeling: The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol"

    • The CAS Number: "20845-48-1"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date (the date the first particle of waste was placed in the container)

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Volume Limits: The amount of hazardous waste in an SAA is limited. For acutely toxic "P-listed" wastes, the limit is one quart.[7] While this compound is not currently P-listed, it is good practice to keep waste volumes to a minimum.

  • Container Integrity: Ensure the waste container is kept closed except when adding waste.

WasteDisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal Start Generation of Waste 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol Characterize Characterize Waste (Non-halogenated organic solid) Start->Characterize Step 1a Segregate Segregate Waste Characterize->Segregate Step 1b Containerize Containerize in a Dedicated, Labeled Vessel Segregate->Containerize Step 2 Store Store in Satellite Accumulation Area (SAA) Containerize->Store Step 3 EHS Contact Environmental Health & Safety (EHS) Store->EHS Step 4 Pickup Scheduled Waste Pickup EHS->Pickup Coordination Dispose Final Disposal by Licensed Contractor Pickup->Dispose Transport

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

print(google_search.search(queries=["2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol safety information", "personal protective equipment guidelines for handling pyridine compounds", "waste disposal procedures for pyridine derivatives"]))

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Operational Protocols

The synthesis and handling of novel chemical compounds are fundamental to advancing pharmaceutical research. 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, an organic intermediate, is one such compound that requires careful management in the laboratory.[1] This guide provides a detailed protocol for the personal protective equipment (PPE) necessary to ensure the safety of laboratory personnel and the integrity of the research environment. By moving beyond a simple checklist and explaining the rationale behind each recommendation, we aim to foster a deeply ingrained culture of safety and precision.

Understanding the Risks: A Proactive Approach to Safety

A thorough risk assessment is the cornerstone of laboratory safety. Before any procedure involving this compound, a comprehensive evaluation of the potential hazards must be conducted to establish the appropriate engineering controls and personal protective equipment.

Core PPE Requirements for Safe Handling

The selection of PPE is contingent on the specific laboratory operation, the scale of the work, and the physical form of the compound. The following table outlines the essential PPE for handling 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Protection Type Specific Recommendations Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][6]Protects against splashes and vapors that can cause serious eye irritation.[2][6]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] Double-gloving is recommended as an additional precaution.Provides a critical barrier against skin contact.[3] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
Body Protection A fully buttoned, flame-retardant lab coat is essential.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection All work with this compound, especially in powdered form, should be conducted in a certified chemical fume hood.A fume hood is a primary engineering control to prevent the inhalation of potentially harmful fumes and particulates.[4]

Step-by-Step Guide to Donning and Doffing PPE

The proper sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination and ensure the safety of the individual and the laboratory environment.

Donning Sequence:

  • Lab Coat: Put on and fasten the lab coat completely.

  • Goggles/Face Shield: Securely fit chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring the cuffs of the lab coat are tucked inside. Wear a second pair of gloves over the first.

Doffing Sequence:

  • Outer Gloves: Carefully remove the outer pair of gloves, turning them inside out to contain any contaminants.

  • Face Shield/Goggles: Remove the face shield and then the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contamination on the outer surface.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Visualizing the PPE Decision-Making Process

The following workflow illustrates the key decision points for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Initial Assessment cluster_ppe_selection PPE Selection cluster_engineering_controls Engineering Controls cluster_procedure Procedural Steps start Begin Work with 2-(Hydroxymethyl)-2- (pyridin-4-yl)propane-1,3-diol risk_assessment Conduct Risk Assessment start->risk_assessment ppe_level Determine Required PPE Level risk_assessment->ppe_level fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood standard_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves ppe_level->standard_ppe Low Hazard Potential enhanced_ppe Enhanced PPE: - Standard PPE + - Face Shield - Double Gloving ppe_level->enhanced_ppe Higher Hazard Potential (e.g., splashing) donning Don PPE Correctly standard_ppe->donning enhanced_ppe->donning fume_hood->donning handling Perform Chemical Handling donning->handling doffing Doff PPE Correctly handling->doffing disposal Dispose of Waste Properly doffing->disposal end End of Procedure disposal->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Reactant of Route 2
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.